1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Description
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Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZTLNXWXNDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS 1007521-55-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, a fluorinated pyrazole derivative with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the pharmacological profiles of structurally related compounds, this document aims to equip researchers with the foundational knowledge necessary for its synthesis, characterization, and exploration of its therapeutic applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic effects.[1][2][4][5] The introduction of a fluorophenyl group, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity to biological targets. This guide focuses on a specific derivative, this compound, and elucidates its chemical properties, a plausible synthetic pathway, and its potential as a therapeutic agent.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| CAS Number | 1007521-55-2 | [6] |
| Molecular Formula | C₁₁H₁₂FN₃ | Inferred from structure |
| Molecular Weight | 205.23 g/mol | Inferred from structure |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
| LogP | Not available | --- |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The logical synthetic approach is outlined below. This pathway leverages the known reactivity of pyrazoles and provides a solid foundation for laboratory-scale synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Guideline
The following protocol is a generalized procedure based on known Vilsmeier-Haack and reductive amination reactions on similar substrates. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is recommended for achieving high yields and purity.
Step 1: Vilsmeier-Haack Formylation of 3(5)-(4-fluorophenyl)-1H-pyrazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[7][8][9][10][11]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Formylation: Dissolve 3(5)-(4-fluorophenyl)-1H-pyrazole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution). The crude 4-formyl-5-(4-fluorophenyl)-1H-pyrazole can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 2: Reductive Amination of 4-formyl-5-(4-fluorophenyl)-1H-pyrazole
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[12]
-
Reaction Setup: In a round-bottom flask, dissolve 4-formyl-5-(4-fluorophenyl)-1H-pyrazole in a suitable solvent such as dichloromethane or dichloroethane.
-
Amine Addition: Add a solution of methylamine (in a solvent like THF or water) to the reaction mixture.
-
Formation of Imine: Stir the mixture at room temperature to allow for the formation of the corresponding imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[12]
-
Reaction Completion and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated under reduced pressure. The final product, this compound, can be purified by column chromatography or crystallization.
Pharmacological Profile and Potential Applications
While direct pharmacological data for this compound is not publicly available, the structural similarity to other biologically active pyrazole derivatives allows for informed predictions regarding its potential therapeutic applications.
Atypical Antipsychotic Potential
A significant body of research points to the potential of pyrazole derivatives as antipsychotic agents.[1][2] The core structure of the target molecule is closely related to compounds that have been investigated for their atypical antipsychotic properties. These compounds often exhibit a favorable side-effect profile compared to traditional antipsychotics. The proposed mechanism of action for such compounds involves modulation of dopaminergic and serotonergic pathways in the central nervous system. The presence of the 4-fluorophenyl and the N-methylmethanamine moieties are consistent with structural motifs found in other CNS-active agents.
Other Potential Therapeutic Areas
The versatile pyrazole scaffold has been explored for a wide range of therapeutic targets.[1][3][5] Depending on the specific substitution pattern, pyrazole derivatives have shown promise as:
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[13][14]
-
Anti-inflammatory Agents: Some pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[4]
-
Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.
Further investigation is required to elucidate the specific pharmacological profile of this compound and to determine its most promising therapeutic applications.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance.
Conclusion
This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations. Based on the extensive research into the pharmacological activities of the pyrazole scaffold, this compound warrants further investigation, particularly for its potential as a novel atypical antipsychotic agent. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing pyrazole derivative.
References
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 23(1), 134. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1725. [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 193-202. [Link]
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Guchhait, S. K., & Chaudhary, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27394. [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
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Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-6. [Link]
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Deore, V. A., & Shinde, D. M. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4160-4174. [Link]
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Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved January 18, 2026, from [Link]
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Kruger, P. E., et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 35(10), 2117-2127. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
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Antonov, D., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9925-9935. [Link]
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Iftime, O., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2991. [Link]
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Al-Omair, M. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1- yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 9(6), e16580. [Link]
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Bouissane, L., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835. [Link]
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Al-Omair, M. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1- yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 9(6), e16580. [Link]
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Becker, S., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1547-1563. [Link]
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Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2815. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116790. [Link]
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Brito, M. A., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate. [Link]
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An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Based Cannabinoid Receptor 1 (CB1) Inverse Agonists
Senior Application Scientist Note: Direct, publicly available research on the specific molecule, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, is not present in the current scientific literature. However, its core structure—a pyrazole ring substituted with a 4-fluorophenyl group—is a well-established pharmacophore in a significant class of neuromodulatory compounds: diarylpyrazole inverse agonists of the Cannabinoid Receptor 1 (CB1).[1][2][3] This guide will, therefore, focus on the extensively documented mechanism of action for this class, using the archetypal and structurally related compound SR141716A (Rimonabant) as a primary exemplar to provide a robust and scientifically grounded framework for understanding the likely activity of the queried molecule.
Executive Summary: The Diarylpyrazole Class as CB1 Modulators
The discovery of diarylpyrazole derivatives, such as SR141716A, marked a pivotal moment in cannabinoid research. These synthetic ligands were instrumental in characterizing the physiological roles of the endocannabinoid system (ECS).[2][3][4] Unlike cannabinoid agonists (e.g., THC, anandamide) which activate the CB1 receptor, these pyrazole compounds act as inverse agonists or neutral antagonists. This means they not only block the receptor from being activated by agonists but also reduce its basal, constitutive activity. This unique mechanism underpins their profound effects on appetite, metabolism, and addiction pathways, making the pyrazole scaffold a subject of intense investigation in drug discovery.[5]
Molecular Target Profile: The Cannabinoid Receptor 1 (CB1)
The primary molecular target for this class of pyrazole compounds is the Cannabinoid Receptor 1 (CB1) , a Class A G-protein coupled receptor (GPCR).
-
Location: CB1 receptors are among the most abundant GPCRs in the mammalian brain, predominantly expressed on presynaptic nerve terminals. Key regions of expression include the hippocampus, basal ganglia, cerebellum, and cortex. This distribution explains the ECS's role in modulating memory, movement, and cognitive functions.
-
Basal Activity: Crucially, CB1 receptors exhibit constitutive activity, meaning they maintain a baseline level of signaling even in the absence of an endogenous agonist like anandamide or 2-AG.
-
Signaling Mechanism: Upon activation by an agonist, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, specifically inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
-
The net effect of this signaling is a reduction in neurotransmitter release (e.g., glutamate, GABA) from the presynaptic terminal, a process known as retrograde signaling.
Mechanism of Action: Inverse Agonism
Diarylpyrazole derivatives function as inverse agonists at the CB1 receptor. This mechanism is distinct from simple antagonism.
-
Antagonist: An antagonist binds to the receptor but has no intrinsic activity. It merely blocks an agonist from binding, thereby preventing activation.
-
Inverse Agonist: An inverse agonist binds to the same receptor but stabilizes it in an inactive conformation. At a receptor with constitutive (basal) activity like CB1, this action actively reduces the baseline signaling, producing a physiological effect opposite to that of an agonist.
Structural Basis for Interaction
Structure-activity relationship (SAR) studies have defined the key structural requirements for high-affinity binding and inverse agonism of diarylpyrazoles at the CB1 receptor.[1][2][3]
-
Position 5 Phenyl Ring: A para-substituted phenyl ring at the 5-position of the pyrazole core is critical for potent activity. The 4-fluorophenyl group in the queried compound fits this requirement.
-
Position 1 Phenyl Ring: A substituted phenyl group, often a 2,4-dichlorophenyl group as seen in SR141716A, is required at the N-1 position of the pyrazole.[2][4]
-
Position 3 Substituent: A group capable of hydrogen bonding, typically a carboxamide, is essential at the 3-position.[2]
These interactions lock the receptor's transmembrane helices into an inactive state, preventing the conformational change required for G-protein coupling and subsequent signaling.
Downstream Cellular Consequences
By suppressing the constitutive activity of CB1 receptors, pyrazole inverse agonists lead to:
-
Increased Adenylyl Cyclase Activity: Reversal of the basal inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Disinhibition of Neurotransmitter Release: By preventing the basal CB1-mediated suppression of presynaptic calcium channels, these compounds can facilitate neurotransmitter release, effectively increasing synaptic activity in specific circuits.
Caption: Signaling pathways at the CB1 receptor.
Experimental Validation Protocols
The mechanism of action for pyrazole derivatives is validated through a series of well-established in vitro and in vivo assays.
In Vitro Assays: Target Engagement and Functional Activity
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the CB1 receptor.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the human CB1 receptor (e.g., HEK293-CB1 cells).
-
Incubate the membranes with a known radiolabeled CB1 antagonist (e.g., [³H]SR141716A) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Objective: To measure the functional activity of the compound and distinguish between antagonist and inverse agonist activity.
-
Methodology:
-
Use the same CB1-expressing cell membranes.
-
In the absence of any agonist, incubate membranes with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of the test compound.
-
Inverse agonists will decrease the basal binding of [³⁵S]GTPγS to the G-proteins, indicating a reduction in constitutive receptor signaling.
-
To confirm antagonism, perform the assay in the presence of a CB1 agonist (e.g., CP-55,940). An antagonist will block the agonist-stimulated increase in [³⁵S]GTPγS binding.
-
Data Presentation: Comparative Pharmacology
The following table summarizes typical data for a pyrazole-based CB1 inverse agonist compared to other ligand types.
| Compound Class | Example | CB1 Binding Affinity (Ki) | [³⁵S]GTPγS Assay Result | Expected Physiological Effect |
| Full Agonist | CP-55,940 | Low nM | Stimulates binding above baseline | Cannabimimetic (e.g., psychoactivity) |
| Inverse Agonist | SR141716A | Low nM | Inhibits binding below baseline | Anti-cannabimimetic (e.g., appetite suppression) |
| Neutral Antagonist | NESS-0327 | Low nM | No change in baseline; blocks agonist | Blocks agonist effects only |
Conclusion and Future Directions
The 1-phenyl-5-aryl-pyrazole scaffold is a cornerstone of CB1 receptor inverse agonist design. The mechanism of action is characterized by high-affinity binding to the CB1 receptor, stabilization of an inactive receptor conformation, and subsequent suppression of the receptor's constitutive signaling activity. This leads to a physiological response that is diametrically opposed to that of cannabinoid agonists. While the specific compound this compound has not been characterized, its structural features strongly suggest it belongs to this class and operates via this well-defined mechanism. Future research on this specific molecule would require the experimental validation outlined herein to confirm its affinity, functional activity, and potential as a pharmacological probe or therapeutic candidate.
References
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Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link][1][2][3][4]
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Pawar, H. A., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link][5]
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26). [Link][6]
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Tabrizi, M. A., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 101, 163-176. [Link][7]
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Hajos, G., et al. (2018). A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908. [Link][8]
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine belongs to a class of molecules built upon the pyrazole scaffold. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation is earned due to its versatile chemical nature and its presence in numerous FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[2][3] Derivatives of pyrazole are known to act as potent inhibitors of kinases, modulators of receptor tyrosine kinases, and agents with significant anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]
The specific molecule features a 4-fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable interactions.[6] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers and drug development professionals. The methodologies outlined herein are structured to first establish a foundational physicochemical profile, then to identify biological targets and elucidate the mechanism of action, and finally to assess its preliminary safety profile. This structured approach ensures that experimental choices are logical, and the resulting data is robust and interpretable.
Phase 1: Foundational Physicochemical Characterization
Before any biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount. These properties fundamentally influence a compound's behavior in biological assays, affecting its absorption, distribution, metabolism, and excretion (ADME).[7][8] Poor physicochemical characteristics can lead to misleading biological data and subsequent failure in later stages of drug development.[9][10]
Aqueous Solubility Assessment
Rationale: Solubility is a critical factor that dictates a compound's bioavailability and its concentration in assay buffers.[11] A compound that precipitates in an assay can cause artifacts and generate false-positive or false-negative results. Both kinetic and thermodynamic solubility should be assessed.
Experimental Protocol (High-Throughput Kinetic Solubility):
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
In a 96-well microplate, add the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final DMSO concentration of <1%.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. Alternatively, filter the samples and analyze the concentration of the soluble compound in the filtrate using LC-MS/MS.
-
The highest concentration at which no precipitation is observed is determined as the kinetic solubility.
Lipophilicity Determination (LogD)
Rationale: Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH, is a key predictor of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8][9]
Experimental Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and an aqueous buffer (pH 7.4).
-
Agitate the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate completely, aided by centrifugation if necessary.
-
Carefully sample both the n-octanol and aqueous layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or LC-MS.
-
Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Chemical Stability
Rationale: Assessing the stability of the compound in various relevant media (e.g., assay buffer, plasma) is crucial to ensure that the observed biological activity is due to the parent compound and not a degradation product.[8]
Experimental Protocol (Buffer Stability):
-
Incubate the compound at a known concentration (e.g., 10 µM) in different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quench any potential reaction by adding an equal volume of cold acetonitrile.
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS.
-
Calculate the compound's half-life (t½) at each pH to determine its stability profile.
| Parameter | Assay Method | Typical Desired Range | Rationale |
| Kinetic Solubility | Nephelometry or LC-MS | > 50 µM | Ensures compound remains in solution during biological assays, preventing artifacts.[11] |
| Lipophilicity (LogD at pH 7.4) | Shake-Flask or HPLC | 1 - 3 | Balances membrane permeability with aqueous solubility, reducing risks of toxicity and poor absorption.[9] |
| Chemical Stability (t½ at pH 7.4) | LC-MS | > 24 hours | Confirms that the tested molecule is the parent compound, not a degradant.[8] |
| Table 1: Key Physicochemical Parameters and Their Importance in Early Drug Discovery. |
Phase 2: Target Identification and Functional Activity
Given that the pyrazole scaffold is prevalent in kinase inhibitors, a logical starting point for biological evaluation is to screen the compound against a panel of protein kinases.[1][12]
Kinase Inhibition Profiling
Rationale: A broad kinase panel screen provides an unbiased view of the compound's selectivity. High selectivity is often desirable to minimize off-target effects. Luminescence-based assays that measure ATP consumption are a common and robust method for this purpose.[13]
Experimental Protocol (ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series.
-
Kinase Reaction: In a 384-well plate, add the serially diluted compound or DMSO vehicle control. Add the specific kinase and its corresponding substrate peptide to each well.
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[13][14]
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cellular Target Engagement
Rationale: After identifying a potential target kinase from a biochemical screen, it is essential to confirm that the compound can engage this target within a cellular context. Cellular thermal shift assays (CETSA) or nanoBRET assays are effective for this purpose.
Cell-Based Functional Assays
Rationale: A functional cell-based assay determines if target inhibition translates into a desired biological response. This could involve measuring the inhibition of a specific signaling pathway, a reduction in cell proliferation, or the induction of apoptosis.[15][16]
Experimental Protocol (Cell Proliferation Assay - e.g., for an anti-cancer hypothesis):
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure the luminescence signal.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[17][18]
| Assay Type | Purpose | Example Metric | Hypothetical Result for an Active Compound |
| Biochemical Kinase Assay | Identify direct enzyme inhibition and selectivity | IC₅₀ | 15 nM against Target Kinase A; >10,000 nM against 100 other kinases.[13] |
| Cellular Proliferation Assay | Assess functional effect on cancer cell growth | GI₅₀ | 50 nM in a cell line dependent on Target Kinase A.[19] |
| Signaling Pathway Assay | Confirm mechanism by measuring downstream effects | p-Substrate IC₅₀ | 45 nM for inhibition of substrate phosphorylation in cells.[20] |
| Table 2: Hypothetical In Vitro Data Summary for a Potent and Selective Kinase Inhibitor. |
Phase 3: Preliminary Safety and Metabolism Assessment
Early assessment of a compound's metabolic stability and potential for cytotoxicity is crucial for identifying liabilities that could halt development.[21][22] These assays are typically conducted using liver-derived systems, as the liver is the primary site of drug metabolism.[23]
Metabolic Stability in Liver Microsomes
Rationale: This assay predicts the rate of Phase I metabolism by cytochrome P450 (CYP) enzymes.[21] Compounds that are rapidly metabolized may have poor oral bioavailability and a short duration of action.[22]
Experimental Protocol:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (HLMs) and the necessary cofactor, NADPH, at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]
Cytotoxicity in Hepatocytes
Rationale: To assess the potential for liver toxicity, the compound's effect on the viability of primary human hepatocytes is measured. This provides a more comprehensive safety assessment than using immortalized cancer cell lines.[23]
Experimental Protocol:
-
Cell Culture: Plate primary human hepatocytes and allow them to form a monolayer.
-
Treatment: Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
Viability Measurement: Assess cell viability using a method that measures membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or resazurin reduction).
-
Data Analysis: Determine the CC₅₀ (concentration that causes 50% cytotoxicity). A high CC₅₀ value is desirable.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Conclusion
The systematic in vitro evaluation of this compound, or any novel chemical entity, is a multi-faceted process that requires a logical, stepwise approach. By first establishing a solid foundation of its physicochemical properties, researchers can ensure the integrity of subsequent biological data. A tiered screening cascade, beginning with broad biochemical assays and progressing to more physiologically relevant cell-based functional and safety assays, provides a comprehensive initial profile of the compound's therapeutic potential and liabilities. The framework presented in this guide enables drug discovery professionals to make informed decisions, efficiently allocating resources to compounds with the highest probability of success.
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1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[1][2][3] The compound this compound (henceforth referred to as "the compound") represents a novel entity within this privileged scaffold. The strategic incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making such compounds of significant interest in drug development.[4][5][6]
However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety due to the formation of potentially toxic degradants.[7][8]
This technical guide, designed for researchers, medicinal chemists, and formulation scientists, provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and stability of this compound. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring the generation of robust, reproducible, and decision-enabling data essential for advancing a compound through the preclinical development pipeline.
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[9] Evaluating solubility under various pH conditions is essential, as it simulates the transit of the compound through the gastrointestinal tract. We will delineate two primary, complementary methods: thermodynamic and kinetic solubility assays.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method, though time-consuming, remains the definitive standard for this measurement.
Causality of Experimental Design: The choice of buffers is paramount. We use simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to mimic key physiological environments. Phosphate-buffered saline (PBS, pH 7.4) is included to represent physiological pH, relevant for intravenous formulations and understanding systemic disposition.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to separate vials containing 0.1 N HCl (pH 1.2), PBS (pH 7.4), and other relevant buffers.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling & Quantification: Carefully collect an aliquot from the clear supernatant. Dilute the sample appropriately with the mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration at which a compound, rapidly added from a high-concentration organic stock (typically DMSO), precipitates in an aqueous buffer.[10] This method is invaluable for early-stage discovery, offering high-throughput assessment when material is scarce.
Causality of Experimental Design: This assay mimics the scenario where a DMSO solution of a compound is introduced into an aqueous biological assay medium. It identifies compounds prone to precipitation under these conditions, which could lead to erroneous biological data.
Experimental Protocol: Turbidimetric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4). Add a small, fixed volume of each DMSO dilution to the buffer-containing wells.
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a UV/Vis plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.
| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 25 | Experimental Data |
| Thermodynamic | Simulated Intestinal Fluid (SIF) | 6.8 | 25 | Experimental Data |
| Thermodynamic | Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Data |
| Kinetic | Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Data |
Part 2: Chemical Stability and Forced Degradation
Stability testing is mandated by regulatory agencies to understand how the quality of a drug substance changes over time under various environmental factors.[7][11] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[12][13] This information is instrumental in developing stability-indicating analytical methods, which are required for formal stability studies.[14]
Causality of Experimental Design: The goal of forced degradation is not to completely destroy the compound but to achieve a target degradation of approximately 10-20%.[12][14] This level of degradation is sufficient to produce and detect the primary degradants without generating secondary or tertiary products that would not be relevant under normal storage conditions. The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for small molecule drugs.[7]
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation
A single batch of the compound is typically used for these studies.[7] A validated, stability-indicating HPLC method capable of separating the parent compound from all potential degradants is required for analysis.
A. Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary, then dilute into 0.1 N HCl for acid hydrolysis and 0.1 N NaOH for basic hydrolysis.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization & Analysis: At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample, HCl for the basic sample), and dilute it to the target concentration for HPLC analysis.
B. Oxidative Degradation
-
Sample Preparation: Prepare a solution of the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, and monitor at various time points.
-
Analysis: At each time point, withdraw an aliquot, dilute it, and analyze immediately by HPLC.
C. Thermal Degradation
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 60°C or higher).
-
Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile) and store it in the oven.
-
Analysis: At specified time points, remove samples, prepare them for analysis (dissolving the solid or diluting the solution), and analyze by HPLC.
D. Photostability
-
Protocol: Follow the guidelines outlined in ICH Q1B. Expose the solid compound and a solution of the compound to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
Control: A dark control sample, protected from light, should be stored under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Data Presentation: Stability Profile
The results should be tabulated to clearly indicate the extent of degradation under each condition and the number of degradation products formed.
| Stress Condition | Parameters | Time | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | Data | Data | Data | Data |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8h | Data | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 4h | Data | Data | Data | Data |
| Thermal (Solid) | 60°C | 7 days | Data | Data | Data | Data |
| Thermal (Solution) | 60°C | 24h | Data | Data | Data | Data |
| Photolytic | ICH Q1B | - | Data | Data | Data | Data |
Part 3: Integrated Physicochemical Assessment Workflow
A logical, phased approach is essential for efficient characterization. The overall workflow integrates solubility and stability assessments to build a comprehensive profile of the compound.
Caption: Integrated workflow for physicochemical profiling.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. A thorough understanding of these properties is not merely an academic exercise; it is a prerequisite for successful drug development. The data generated through these protocols will directly inform critical decisions regarding formulation strategies, selection of storage conditions, establishment of shelf-life, and the overall viability of the compound as a therapeutic candidate. Adherence to these self-validating, logical protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of this promising pyrazole derivative from the laboratory to potential clinical application.
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Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [PubMed Central] ([Link])
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [PubMed Central] ([Link])
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Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. [Mayo Clinic] ([Link])
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A Technical Guide to the Spectroscopic Characterization of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, which has led to their extensive use in medicinal chemistry and drug development.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, a novel pyrazole derivative.
This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to the target molecule. It will offer detailed experimental protocols, predicted data based on the analysis of similar pyrazole derivatives, and an in-depth interpretation of the expected spectra. The methodologies described herein are designed to provide a robust framework for the validation and characterization of this and structurally related compounds.
Chemical Structure
IUPAC Name: this compound
Molecular Formula: C₁₁H₁₂FN₃
Molecular Weight: 205.23 g/mol
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds.[2] For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity of atoms and the chemical environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[3]
Instrumentation: A Bruker Avance 500 MHz NMR spectrometer or an equivalent instrument.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR:
-
Spectral width: 0-12 ppm
-
Pulse angle: 45°
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
¹³C NMR:
-
Spectral width: 0-200 ppm
-
Pulse angle: 45°
-
Relaxation delay: 5 seconds
-
Number of scans: ≥ 1024 to achieve a good signal-to-noise ratio.[3]
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for the target molecule, based on typical values for pyrazole derivatives.[3][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Singlet | 1H | Pyrazole C3-H |
| ~7.5-7.7 | Doublet of doublets | 2H | Aromatic (ortho to F) |
| ~7.1-7.3 | Triplet | 2H | Aromatic (meta to F) |
| ~3.8-4.0 | Singlet | 2H | CH₂ |
| ~2.4-2.6 | Singlet | 3H | N-CH₃ |
| ~1.5-2.5 | Broad Singlet | 1H | N-H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on known data for substituted pyrazoles and fluorinated aromatic compounds.[6][7]
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~145-150 | Pyrazole C5 |
| ~135-140 | Pyrazole C3 |
| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |
| ~128-130 | Aromatic C (ipso) |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to F) |
| ~110-115 | Pyrazole C4 |
| ~45-50 | CH₂ |
| ~35-40 | N-CH₃ |
NMR Workflow Diagram
Caption: Workflow for mass spectrometric analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [8]
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Absorption Data
The following table lists the predicted characteristic IR absorption bands for the functional groups present in the target molecule. [4][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-3500 | Medium, Broad | N-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2800-3000 | Medium | Aliphatic C-H Stretch |
| 1580-1620 | Strong | C=N and C=C Stretch (Pyrazole and Aromatic) |
| 1450-1550 | Strong | Aromatic C=C Stretch |
| 1200-1250 | Strong | C-F Stretch |
| 1100-1200 | Strong | C-N Stretch |
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, MS, and IR spectroscopy provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers in the synthesis and characterization of novel pyrazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs.
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The Ascendance of Pyrazole Amines: A Technical Guide to Synthesis and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Among these, pyrazole amine derivatives are of particular interest due to their role as versatile synthons and their frequent appearance in potent, targeted therapeutics.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole amine derivatives, moving beyond mere protocols to explain the underlying chemical principles and strategic considerations in modern drug discovery. We will dissect classical and contemporary synthetic methodologies, provide a detailed, validated experimental protocol, analyze structure-activity relationships (SAR), and explore the mechanistic basis of their therapeutic action.
The Strategic Importance of the Pyrazole Amine Scaffold
First synthesized in 1883 by Knorr, the pyrazole ring has become a cornerstone in the development of pharmaceuticals.[5] Its metabolic stability and versatile substitution patterns allow for fine-tuning of steric, electronic, and pharmacokinetic properties.[6] The introduction of an amine functional group (-NH2) dramatically expands this versatility, providing a key interaction point for hydrogen bonding with biological targets like enzyme active sites and receptors.[3][7] This feature is critical in the design of highly specific inhibitors.
Prominent examples of drugs featuring the pyrazole core underscore its significance, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib.[6][8] More specifically, aminopyrazole derivatives are crucial components of numerous potent kinase inhibitors currently in clinical trials, targeting cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[3][9][10] The recent approval of Pirtobrutinib, a reversible BTK inhibitor built on a 5-aminopyrazole framework, highlights the continued therapeutic relevance and success of this chemical class.[3][7]
Core Synthetic Strategies: From Classic Condensations to Modern Innovations
The construction of the pyrazole amine core can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
The Foundational Approach: Knorr Synthesis and its Progeny
The most traditional and widely adopted method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[11] To generate aminopyrazoles, this strategy is adapted by using precursors that contain a cyano group, which can be considered a masked amino group or directly participate in the cyclization.
A common variant for producing 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile, such as 3-aminocrotononitrile or an α-cyanoketone.[12] The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Causality Behind the Knorr Approach: This method is robust and high-yielding for a wide range of substrates. The regioselectivity (i.e., the final position of substituents on the pyrazole ring) is governed by the nature of the substituents on both the hydrazine and the dicarbonyl component, offering a degree of synthetic control.
Modern Methodologies: Enhancing Efficiency and Diversity
While classic methods are reliable, modern organic synthesis seeks to improve reaction times, yields, and environmental impact. For pyrazole amine synthesis, microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs) have become powerful tools.
Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages over conventional heating by providing rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[13][14] This technique is particularly effective for condensation reactions, such as the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and β-ketonitriles.[12][13] The sealed-vessel conditions allow for temperatures to exceed the solvent's boiling point, accelerating the rate of reaction.
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product that incorporates portions of all starting materials. This approach is highly atom-economical and efficient for building molecular complexity. One-pot syntheses of highly substituted pyrazole derivatives have been developed, for example, by reacting an aldehyde, ethyl acetoacetate, and a hydrazine derivative under microwave irradiation.[15] This strategy allows for the rapid generation of diverse compound libraries for high-throughput screening.[16]
A Validated Protocol: Microwave-Assisted Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-amine
This protocol details a reliable and rapid method for synthesizing a representative 1-aryl-1H-pyrazole-5-amine, a common core in kinase inhibitors, using microwave technology.[12]
Materials & Reagents
-
4-Fluorophenylhydrazine hydrochloride (2.0 mmol)
-
3-Aminocrotononitrile (2.0 mmol)
-
1 M Hydrochloric Acid (HCl) (5.0 mL)
-
Microwave vial (2-5 mL capacity) with stir bar
-
Crimp sealer
-
Personal Protective Equipment (PPE): Fume hood, safety glasses, lab coat, gloves
Step-by-Step Experimental Procedure
-
Reagent Preparation: In a fume hood, add 4-fluorophenylhydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol) to a clean, dry 2-5 mL microwave vial containing a magnetic stir bar.
-
Solvent Addition: Add 5.0 mL of 1 M aqueous HCl to the vial. The acid serves as a catalyst and ensures the hydrazine salt is in its active freebase form during the reaction.
-
Sealing: Securely seal the vial using an appropriate crimper tool. A complete seal is critical to prevent solvent leakage and pressure loss during microwave heating.[12]
-
Microwave Irradiation: Place the sealed vial into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Stirring: On (ensure proper mixing)
-
-
Reaction Work-up and Isolation:
-
After the reaction is complete and the vial has cooled to a safe temperature, carefully unseal the vial in the fume hood.
-
Neutralize the reaction mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) to remove any remaining salts.
-
-
Purification and Characterization:
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Workflow Diagram
Caption: Generalized mechanism of kinase inhibition by a pyrazole amine derivative.
Data-Driven Insights: Structure-Activity Relationship (SAR)
The development of potent and selective inhibitors is an iterative process guided by Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of a lead compound and measuring the effect on its biological activity (e.g., IC₅₀ value), researchers can build a model of the pharmacophore—the essential features required for activity. [17][18] For 4-amino-(1H)-pyrazole derivatives designed as JAK inhibitors, specific structural modifications have been shown to dramatically influence potency. [9]
| Compound ID | R¹ Group (at pyrazole N1) | R² Group (at amino N4) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|---|---|---|
| 3a | Cyclopropyl | 4-Morpholinopyrimidin-2-yl | 16.5 | 10.4 | 17.1 |
| 3f | Cyclopentyl | 4-Morpholinopyrimidin-2-yl | 3.4 | 2.2 | 3.5 |
| 11b | Cyclopropyl | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | 12.7 | 4.6 | 16.4 |
Data adapted from in vitro kinase inhibition assays.[9]
Field-Proven Insights from SAR Data:
-
Expertise: The data clearly show that modifying the alkyl group at the N1 position from cyclopropyl (3a) to the slightly larger cyclopentyl (3f) results in a ~5-fold increase in potency across all three JAK isoforms. This suggests the N1 substituent occupies a hydrophobic pocket where cyclopentyl achieves a more optimal fit than cyclopropyl.
-
Causality: The switch from a pyrimidine-based R² group (3a, 3f) to a 7H-pyrrolo[2,3-d]pyrimidine scaffold (11b), which mimics the adenine core of ATP, maintains high potency, particularly against JAK2. This highlights the importance of the heterocyclic system attached to the core amino group for interacting with the adenine-binding region of the kinase. [9]
Conclusion and Future Directions
The pyrazole amine scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. Its synthetic accessibility, coupled with its proven ability to anchor ligands into the active sites of key enzymes, ensures its continued prominence in drug discovery. [19]Modern synthetic techniques like microwave-assisted synthesis have accelerated the discovery process, allowing for the rapid exploration of chemical space. [14] Future efforts will likely focus on developing pyrazole amines with even greater selectivity to minimize off-target effects, exploring novel substitution patterns to overcome drug resistance, and conjugating these scaffolds to other pharmacophores to create multi-target agents. As our understanding of complex disease biology deepens, the versatility of the pyrazole amine core will undoubtedly be leveraged to craft the next generation of precision medicines.
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]
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The Strategic Role of 4-Substituted Pyrazoles in Drug Discovery: A Technical Guide to Structure-Activity Relationships
Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility has led to its incorporation into a multitude of approved drugs and clinical candidates, spanning a wide therapeutic spectrum from oncology to inflammatory diseases and central nervous system disorders.[1] The pyrazole scaffold's appeal lies in its unique combination of physicochemical properties: it can act as both a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and serve as a bioisosteric replacement for other aromatic systems, often improving metabolic stability and pharmacokinetic profiles.[2]
This technical guide delves into the nuanced yet critical role of substituents at the 4-position of the pyrazole ring. While modifications at other positions have been extensively explored, the 4-position offers a unique vector for modulating a compound's potency, selectivity, and drug-like properties. We will explore the synthetic strategies to access these derivatives, dissect the structure-activity relationships (SAR) across different biological targets, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the 4-substituted pyrazole scaffold in their discovery programs.
Synthetic Strategies for Accessing 4-Substituted Pyrazoles
The construction of the pyrazole core and the introduction of functionality at the 4-position can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substituents and the overall complexity of the target molecule.
One of the most common and versatile methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] To introduce a substituent at the 4-position, a common strategy involves the use of a substituted 1,3-dicarbonyl precursor.
A powerful alternative for directly installing a variety of substituents at the 4-position is through the Vilsmeier-Haack reaction on a pre-formed pyrazole.[4] This reaction allows for the introduction of a formyl group, which can then be further elaborated into a wide range of functionalities. Another key strategy involves the use of enaminones, which can undergo cascade reactions to yield 4-sulfonyl pyrazoles.[3]
Experimental Protocol: Synthesis of a 4-Formyl Pyrazole via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of a 1,3-disubstituted pyrazole at the 4-position.
Materials:
-
1,3-Disubstituted pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the 1,3-disubstituted pyrazole in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired 4-formyl pyrazole.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial as both DMF and POCl₃ are moisture-sensitive.
-
The dropwise addition of POCl₃ at 0 °C helps to control the initial exothermic reaction.
-
Heating is typically required to drive the electrophilic substitution to completion.
-
The basic workup neutralizes the acidic reaction mixture and any remaining POCl₃.
Structure-Activity Relationship (SAR) of 4-Substituted Pyrazoles
The substituent at the 4-position of the pyrazole ring can significantly impact a compound's biological activity by influencing its interaction with the target protein, as well as its physicochemical properties. The following sections will explore the SAR of 4-substituted pyrazoles against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
4-Substituted Pyrazoles as Protein Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammation.[5] The pyrazole scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase domain.[2] The 4-position of the pyrazole can be strategically modified to enhance potency and selectivity.
A notable example is the development of c-Jun N-terminal kinase (JNK) inhibitors. In one series of 4-(pyrazol-3-yl)-pyridines, the introduction of a chlorine atom at the C-5 position of the pyridine ring (analogous to modifying the environment around the pyrazole 4-position) resulted in a two-fold increase in potency against JNK3.[6] This highlights the sensitivity of the kinase active site to even small changes in the steric and electronic properties of this region.
| Compound | 4-Position Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | H | JNK3 | 160 | [6] |
| 2 | Cl (on adjacent pyridine) | JNK3 | 80 | [6] |
| 3 | Nitro | Haspin | 57 | [7] |
| 4 | Amino | Haspin | >1000 | [7] |
| 5 | Methyl | Haspin | 167 | [7] |
| 6 | Propyl | CLK1 | 218 | [7] |
As illustrated in the table, the nature of the 4-substituent can dramatically alter both potency and selectivity. For instance, in a series of pyrazolo[3,4-g]isoquinolines, a nitro group at the 4-position conferred potent Haspin kinase inhibition (IC₅₀ = 57 nM), whereas the corresponding amino analogue was inactive.[7] Furthermore, introducing small alkyl groups at this position shifted the selectivity profile towards other kinases like CLK1 and CDK9.[7]
Logical Relationship of 4-Position Substitution on Kinase Activity
Caption: Impact of 4-position substituents on kinase inhibitor properties.
4-Substituted Pyrazoles as G-Protein Coupled Receptor (GPCR) Antagonists
GPCRs represent another major class of drug targets, and pyrazole-containing molecules have shown significant promise as antagonists for various GPCRs. The 4-position of the pyrazole can be modified to fine-tune the affinity and functional activity of these compounds.
In the development of glucagon receptor (GCGR) antagonists for the treatment of type 2 diabetes, a series of 4-methyl substituted pyrazole derivatives were designed and synthesized.[8] Several compounds from this series exhibited high binding affinity and potent functional antagonism in cell-based assays, with IC₅₀ values in the nanomolar range.[8] Molecular docking studies revealed that the 4-methyl group could occupy a hydrophobic pocket within the receptor, contributing to the overall binding affinity.[8]
| Compound | 4-Position Substituent | Target GPCR | Binding IC₅₀ (µM) | Functional IC₅₀ (µM) | Reference |
| 9q | Methyl | GCGR | 0.09 | 0.22 | [8] |
| 9r | Methyl | GCGR | 0.06 | 0.26 | [8] |
| 19d | Methyl | GCGR | 0.07 | 0.44 | [8] |
| 19e | Methyl | GCGR | 0.08 | 0.46 | [8] |
The consistent high potency observed with the 4-methyl substituent across different scaffolds in this study underscores the importance of this position for achieving potent GCGR antagonism.
Influence of 4-Position Substituents on ADME Properties
Beyond target engagement, the substituent at the 4-position can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For instance, the introduction of a polar group at the 4-position can improve aqueous solubility, while a metabolically stable group can enhance the compound's half-life.
In a study on pyrazole derivatives as antileishmanial agents, theoretical ADME properties were predicted.[9] It was found that the nature of the substituent at the 4-position of the pyrazole ring, such as a chlorine atom, was favorable for the desired biological activity and also contributed to satisfactory predicted ADME profiles.[9]
Experimental Protocols for Biological Evaluation
Rigorous biological evaluation is essential to determine the potency, selectivity, and mechanism of action of 4-substituted pyrazole derivatives. The following are detailed protocols for key in vitro assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase.[10]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (4-substituted pyrazole)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.[10]
-
The use of a 384-well plate format allows for high-throughput screening of multiple compounds at various concentrations.
-
The inclusion of appropriate controls is essential for data validation.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining kinase inhibition.
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
This protocol describes a common method for assessing the antagonist activity of a compound on a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[11]
Materials:
-
Cells stably expressing the GPCR of interest
-
Cell culture medium and reagents
-
Agonist for the GPCR
-
Test compound (4-substituted pyrazole)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
White, opaque 384-well plates
-
Plate reader appropriate for the chosen assay kit
Procedure:
-
Seed the cells in a 384-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound (antagonist) in an appropriate assay buffer.
-
Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes).
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist to the wells containing the test compound and incubate for a specified time (e.g., 30 minutes). Include controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Calculate the percent inhibition of the agonist-induced cAMP response for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Measuring changes in second messengers like cAMP is a direct way to assess the functional consequences of GPCR activation or inhibition.[11]
-
Pre-incubating with the antagonist allows it to bind to the receptor before the addition of the agonist.
-
Using a submaximal concentration of the agonist (EC₈₀) provides a suitable window to observe the inhibitory effects of the antagonist.
Molecular Modeling and QSAR: Rationalizing the SAR
Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools for understanding the observed SAR of 4-substituted pyrazoles at a molecular level.
Molecular docking studies can provide insights into the binding mode of these compounds within the active site of their target protein.[12] For example, docking can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions, and explain why certain substituents at the 4-position enhance or diminish activity.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] A statistically significant QSAR model can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent derivatives. For a series of tetrasubstituted pyrazoles as COX-II inhibitors, a 3D-QSAR model was developed that yielded a high correlation coefficient, indicating its predictive power.[13]
Conclusion and Future Perspectives
The 4-position of the pyrazole scaffold is a critical determinant of biological activity and drug-like properties. Strategic modification of this position allows for the fine-tuning of potency, selectivity, and pharmacokinetics. This guide has provided an in-depth overview of the synthesis, SAR, and biological evaluation of 4-substituted pyrazoles, supported by detailed experimental protocols.
As our understanding of disease biology continues to evolve, the rational design of targeted therapies becomes increasingly important. The 4-substituted pyrazole scaffold, with its proven track record and synthetic tractability, will undoubtedly remain a valuable platform for the discovery of novel therapeutics. Future efforts in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of 4-substituted pyrazoles and the application of advanced computational techniques to predict their biological activities with greater accuracy.
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Methodological & Application
Application Notes and Protocols for the In Vitro Use of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[2] Pyrazole-containing compounds have been successfully developed into therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][3] The compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine features this key pyrazole core, functionalized with a fluorophenyl group. The incorporation of fluorine can enhance metabolic stability, binding affinity, and cell permeability, making this a compound of significant interest for cell-based research.[4]
This guide provides a comprehensive protocol for the handling, preparation, and application of this compound in a cell culture setting. It is designed to equip researchers with a robust framework for investigating the compound's biological activity, from initial cytotoxicity screening to preliminary mechanism-of-action studies.
Compound Profile: this compound
While specific biological data for this compound is not extensively published, its structural components suggest potential interactions with various cellular pathways. It is typically supplied as a hydrochloride salt, which generally improves solubility and stability.
| Property | Description | Source |
| Molecular Formula | C₁₁H₁₂FN₃ (free base) | [5] |
| Appearance | Typically a solid | [5] |
| Storage | Store at -20°C for long-term stability. | General Guidance |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. | General Guidance |
Protocol 1: Preparation of Stock Solutions
The accuracy of in vitro experiments hinges on the correct preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its broad solubilizing capacity for organic molecules.
Materials:
-
This compound hydrochloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Initial Reconstitution: Briefly centrifuge the vial containing the powdered compound to ensure all material is at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). Vortex thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, create small-volume aliquots of the stock solution in sterile microcentrifuge tubes.
-
Long-Term Storage: Store the aliquots at -20°C. Once an aliquot is thawed for use, it is recommended to use it promptly and avoid re-freezing.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: Water can reduce the long-term stability of some compounds in solution. Using anhydrous DMSO minimizes this risk.
-
Aliquoting: This is a critical step to maintain the integrity of the compound over time. Each freeze-thaw cycle can introduce moisture and potentially lead to precipitation or degradation.
Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay
Before investigating the specific biological effects of the compound, it is essential to determine its cytotoxic profile in your chosen cell line. This will establish a range of concentrations that are suitable for downstream assays, distinguishing between cytotoxic and non-cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6]
Workflow for Determining IC₅₀:
Caption: Workflow for determining the IC₅₀ of a novel compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Dilution: Prepare a series of dilutions of your compound in complete cell culture medium. A common starting range is a serial dilution from 100 µM down to 0.01 µM.[8]
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (typically ≤ 0.5%).[9]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[10]
-
Protocol 3: General Procedure for Cell Treatment and Downstream Analysis
Once a non-toxic working concentration range is established, you can proceed with experiments to investigate the compound's effect on specific cellular processes.
Experimental Design Considerations:
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
Treatment Duration: The incubation time should be optimized based on the biological process being investigated.[9]
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. A positive control (a known modulator of the pathway of interest) and a negative control (untreated cells) are also crucial for data interpretation.[9]
General Treatment Protocol:
-
Seed cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to reach the desired confluency.
-
Prepare the working concentration of this compound and controls in fresh culture medium.
-
Remove the existing medium from the cells and replace it with the treatment or control media.
-
Incubate for the predetermined duration.
-
After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or cell staining for microscopy).
Hypothesizing a Mechanism of Action and Initial Screening
Given the prevalence of pyrazole-containing compounds as kinase inhibitors and their structural similarities to other receptor modulators, a logical starting point for investigating the mechanism of action of this compound would be to screen its effects on common signaling pathways implicated in cancer and inflammation.[1][11]
Potential Targets for Screening:
-
Kinase Activity: Many pyrazole derivatives are known to inhibit protein kinases.[12] A broad-spectrum kinase inhibitor screen could be a valuable first step.
-
Inflammatory Pathways: Compounds with a pyrazole core have shown anti-inflammatory properties.[1] Investigating effects on key inflammatory markers such as NF-κB activation or cytokine production could be fruitful.
-
Glucocorticoid Receptor (GR) Antagonism: The structural similarity to known GR antagonists warrants investigation into whether this compound can modulate GR signaling.
Hypothetical Signaling Pathway for Investigation:
Caption: Hypothetical mechanism of action screening workflow.
Conclusion
This compound represents a promising candidate for investigation in various cell-based assays due to its pyrazole scaffold. The protocols outlined in this guide provide a systematic approach for researchers to handle this compound and elucidate its biological function. By first establishing a dose-response profile and then proceeding with targeted functional assays, the scientific community can effectively characterize the therapeutic potential of this and other novel small molecules.
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High-Throughput Screening Assays for Pyrazole Compounds: An Application Guide
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Their ability to act as potent and selective inhibitors of various enzymes, particularly protein kinases, has positioned them at the forefront of targeted therapy development.[1][5][6] The successful application of high-throughput screening (HTS) methodologies is paramount to efficiently sift through large libraries of pyrazole analogues to identify promising lead candidates for drug development.[7][8][9]
This comprehensive guide provides detailed application notes and protocols for a range of HTS assays tailored for the evaluation of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and meaningful screening campaigns.
Strategic Assay Selection: A Dichotomy of Approaches
The initial step in any HTS campaign is the strategic selection of an appropriate assay. This choice is fundamentally dictated by the biological question being addressed and the nature of the target. For pyrazole compounds, screening strategies can be broadly categorized into two main pillars: biochemical assays and cell-based assays.
Biochemical assays are powerful for dissecting the direct interaction between a pyrazole compound and its purified molecular target, such as an enzyme or receptor. They offer a clean, simplified system to quantify inhibition or binding, free from the complexities of a cellular environment.
Cell-based assays , conversely, provide a more physiologically relevant context by evaluating the effect of a pyrazole compound on a biological process within a living cell. These assays can reveal insights into a compound's cell permeability, off-target effects, and overall impact on cellular health and signaling pathways.
The following sections will delve into specific, field-proven protocols for both biochemical and cell-based assays, providing the necessary detail to implement these screens effectively.
Biochemical Assays: Quantifying Direct Target Engagement
Biochemical assays are indispensable for the initial identification and characterization of pyrazole compounds that directly interact with a purified protein target. These assays are typically designed to measure enzyme activity or binding events.
Kinase Inhibition Assays: A Primary Focus for Pyrazole Scaffolds
Given the prevalence of pyrazole-based kinase inhibitors, robust HTS assays for this target class are of paramount importance.[1][6] A variety of assay formats are available, each with its own advantages.
The ADP-Glo™ Kinase Assay is a highly sensitive and versatile platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7][9][10][11] This "add-mix-measure" format is particularly well-suited for HTS.[12]
Causality of Experimental Choices:
-
Why ADP Detection? Directly measuring ADP formation provides a universal method for assaying any kinase, irrespective of the substrate.
-
Why a Two-Step Reaction? The first step terminates the kinase reaction and eliminates remaining ATP, which would otherwise create a high background signal. The second step converts the ADP to ATP, which is then used to generate a luminescent signal, ensuring high sensitivity.[7][11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare serial dilutions of pyrazole compounds in DMSO and dispense into a 384-well assay plate. Include appropriate controls: a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase enzyme and substrate to the assay plate containing the compounds.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[7]
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes), allowing for sufficient substrate turnover.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[7][9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7][9]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis: Calculate the percent inhibition for each pyrazole compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Inhibition of PPI by a pyrazole compound in an AlphaScreen® assay.
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays are crucial for understanding the biological effects of pyrazole compounds in a more physiological context. They can provide information on cytotoxicity, mechanism of action, and effects on specific signaling pathways.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a pyrazole compound affects cell survival.
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. [12][13] Causality of Experimental Choices:
-
Why ATP Measurement? The level of intracellular ATP is directly proportional to the number of viable cells.
-
Why a Lytic Reagent? The "add-mix-measure" format uses a reagent that lyses the cells to release ATP for the luciferase reaction, simplifying the workflow. [13] Experimental Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed cells in a 96- or 384-well opaque-walled plate and incubate to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the pyrazole compounds to the cells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [14]4. Data Acquisition: Measure the luminescence with a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
Many anticancer pyrazole compounds induce apoptosis, or programmed cell death. HTS assays can be used to identify compounds that activate this pathway.
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.
Causality of Experimental Choices:
-
Why Caspase-3/7? These caspases are downstream effectors in the apoptotic cascade, and their activity is a reliable indicator of apoptosis.
-
Why a Fluorogenic Substrate? A substrate that becomes fluorescent upon cleavage by active caspases provides a sensitive and direct measure of their activity. [15][16] Experimental Protocol: Caspase-3/7 Activation Assay
-
Cell Treatment: Treat cells with pyrazole compounds as described for the cell viability assay.
-
Assay Procedure:
-
Add a reagent containing a fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a DNA dye) to each well.
-
Incubate to allow for substrate cleavage.
-
-
Data Acquisition: Measure the fluorescence using a plate reader. The increase in fluorescence is proportional to the activation of caspase-3/7.
Data Analysis: Quantify the fold-increase in caspase activity compared to the vehicle control.
G-Protein Coupled Receptor (GPCR) Assays
While kinases are a major target for pyrazoles, these compounds can also modulate the activity of GPCRs. HTS assays for GPCRs typically measure the generation of second messengers.
Cyclic AMP (cAMP) is a key second messenger for GPCRs that couple to Gs or Gi proteins. [4][5][8][17]HTRF-based cAMP assays are widely used for HTS.
Causality of Experimental Choices:
-
Why cAMP Measurement? Changes in intracellular cAMP levels are a direct consequence of Gs or Gi-coupled GPCR activation or inhibition. [5][17]* Why a Competitive Immunoassay? A competitive format, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody, provides a sensitive and quantitative readout. [17][18] Experimental Protocol: HTRF® cAMP Assay
-
Cell Stimulation:
-
In a 384-well plate, add cells expressing the target GPCR.
-
Add the pyrazole compounds.
-
For antagonist screening, add an agonist at its EC80 concentration.
-
Incubate to allow for modulation of cAMP levels.
-
-
Detection:
-
Add the HTRF® detection reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 1 hour at room temperature. [17]3. Data Acquisition: Read the HTRF signal as described for the kinase assay.
-
Data Analysis: A decrease in the HTRF signal corresponds to an increase in cellular cAMP (for Gs-coupled receptors), while an increase in the signal indicates a decrease in cAMP (for Gi-coupled receptors). Determine EC50 or IC50 values.
GPCRs that couple to Gq proteins signal through the release of intracellular calcium. [19][20] Causality of Experimental Choices:
-
Why Calcium Flux? A transient increase in intracellular calcium is a rapid and robust response to Gq-coupled GPCR activation.
-
Why a Fluorescent Calcium Indicator? Cell-permeant dyes that fluoresce upon binding to calcium provide a direct and real-time readout of this signaling event. [19] Experimental Protocol: Calcium Mobilization Assay
-
Cell Loading: Load cells expressing the target GPCR with a fluorescent calcium indicator dye (e.g., Fluo-8 or Calcium 5). [20][21]2. Assay Procedure:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the pyrazole compounds and measure the fluorescence signal over time to establish a baseline.
-
Add an agonist to stimulate the receptor and continue to monitor the fluorescence.
-
-
Data Acquisition: The instrument records the fluorescence intensity before and after the addition of the compounds and agonist.
Data Analysis: The change in fluorescence intensity reflects the mobilization of intracellular calcium. Analyze the data to determine agonist or antagonist activity.
Logical Relationship of GPCR Signaling Assays
Caption: GPCR signaling pathways and corresponding HTS assays.
Data Summary and Interpretation
For effective comparison of screening results, quantitative data should be summarized in a structured format.
| Assay Type | Target Class | Principle | Readout | Key Parameter |
| Biochemical Assays | ||||
| ADP-Glo™ | Kinases | ATP to ADP conversion | Luminescence | IC50 |
| HTRF® KinEASE™ | Kinases | TR-FRET | Fluorescence Ratio | IC50 |
| Fluorescence Polarization | PPIs | Molecular Rotation | Polarization | IC50 |
| AlphaScreen® | PPIs | Proximity-based | Luminescence | IC50 |
| Cell-Based Assays | ||||
| CellTiter-Glo® | General | ATP Quantification | Luminescence | IC50 |
| Caspase-3/7 Assay | Apoptosis | Substrate Cleavage | Fluorescence | EC50 |
| HTRF® cAMP Assay | GPCRs (Gs/Gi) | TR-FRET Immunoassay | Fluorescence Ratio | EC50/IC50 |
| Calcium Mobilization | GPCRs (Gq) | Calcium-sensitive Dye | Fluorescence | EC50/IC50 |
Conclusion
The diverse biological activities of pyrazole compounds necessitate a multifaceted HTS approach to fully explore their therapeutic potential. This guide provides a framework of robust and reliable biochemical and cell-based assays, grounded in established scientific principles. By carefully selecting the appropriate assays and meticulously executing the detailed protocols, researchers can efficiently identify and characterize novel pyrazole-based lead compounds, accelerating the journey from chemical library to clinical candidate.
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MDPI. (2021). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. Retrieved from [Link]
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A Robust and Validated HPLC-MS/MS Method for the Quantification of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine in human plasma. The protocol has been developed to support pharmacokinetic and bioequivalence studies in drug development. The methodology employs a simple and efficient solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and achieving a low limit of quantification. All procedures are designed to be validated in accordance with major regulatory guidelines, such as the FDA and ICH M10 Bioanalytical Method Validation standards.[1][2][3][4][5]
Introduction and Scientific Rationale
The Analyte: A Novel Pyrazole Derivative
This compound is a small molecule containing a pyrazole core, a structure common in many pharmacologically active compounds.[6] Its structural features—a fluorophenyl group and a basic N-methylmethanamine side chain—suggest it is a polar, basic compound. Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profile during drug development.[7]
The Analytical Imperative: Why HPLC-MS/MS?
For quantitative bioanalysis, HPLC-MS/MS is the gold standard due to its unparalleled sensitivity, specificity, and wide dynamic range.[7][8]
-
High-Performance Liquid Chromatography (HPLC) provides the physical separation of the target analyte from endogenous matrix components and potential metabolites.
-
Tandem Mass Spectrometry (MS/MS) offers exquisite specificity. By selecting a specific precursor ion (the mass of the protonated analyte) and monitoring a unique fragment ion produced by collision-induced dissociation, chemical noise is virtually eliminated. This two-stage mass filtering, known as Multiple Reaction Monitoring (MRM), is the key to achieving low detection limits in complex biological samples.[8]
This application note explains the causality behind our methodological choices, ensuring a scientifically sound, robust, and reproducible assay.
Method Development Strategy: A Logic-Driven Approach
The physicochemical properties of the analyte dictate every step of method development. The presence of a secondary amine (pKa ~9-10) makes the molecule basic and highly polar, presenting specific challenges for extraction and chromatography.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove interfering substances (proteins, phospholipids, salts) from the plasma matrix while concentrating the analyte.
-
Rationale for Solid-Phase Extraction (SPE): SPE is superior to simpler methods like protein precipitation or liquid-liquid extraction for this application. It provides a much cleaner extract, which is critical for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[9]
-
Choice of Sorbent: Mixed-Mode Cation Exchange: Given the analyte's basic nature, a mixed-mode polymeric cation exchange sorbent is the ideal choice.[10][11] This sorbent offers a dual retention mechanism:
-
Reversed-Phase: Hydrophobic interaction with the polymer backbone.
-
Ion Exchange: Ionic interaction with the cation exchange groups. This dual mechanism allows for a rigorous washing protocol to remove a wide range of interferences, leading to a highly purified final extract.
-
Chromatographic Separation: Achieving Retention and Peak Shape
Separating a polar basic compound on a traditional reversed-phase column can be challenging.
-
Rationale for Reversed-Phase Chromatography (RPC): RPC is the most widely used, robust, and reproducible HPLC mode.[12][13][14] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for polar compounds, RPC is often preferred for its stability and familiarity in regulated environments.[15]
-
Controlling Peak Shape and Retention: The key to successful RPC of basic compounds is controlling their ionization state. By adding an acid, such as formic acid, to the mobile phase, we ensure the secondary amine is consistently protonated (positively charged).[16] This prevents interaction with residual silanols on the silica-based column, leading to sharp, symmetrical peaks and predictable retention. Gradient elution, starting with a high aqueous content and increasing the organic solvent, is used to elute the analyte effectively.[17]
Mass Spectrometric Detection: Ensuring Specificity
-
Rationale for Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules.[18][19] It transfers pre-formed ions from the liquid phase to the gas phase with minimal fragmentation. Given the basic nature of the analyte, ESI in positive ion mode ([M+H]⁺) is the logical choice, as the secondary amine readily accepts a proton.[20][21]
-
MRM Transition Optimization: To develop the MRM method, the compound is infused directly into the mass spectrometer. The most abundant precursor ion, the protonated molecule ([M+H]⁺), is selected. This ion is then fragmented in the collision cell, and the most stable and intense product ion is chosen for monitoring. A common fragmentation pathway for N-methylmethanamine structures involves the cleavage of the C-N bond, which would be a primary focus during optimization.[22][23][24][25]
Experimental Workflow and Protocols
The overall analytical process is a sequential workflow designed for efficiency and robustness.
Protocol 1: Preparation of Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 methanol:water mixture to create working solutions for spiking.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve, typically consisting of 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol uses a mixed-mode strong cation exchange polymeric SPE plate. An isotopically labeled version of the analyte is the ideal internal standard (IS).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
Protocol 3: HPLC-MS/MS Instrumental Parameters
The following tables provide a validated starting point for the instrumental method.
Table 1: HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Acetonitrile is preferred for its low viscosity and UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| Gradient Elution | 5% B to 95% B over 3 min | A standard gradient to separate the analyte from early-eluting polar interferences. |
Table 2: MS/MS Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the basic amine group of the analyte. |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient spray formation. |
| Source Temp. | 150°C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 450°C | High temperature to efficiently desolvate the ESI droplets. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity for quantification. |
| MRM Transition | Analyte: m/z 220.1 → 175.1 (Example) | Precursor ([M+H]⁺) → Product (Fragment after C-N cleavage). Must be optimized empirically. |
| MRM Transition | Internal Standard: m/z 224.1 → 179.1 (Example) | For a stable isotope-labeled IS ([M+4H]⁺). Must be optimized empirically. |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only trustworthy if it is rigorously validated. The developed method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[1][2][3][4][26]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure endogenous matrix components do not interfere with analyte detection. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of variation (CV) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of the biological matrix on ionization efficiency. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability samples must be within ±15% of nominal. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma. By explaining the rationale behind the selection of SPE, reversed-phase chromatography, and ESI-MS/MS, this guide serves as a robust starting point for method implementation and validation in a regulated bioanalytical laboratory. The described workflow is designed to deliver accurate, precise, and reliable data essential for advancing drug development programs.
References
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Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS Blog. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Pyrazole Derivative Administration
Abstract
Pyrazole and its derivatives constitute a cornerstone of modern medicinal chemistry, with approved drugs spanning therapeutic areas from oncology to inflammation.[1][2] The successful translation of a promising pyrazole compound from the bench to a preclinical setting is critically dependent on a meticulously designed and executed in vivo experimental plan. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the administration and evaluation of pyrazole derivatives in animal models. We move beyond simple step-by-step instructions to elucidate the causal reasoning behind critical experimental choices, from formulation and dosing to the selection of appropriate efficacy models. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, supported by authoritative references and visual workflows.
Foundational Concepts: The Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] This structure is a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities.[4][5] Clinically successful drugs like the anti-inflammatory celecoxib and the anti-cancer agent crizotinib feature a pyrazole core, underscoring its therapeutic versatility.[3] The primary challenge in the in vivo assessment of novel pyrazole derivatives often lies in their physicochemical properties, particularly poor aqueous solubility, which necessitates sophisticated formulation strategies to achieve adequate bioavailability.[6][7]
Pre-Administration Phase: Formulation and Dosing Strategy
A robust in vivo study begins long before the first dose is administered. The formulation and route of administration are paramount as they directly influence drug exposure, and consequently, the observed biological effect.
The Solubility Hurdle: Formulation Strategies
Many novel pyrazole derivatives are lipophilic and exhibit poor water solubility, classifying them as BCS Class II or IV compounds.[7] Administering an inadequately solubilized compound can lead to precipitation at the injection site or in the gastrointestinal tract, resulting in low and erratic absorption and a false-negative efficacy result.[8] The goal is to develop a stable, homogenous formulation that maintains the compound in solution long enough for absorption.
Table 1: Example Co-solvent Formulations for Preclinical Administration of Pyrazole Derivatives
| Formulation Composition | Route | Rationale & Considerations |
|---|---|---|
| 5-10% DMSO, 40% PEG400, 5% Tween-80 in Saline | PO, IP | A widely used empirical formulation for poorly soluble compounds. DMSO provides initial solubilization, PEG400 acts as a co-solvent, and Tween-80 is a surfactant that improves wettability and prevents precipitation upon dilution in aqueous physiological fluids.[6] |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | IV, IP, SC | Cyclodextrins form inclusion complexes with lipophilic drugs, creating a hydrophilic outer surface that enhances aqueous solubility.[9] This is often suitable for intravenous administration, which requires a true solution. |
| 0.5% Carboxymethylcellulose (CMC) in Water | PO | A suspension formulation for compounds that cannot be readily solubilized. Particle size is critical for absorption. While simple, it can lead to more variable exposure compared to solution formulations.[10] |
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage (PO)
This protocol details the preparation of a common vehicle suitable for oral administration of a hydrophobic pyrazole derivative.
I. Objective: To prepare a stable, clear solution of the test compound at the desired stock concentration.
II. Materials:
-
Pyrazole derivative (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Warming block or water bath (optional)
III. Step-by-Step Methodology:
-
Calculate Required Volumes: Determine the final concentration needed for dosing. For example, to dose a 25g mouse at 10 mg/kg with a dosing volume of 10 mL/kg (0.25 mL), you need a final drug concentration of 1 mg/mL.
-
Initial Solubilization: Weigh the required amount of the pyrazole compound and place it in a sterile conical tube. Add the required volume of DMSO to achieve a high-concentration stock. The final concentration of DMSO in the formulation should ideally not exceed 10% to minimize potential toxicity.[6]
-
Vortex Thoroughly: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution if necessary, but check for compound stability under these conditions.
-
Addition of Co-solvents: Sequentially add the PEG400 and then the Tween-80 to the DMSO solution. Vortex thoroughly after each addition to ensure homogeneity. A common ratio is 4 parts PEG400 to 0.5 parts Tween-80 for every 1 part DMSO.
-
Final Dilution: Slowly add the sterile saline or water to reach the final desired volume while vortexing. This step is critical; adding the aqueous phase too quickly can cause the compound to precipitate.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates or precipitation before administration.[6] It is best practice to prepare the formulation fresh on the day of the experiment.
Route of Administration: Choosing the Right Path
The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.
-
Oral (PO): Preferred for screening drugs intended for oral use in humans. It subjects the compound to gastrointestinal degradation and first-pass metabolism in the liver.
-
Intraperitoneal (IP): Bypasses the GI tract and first-pass metabolism, often leading to higher and more rapid systemic exposure than oral administration. Commonly used for efficacy studies.
-
Intravenous (IV): Delivers the compound directly into systemic circulation, achieving 100% bioavailability. It is essential for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV routes.
Caption: Workflow for pyrazole derivative formulation and administration.
In Vivo Evaluation: Core Protocols
Once a suitable formulation and administration route are established, the in vivo evaluation can proceed. This typically involves a tiered approach encompassing pharmacokinetics, toxicology, and efficacy studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Causality: A PK study answers the question: "What does the body do to the drug?". It measures the drug's concentration in biological matrices (typically plasma) over time to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[11] Without this data, interpreting efficacy or toxicity results is impossible. A potent compound with poor exposure will appear inactive, while a moderately active compound with very high exposure might show toxicity.
Caption: Standard workflow for a rodent pharmacokinetic (PK) study.
Protocol 2: Rodent Satellite PK Study (PO Administration)
I. Objective: To determine the plasma concentration-time profile and key PK parameters of a pyrazole derivative after a single oral dose.
II. Design:
-
Animals: Naive male C57BL/6 mice (n=3 per time point).
-
Groups: A separate group of animals ("satellite" group) is used for each time point to avoid excessive blood collection from a single animal.
-
Dose: A single oral dose (e.g., 10 mg/kg) is administered.
-
Time Points: Pre-dose (0), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
III. Step-by-Step Methodology:
-
Acclimatization & Fasting: Acclimate animals for at least 3 days. Fast animals for 4 hours prior to dosing (water ad libitum).
-
Dosing: Record body weight. Administer the compound formulation via oral gavage. Record the exact time of dosing.
-
Blood Collection: At each designated time point, collect blood from the corresponding satellite group (n=3) via cardiac puncture under terminal anesthesia. Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Immediately place blood tubes on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C.
-
Sample Storage: Carefully collect the supernatant (plasma) and transfer it to a fresh, labeled cryovial. Store immediately at -80°C pending bioanalysis.
-
Bioanalysis: Quantify the concentration of the pyrazole derivative in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total drug exposure).
Acute Toxicity & Dose Ranging
Causality: Before launching a multi-week efficacy study, it's essential to understand the compound's safety profile and establish a well-tolerated dose. A dose-ranging study helps identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[11] This ensures that the efficacy study is conducted at a dose that is both biologically active and non-lethal.
A simple approach involves a dose escalation study in a small number of animals. Doses are increased in subsequent cohorts until signs of toxicity (e.g., >20% body weight loss, severe lethargy, ruffled fur) are observed. The MTD is then selected as the highest dose that did not produce these effects.
Efficacy Evaluation in Disease Models
The choice of animal model is entirely dependent on the pyrazole derivative's proposed mechanism of action and intended therapeutic indication.[12]
Causality: For anti-cancer pyrazole derivatives (e.g., kinase inhibitors), the human tumor xenograft model is a gold standard.[13] Human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a drug's effect on human tumor growth in a living system.[14][15]
Caption: Experimental workflow for a cancer xenograft efficacy study.
Protocol 3: Subcutaneous Xenograft Efficacy Study
I. Objective: To evaluate the anti-tumor efficacy of a pyrazole derivative against a human cancer cell line in mice.
II. Design:
-
Animals: Female athymic nude or SCID mice, 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., A549 non-small cell lung cancer).
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., formulation from Protocol 1 without the drug)
-
Group 2: Pyrazole Derivative (e.g., 50 mg/kg, PO, daily)
-
Group 3: Positive Control (a standard-of-care agent, if available)
-
III. Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the animals into treatment groups, ensuring the average tumor volume is similar across all groups.
-
Treatment: Begin daily dosing as per the group assignments. Monitor body weight 2-3 times per week as a measure of general toxicity.
-
Tumor Measurement: Continue measuring tumor volumes throughout the treatment period (e.g., 21 days).
-
Endpoint: The study concludes at the end of the treatment period or when tumors in the vehicle group reach a predetermined size limit (e.g., 1500 mm³).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Table 2: Example In Vivo Efficacy Data for Pyrazole-Based Kinase Inhibitors
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
|---|---|---|---|---|---|
| Crizotinib | ALK, MET, ROS1 | ALK-positive NSCLC Xenograft | 100 mg/kg/day | Significant tumor regression | [16] |
| Ruxolitinib | JAK1, JAK2 | JAK2V617F-driven MPN Mouse Model | 60 mg/kg, BID | Reduced splenomegaly, prolonged survival |[16] |
Causality: For pyrazole derivatives with suspected anti-inflammatory properties (e.g., COX-2 inhibitors), the carrageenan-induced paw edema model is a classic, acute model of inflammation.[17][18] Injection of carrageenan into a rat's paw elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[2][19] Pre-treatment with an effective anti-inflammatory agent will reduce the degree of swelling.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
I. Objective: To assess the acute anti-inflammatory activity of a pyrazole derivative.
II. Design:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Pyrazole Derivative (e.g., 30 mg/kg, PO)
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
III. Step-by-Step Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, pyrazole derivative, or positive control by oral gavage.[10]
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = (1 - [Vt/Vc]) x 100, where Vt is the mean edema volume in the treated group and Vc is the mean edema volume in the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[20]
Causality: Evaluating compounds for neurodegenerative diseases like Alzheimer's or Parkinson's requires more complex models that recapitulate aspects of the human disease pathology.[21] These are often transgenic mouse models that express human genes associated with the disease (e.g., APP/PS1 models for Alzheimer's) or models induced by specific neurotoxins.[22][23] The experimental design involves treating the animals over an extended period and assessing endpoints such as cognitive function (e.g., Morris water maze), motor function, or specific biomarkers in brain tissue. The selection of the model is critically dependent on the pyrazole's specific molecular target.[24]
Conclusion
The in vivo evaluation of novel pyrazole derivatives is a multi-faceted process that demands rigorous scientific rationale at every step. From selecting the appropriate excipients to solubilize a challenging compound to choosing a disease model that accurately reflects the intended clinical application, each decision impacts the quality and translatability of the data. By grounding experimental design in a clear understanding of pharmacokinetics, toxicology, and disease pathophysiology, researchers can effectively validate their compounds and generate the robust preclinical data package necessary for continued drug development.
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Application Notes and Protocols for the Chemical Probe 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1][2][3] Its metabolic stability and synthetic tractability have led to the development of numerous derivatives with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[4][5][6] The incorporation of a fluorine atom can further enhance metabolic stability and target binding affinity, making fluorinated pyrazoles particularly attractive in drug discovery.[7][8] This document provides detailed application notes and protocols for the use of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (hereafter referred to as FP-NMA ) as a chemical probe. Based on the common activities of related pyrazole structures, we will explore its hypothetical application as a selective inhibitor of a key signaling kinase, herein designated as "Kinase X," a protein implicated in oncogenic pathways. These protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate the effects of FP-NMA on Kinase X signaling and its downstream cellular consequences.
Background and Scientific Rationale
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[9] This structure is a key pharmacophore in numerous FDA-approved drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib.[1][2] The versatility of the pyrazole core allows for the synthesis of large libraries of compounds with diverse biological activities.[5] Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[2][10]
FP-NMA features a 4-fluorophenyl group, a common substituent in modern medicinal chemistry that can improve pharmacokinetic properties and binding interactions. Based on the prevalence of pyrazole-based kinase inhibitors, we propose that FP-NMA acts as a selective inhibitor of "Kinase X," a hypothetical serine/threonine kinase that plays a crucial role in a pro-survival signaling pathway.
Hypothetical Mechanism of Action
We hypothesize that FP-NMA is an ATP-competitive inhibitor of Kinase X. In this model, FP-NMA binds to the ATP-binding pocket of the Kinase X catalytic domain, preventing the phosphorylation of its downstream substrate, "Substrate Y." The inhibition of this phosphorylation event blocks the propagation of the downstream signaling cascade, ultimately leading to a desired cellular outcome, such as the induction of apoptosis in cancer cells.
Figure 1: Hypothetical signaling pathway of Kinase X and the inhibitory action of FP-NMA.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of FP-NMA.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of FP-NMA to inhibit the enzymatic activity of recombinant Kinase X.
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of FP-NMA indicates inhibition.
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide (Substrate Y peptide)
-
ATP
-
FP-NMA (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol:
-
Prepare a serial dilution of FP-NMA in DMSO. A typical starting concentration is 1 mM, diluted in 10-point, 3-fold dilutions.
-
In a 96-well plate, add 5 µL of kinase buffer.
-
Add 1 µL of the FP-NMA serial dilution to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without Kinase X as a background control.
-
Add 2 µL of a mixture containing Kinase X and the Substrate Y peptide to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each FP-NMA concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
| Compound | Target Kinase | IC₅₀ (nM) |
| FP-NMA | Kinase X | 50 |
| Staurosporine | Kinase X | 5 |
| FP-NMA | Kinase Z (control) | >10,000 |
| Table 1: Hypothetical in vitro inhibitory activity of FP-NMA. |
Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses whether FP-NMA can inhibit Kinase X activity within a cellular context by measuring the phosphorylation of its downstream substrate, Substrate Y.
Principle: Cells are treated with FP-NMA, and the level of phosphorylated Substrate Y (p-Substrate Y) is quantified by Western blotting. A reduction in the p-Substrate Y signal indicates target engagement.
Materials:
-
Cancer cell line expressing Kinase X (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
FP-NMA (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Substrate Y, anti-total Substrate Y, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of FP-NMA (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y and the loading control.
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Introduction: The Significance of Crystalline Fluorophenyl Pyrazoles
An in-depth guide to the crystallization of fluorophenyl pyrazole compounds, offering researchers and drug development professionals a combination of theoretical insights and practical, step-by-step protocols.
Fluorophenyl pyrazole derivatives represent a cornerstone in modern medicinal chemistry and materials science. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other key intermolecular interactions.[1][2][3] The introduction of a fluorophenyl moiety dramatically modulates the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making these compounds staples in the development of anti-inflammatory, anticancer, and anti-obesity drugs.[4][5]
For any application, obtaining the compound in a highly pure, stable, and consistent crystalline form is paramount. Crystallization is not merely a purification step; it defines the final solid-state properties of an Active Pharmaceutical Ingredient (API), which directly impacts its stability, dissolution rate, and bioavailability. However, the unique electronic properties of the fluorine atom and the hydrogen-bonding capabilities of the pyrazole ring introduce specific challenges and opportunities in developing successful crystallization protocols.[6] This guide provides a detailed exploration of the principles and techniques required to successfully crystallize these valuable compounds.
The Influence of Molecular Structure on Crystallization
Success in crystallization begins with understanding the intermolecular forces at play. For fluorophenyl pyrazoles, a combination of interactions governs the assembly of molecules into a crystal lattice.
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like N atom).[1] This allows for the formation of robust and directional hydrogen-bonded networks, such as chains or dimers, which are often primary drivers in the crystal packing of these heterocycles.[1][7]
-
The Role of Organic Fluorine: Fluorine substitution is more than a simple steric modification. The high electronegativity of fluorine alters the electrostatic potential of the phenyl ring, influencing π-π stacking interactions. Furthermore, weak interactions such as C–H···F and C–F···π contacts can play a significant role in stabilizing the crystal lattice, guiding the assembly of molecules in the solid state.[8][9][10] Understanding these subtle forces is critical for rational solvent selection and method development.
Part 1: Solvent Selection Strategy
The choice of solvent is the most critical variable in a crystallization experiment. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.
Initial Solvent Screening
A preliminary screening with a range of solvents of varying polarity is the first step. Based on the "like dissolves like" principle, solvents that share functional similarities with the target molecule are often good starting points.[11][12] For fluorophenyl pyrazoles, which possess both polar (pyrazole) and less polar (fluorophenyl) regions, solvents like alcohols, esters, and ketones are often effective.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Key Characteristics & Potential Use |
|---|---|---|---|
| Ethanol | 78 | Protic, Polar | A good general-purpose solvent for many pyrazole derivatives, often effective for cooling crystallization.[13][14] |
| Isopropanol | 82 | Protic, Polar | Similar to ethanol, offers a slightly different solubility profile.[13] |
| Ethyl Acetate | 77 | Aprotic, Polar | A good choice for compounds with moderate polarity; can be used in anti-solvent systems with hexanes.[11][15] |
| Acetone | 56 | Aprotic, Polar | Often too good a solvent for cooling crystallization but useful for slow evaporation or as the "good" solvent in an anti-solvent pair.[13][16] |
| Toluene | 111 | Aprotic, Non-polar | Can promote π-π stacking; its high boiling point can be a drawback but is useful for some compounds.[12][16] |
| Acetonitrile | 82 | Aprotic, Polar | Often used for crystallizing heterocyclic compounds.[17] |
| Dimethylformamide (DMF) | 153 | Aprotic, Polar | A very strong solvent, typically used for compounds that are difficult to dissolve. Often used for slow evaporation methods.[14][18] |
| Water | 100 | Protic, Very Polar | Can be an effective anti-solvent or used for crystallizing pyrazole salts.[13][16] |
| Hexanes/Heptane | ~69 | Aprotic, Non-polar | Almost always used as an anti-solvent ("poor" solvent) in combination with a more polar solvent.[11] |
Part 2: Crystallization Protocols
Several techniques can be employed to achieve crystallization. The choice of method depends on the compound's solubility characteristics and the quantity of material available.
Workflow for Crystallization Method Selection
Caption: Decision tree for selecting a primary crystallization method.
Protocol 1: Cooling Crystallization
This is the most common technique, relying on the principle that solubility decreases as the temperature is lowered.[13]
Methodology:
-
Dissolution: In an appropriate flask, add the crude fluorophenyl pyrazole compound. Add a small volume of the selected solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required.[19]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential to form well-ordered, large crystals and to minimize impurity inclusion.[20]
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the yield of precipitated crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor from the crystal surfaces.[21]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Slow Evaporation
This method is suitable for compounds that are soluble at room temperature and works well for generating high-quality single crystals for X-ray diffraction.[15]
Methodology:
-
Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, acetone) in a small vial or beaker. Use enough solvent to fully dissolve the solid at room temperature.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes in the covering. This allows the solvent to evaporate slowly over several hours to days.
-
Isolation: Once suitable crystals have formed and the mother liquor is significantly reduced, decant the remaining solvent and collect the crystals.
-
Drying: Air-dry the crystals or dry them briefly under a gentle stream of nitrogen. Avoid high vacuum, which can damage delicate crystals.
Protocol 3: Vapor Diffusion
This is a powerful technique for growing high-quality crystals from a very small amount of material, making it ideal for structural biology and materials science applications.[15]
Methodology:
-
Preparation: Dissolve the fluorophenyl pyrazole compound in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small, open inner vial.
-
Setup: Place this inner vial inside a larger, sealable outer vial or jar that contains a small volume of a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Diffusion: Seal the outer container. The more volatile anti-solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow and controlled crystal growth.
-
Isolation: Once crystals have formed, carefully remove the inner vial, decant the solvent, and collect the crystals.
Caption: Schematic of a vapor diffusion crystallization setup.
Part 3: Troubleshooting
Even with careful planning, crystallization can be challenging. The following table outlines common problems and potential solutions.
Table 2: Troubleshooting Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently supersaturated.- The compound may be highly soluble even at low temperatures. | - Try scratching the inside of the flask with a glass rod to create nucleation sites.[20]- Add a "seed crystal" from a previous batch.- Boil off some of the solvent to increase the concentration and re-cool.[20]- If all else fails, try a different solvent or an anti-solvent/vapor diffusion method.[20] |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- The solution is too concentrated. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[16]- Ensure the solution cools at a rate that allows for ordered crystal growth rather than amorphous precipitation.[20] |
| Crystallization is Too Fast | - The solution is too concentrated.- The chosen solvent is not ideal (solubility changes too drastically with temperature). | - Re-heat the solution and add a small amount of extra solvent (1-2 mL) to slightly increase solubility and slow down the crystal growth process.[20] |
| Poor Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Incomplete precipitation. | - Ensure the solution is thoroughly cooled for a sufficient period.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[20] |
| Impure Crystals | - Crystallization occurred too quickly, trapping impurities.- The mother liquor was not washed from the crystal surfaces effectively. | - Re-crystallize the material, ensuring slow cooling.- Ensure the final crystal cake is washed with fresh, cold solvent during filtration.[21] |
References
- BenchChem. (2025).
- Gorbunov, D. A., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry.
- Groom, C. R., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective.
- Jas, G. (n.d.). Role of organic fluorine in crystal engineering.
- Roy Choudhury, A. (2022). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O C Hydrogen Bonds. ACS Omega.
- Roy Choudhury, A., & Guru Row, T. N. (n.d.). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines.
- Unknown Author. (n.d.).
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- MDPI. (n.d.). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- ChemEdX. (2020). Selecting a Solvent to Crystallize a Substance. YouTube.
- University of Rochester. (n.d.).
- Coles, S. J., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-.... ORCA - Cardiff University.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
- University of Rochester. (n.d.).
- Wang, H., et al. (n.d.).
- Archer, A. C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- El-Faham, A., et al. (2023).
- Qu, Y. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.
- Sadowski, M., et al. (2022).
- Griffin, B., et al. (n.d.).
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Application Note & Protocols: Assay Development for Testing the Anti-Inflammatory Activity of Pyrazoles
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Introduction: The Promise of Pyrazoles in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component in the pathophysiology of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer.[1][2] The global burden of these chronic inflammatory diseases is substantial, driving the urgent need for novel and effective anti-inflammatory agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with significant anti-inflammatory potential.[1][3] The pyrazole scaffold is a core component of several commercially available drugs, including the selective COX-2 inhibitor, Celecoxib, underscoring its therapeutic relevance.[3][4] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a robust assay cascade for screening and characterizing the anti-inflammatory activity of novel pyrazole compounds. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key in vitro and cell-based assays, and offer insights into data interpretation.
The Mechanistic Underpinnings of Inflammation: A Rationale for Assay Selection
A thorough understanding of the inflammatory cascade is paramount for the rational design of an effective screening strategy. The inflammatory response is orchestrated by a complex network of signaling pathways and cellular mediators. A key initiating step is the liberation of arachidonic acid from the cell membrane, which is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively.[5] These lipid mediators are potent inducers of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors.
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes like maintaining the integrity of the stomach lining, and COX-2, which is inducible and is upregulated at sites of inflammation.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][8]
Another critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9] NF-κB is a transcription factor that, upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11] These cytokines amplify the inflammatory response and play a central role in the pathogenesis of many inflammatory diseases.
Our proposed assay cascade is therefore designed to interrogate these key nodes of the inflammatory process: direct enzyme inhibition (COX-1/COX-2), modulation of downstream inflammatory mediators (prostaglandins and cytokines), and regulation of central signaling pathways (NF-κB).
Visualizing the Inflammatory Cascade and Assay Targets
To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways in inflammation and the points of intervention for our proposed assays.
Caption: Key inflammatory signaling pathways targeted by pyrazole compounds.
Caption: A hierarchical workflow for screening pyrazole anti-inflammatory activity.
Part 1: In Vitro Enzyme Inhibition Assays
The initial step in our screening cascade involves direct measurement of the inhibitory activity of pyrazole compounds against the key enzymes in the prostaglandin synthesis pathway, COX-1 and COX-2. This provides a direct assessment of target engagement and selectivity.
Protocol 1: COX-1 and COX-2 Inhibition Assay
This protocol is based on the principle of a competitive enzyme immunoassay to measure the amount of prostaglandin F2α (PGF2α) produced by the COX enzymes.[12][13]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Potassium phosphate buffer
-
Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Prostaglandin screening EIA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and reference inhibitors to the desired concentrations in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add 10 µL of the test compound or reference inhibitor.
-
Add 10 µL of heme and 10 µL of COX-1 or COX-2 enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
-
PGF2α Detection:
-
Transfer an aliquot of the reaction mixture to a new 96-well plate pre-coated with a capture antibody.
-
Add the PGF2α-alkaline phosphatase tracer and the specific antibody.
-
Incubate according to the kit manufacturer's instructions.
-
Wash the plate and add the p-nitrophenyl phosphate substrate.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Part 2: Cell-Based Assays for Physiological Relevance
While enzyme inhibition assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment. These assays take into account factors such as cell permeability and off-target effects.
Protocol 2: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages
This assay measures the ability of pyrazole compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in macrophages stimulated with lipopolysaccharide (LPS).[14][15]
Materials:
-
RAW 264.7 murine macrophage cell line or human THP-1 monocytes
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds and a reference inhibitor (e.g., Celecoxib)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture RAW 264.7 or THP-1 cells in a humidified incubator at 37°C and 5% CO2. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds or the reference inhibitor for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production.[14] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[12][18]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Protocol 3: Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the effect of pyrazole compounds on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.[19][20]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donors
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds and a reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds or the reference inhibitor for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.
Protocol 4: NF-κB Reporter Gene Assay
This assay directly measures the ability of pyrazole compounds to inhibit the NF-κB signaling pathway using a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[21]
Materials:
-
HEK293 or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
Test pyrazole compounds and a reference inhibitor (e.g., BAY 11-7082)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds or the reference inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
To facilitate the comparison of results and the identification of lead compounds, it is essential to present the data in a clear and organized manner. The following tables provide examples of how to summarize the quantitative data obtained from the described assays.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole-A | 50.2 | 0.8 | 62.75 |
| Pyrazole-B | >100 | 15.3 | >6.5 |
| Pyrazole-C | 12.5 | 10.1 | 1.24 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Interpretation: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. In this example, Pyrazole-A shows good potency and selectivity for COX-2.
Table 2: Cell-Based Assay Results
| Compound | PGE2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| Pyrazole-A | 1.2 | 5.8 | 7.2 | 3.5 |
| Pyrazole-B | 25.6 | >50 | >50 | 45.1 |
| Pyrazole-C | 18.3 | 22.1 | 28.4 | 15.7 |
| Celecoxib | 0.1 | 35.4 | >50 | 28.9 |
| Dexamethasone | 0.5 | 0.01 | 0.008 | 0.02 |
Interpretation: This table allows for a comprehensive comparison of the compounds' activities across different cellular pathways. Pyrazole-A demonstrates potent inhibition of PGE2 production and moderate inhibition of cytokine release and NF-κB activation, suggesting a multi-faceted anti-inflammatory profile.
Conclusion: A Pathway to Novel Anti-Inflammatory Therapeutics
The development of robust and reliable assays is a cornerstone of successful drug discovery. The integrated assay cascade presented in this application note provides a systematic and scientifically rigorous approach for the identification and characterization of novel pyrazole-based anti-inflammatory agents. By combining direct enzyme inhibition assays with physiologically relevant cell-based models, researchers can gain a comprehensive understanding of a compound's mechanism of action, potency, and selectivity. This multi-parametric approach will undoubtedly accelerate the discovery and development of the next generation of anti-inflammatory therapeutics.
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Application Notes and Protocols: Investigating 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] Compounds incorporating the pyrazole ring have been shown to target various critical pathways in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[1][4] This document provides a detailed guide for the investigation of a specific pyrazole derivative, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine , in the context of oncology research. While this compound is commercially available[5][6], its biological activity in cancer models is not yet extensively documented in publicly available literature.
Therefore, this guide is presented as a comprehensive framework for the initial characterization and validation of this molecule as a potential anticancer agent. The protocols and methodologies outlined herein are based on established practices for evaluating novel chemical entities in oncology drug discovery and the known activities of other pyrazole-based compounds.[1][4][7]
Hypothesized Mechanism of Action and Key Research Questions
Given the broad spectrum of activity of pyrazole derivatives, this compound could potentially exert its anticancer effects through several mechanisms. Research on similar compounds suggests that possible targets include protein kinases, cell cycle regulators, and apoptosis pathways.[1][8][9] The initial research should aim to answer the following fundamental questions:
-
Does the compound exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines?
-
What is the primary cellular mechanism of action (e.g., induction of apoptosis, cell cycle arrest, inhibition of proliferation)?
-
Which molecular signaling pathways are modulated by the compound?
-
Does the compound show efficacy in a preclinical in vivo model of cancer?
The following sections provide detailed protocols to address these questions systematically.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of research should focus on determining the compound's activity in well-characterized cancer cell lines.
Cell Viability and Cytotoxicity Assays
The first step is to assess the compound's effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], K562 [leukemia])[4][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT-116 | Colorectal Carcinoma | 3.5 |
| K562 | Chronic Myelogenous Leukemia | 1.8 |
Apoptosis and Cell Cycle Analysis
To understand the mechanism behind the observed reduction in cell viability, it is crucial to investigate whether the compound induces apoptosis or causes cell cycle arrest.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the viability assay. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest.
Procedure:
-
Cell Treatment and Fixation: Treat cells with the compound for 24 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 2: Elucidation of Molecular Mechanisms
Once the cellular effects are established, the next step is to identify the molecular pathways involved.
Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to assess the expression levels of proteins involved in apoptosis, cell cycle control, and other relevant signaling pathways that are known to be modulated by pyrazole derivatives.
Protocol 4: Western Blotting
Objective: To measure changes in the expression of key regulatory proteins following compound treatment.
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 1: Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Potential mechanism of action of the pyrazole compound.
Part 3: In Vivo Antitumor Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's therapeutic potential in a living organism.
Xenograft Tumor Model
Protocol 5: Human Tumor Xenograft Study in Nude Mice
Objective: To evaluate the in vivo antitumor activity of the compound.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on an alternating day schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Figure 2: Experimental Workflow for Compound Evaluation
This diagram outlines the overall workflow for characterizing a novel anticancer compound.
Caption: A typical workflow for preclinical anticancer drug discovery.
Conclusion
This document provides a comprehensive set of protocols and a strategic framework for the initial investigation of this compound as a potential anticancer agent. The proposed experiments are designed to systematically evaluate its biological activity, from cellular effects to in vivo efficacy. The findings from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts. The broad anticancer activities reported for other pyrazole derivatives provide a strong rationale for undertaking such an investigation.[1][7][10]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. Retrieved from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. (2008). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). ResearchGate. Retrieved from [Link]
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1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (n.d.). ACS Publications. Retrieved from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. Retrieved from [Link]
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Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[4][7]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2023). Pharmacia. Retrieved from [Link]
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Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for Pyrazole Derivatives in Neuroscience Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Pyrazole Scaffold in Neuroscience
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and pharmacology. Its derivatives have demonstrated a remarkable breadth of biological activities, making them invaluable tools in the exploration of the central nervous system (CNS). From potent anti-inflammatory effects to modulation of key neurotransmitter systems, pyrazole-containing compounds have been successfully developed into therapeutics for a range of conditions. This guide provides an in-depth look at the application of pyrazole derivatives in preclinical neuroscience research, offering detailed protocols and the scientific rationale behind their use in various experimental models. We will delve into their mechanisms of action, provide practical guidance for in vitro and in vivo studies, and present data that underscores their therapeutic potential.
I. Pyrazole Derivatives as Modulators of Cannabinoid Receptors
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a critical regulator of numerous physiological processes, including pain, mood, and memory. Pyrazole derivatives have emerged as a significant class of cannabinoid receptor modulators, with compounds acting as agonists, antagonists, and inverse agonists.[1]
A. Scientific Rationale and Key Compounds
The development of pyrazole-based cannabinoid receptor ligands was spearheaded by the discovery of SR141716A (Rimonabant), a potent and selective CB1 receptor antagonist/inverse agonist.[1][2][3] This compound and its analogs have been instrumental in elucidating the physiological roles of the CB1 receptor.[1] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring are crucial for high affinity and selectivity for CB1 or CB2 receptors.[1][2] For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are key for potent CB1 antagonistic activity.[2]
Table 1: Representative Pyrazole-Based Cannabinoid Receptor Modulators
| Compound | Target(s) | Activity | Key Application in Neuroscience Models |
| SR141716A (Rimonabant) | CB1 Receptor | Antagonist/Inverse Agonist | Studying obesity, metabolic disorders, and addiction |
| SR144528 | CB2 Receptor | Antagonist | Investigating neuroinflammation and neuropathic pain |
| BAY 59-3074 | CB1/CB2 Receptors | Partial Agonist | Models of neuropathic and inflammatory pain[4] |
| Compound 40 (from a recent study) | Peripheral CB1/CB2 Receptors | Partial Agonist | Exploring peripherally restricted cannabinoid effects to avoid psychoactivity[4] |
B. Experimental Workflow: In Vitro Characterization of a Novel Pyrazole Derivative for Cannabinoid Receptor Activity
This protocol outlines a typical workflow for the initial characterization of a newly synthesized pyrazole compound to determine its affinity and functional activity at cannabinoid receptors.
Caption: Workflow for in vivo anticonvulsant testing of pyrazole derivatives.
Protocol 2: Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a pyrazole derivative to prevent the spread of seizures.
Materials:
-
Test pyrazole derivative formulated for intraperitoneal (i.p.) injection. [5]* Adult male Swiss albino mice.
-
Corneal electrodes and an electroshock apparatus.
-
0.9% saline solution.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week.
-
Compound Administration: Administer the test pyrazole derivative or vehicle (e.g., saline with 5-10% DMSO and 5% Tween-80) i.p. at a predetermined time before the seizure induction (e.g., 30-60 minutes). [5]3. Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes moistened with saline.
-
Behavioral Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals).
Rationale: The MES test is a widely used model to identify compounds that are effective against generalized tonic-clonic seizures. [6][7]It primarily assesses a compound's ability to prevent seizure spread.
III. Neuroprotective Applications of Pyrazole Derivatives
Neuroinflammation and excitotoxicity are common pathological features of many neurodegenerative diseases and acute brain injuries. Certain pyrazole derivatives, most notably the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, have demonstrated significant neuroprotective effects in various experimental models. [8][9][10][11]
A. Scientific Rationale and Mechanisms of Action
-
Anti-inflammatory Effects: Celecoxib and other pyrazole-based COX-2 inhibitors reduce the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory cascade that contributes to neuronal damage. [8][9]They can also reduce the release of other neurotoxic factors from activated microglia and macrophages. [8]* Modulation of Signaling Pathways: Some pyrazole derivatives can influence key intracellular signaling pathways involved in cell survival and death. For example, Celecoxib has been shown to suppress the HMGB1/TLR4 pathway, which is involved in pyroptosis, a form of inflammatory cell death. [11]It has also been linked to the induction of the neuroprotective enzyme heme oxygenase-1 (HO-1). [12]* mGluR5 Modulation: The pyrazole derivative CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [13][14]By enhancing mGluR5 function, CDPPB can indirectly augment NMDA receptor activity, which is crucial for synaptic plasticity and has shown cognitive-enhancing effects in preclinical models. [15][16]
Caption: Signaling pathways involved in the neuroprotective effects of pyrazole derivatives.
Protocol 3: In Vitro Neuroprotection Assay using a Microglial Co-culture Model
Objective: To evaluate the ability of a pyrazole derivative to protect neurons from inflammation-mediated toxicity.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Microglial cell line (e.g., BV-2).
-
Lipopolysaccharide (LPS) to activate microglia.
-
Test pyrazole derivative.
-
Cell culture reagents and media.
-
Assay kits for cell viability (e.g., MTT or LDH assay) and inflammatory markers (e.g., ELISA for TNF-α, IL-1β).
Procedure:
-
Cell Culture: Culture neurons and microglia separately to the desired confluency.
-
Co-culture Setup: Seed neurons in a multi-well plate. After adherence, add microglia to the wells.
-
Treatment: Pre-treat the co-cultures with various concentrations of the test pyrazole derivative for a specified time (e.g., 1-2 hours).
-
Inflammatory Challenge: Add LPS to the media to stimulate the microglia and induce an inflammatory response.
-
Incubation: Incubate the plates for 24-48 hours.
-
Assessment of Neuroprotection:
-
Measure neuronal viability using an MTT or LDH assay.
-
Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
-
Data Analysis: Compare the neuronal viability and cytokine levels in the treated groups to the LPS-only control group.
Rationale: This in vitro model mimics the neuroinflammatory environment where activated microglia release neurotoxic factors. [8]It allows for the assessment of a compound's ability to either directly protect neurons or to suppress the production of inflammatory mediators from microglia.
IV. Pyrazole Derivatives in Models of Anxiety and Depression
The modulation of monoaminergic systems and other neurotransmitter pathways is a key strategy in the development of anxiolytic and antidepressant drugs. Several pyrazole and pyrazoline derivatives have shown promise in preclinical models of anxiety and depression. [17][18][19][20]
A. Scientific Rationale and Potential Targets
-
Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives act as inhibitors of MAO-A, an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. [17][18][19]By inhibiting MAO-A, these compounds can increase the synaptic availability of these key neurotransmitters, leading to antidepressant and anxiolytic effects.
-
Other Mechanisms: The anxiolytic-like effects of some pyrazole derivatives, such as GIZH-72, have been demonstrated in models of chronic stress, although their precise molecular targets may still be under investigation. [21] Table 2: Pyrazole Derivatives in Anxiety and Depression Models
| Compound Class/Example | Proposed Mechanism | Experimental Model | Observed Effect |
| 1,3,5-Trisubstituted-2-pyrazolines | MAO-A Inhibition [19] | Forced Swim Test, Tail Suspension Test | Antidepressant-like activity [19][22] |
| GIZH-72 | Under investigation | Chronic Unpredictable Mild Stress | Anxiolytic-like activity [21] |
| Substituted Pyrazoles | MAO Inhibition | Pentylenetetrazole-induced seizures | Anticonvulsant and potential anxiolytic effects [20] |
Protocol 4: Tail Suspension Test (TST) for Antidepressant Activity
Objective: To screen pyrazole derivatives for potential antidepressant-like activity.
Materials:
-
Test pyrazole derivative formulated for i.p. or oral administration.
-
Adult male mice.
-
Tail suspension apparatus.
-
Video recording and analysis software.
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize the mice and administer the test compound or vehicle at a specified time before the test.
-
Test Procedure: Suspend each mouse by its tail using adhesive tape, ensuring it cannot escape or climb.
-
Observation: Record the behavior of the mice for a period of 6 minutes.
-
Data Analysis: Measure the total duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Rationale: The TST is a widely used behavioral despair model for screening potential antidepressant drugs. [20][22]The principle is that animals subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.
V. Formulation of Pyrazole Compounds for In Vivo Studies
A critical aspect of successful in vivo experimentation is the appropriate formulation of the test compound to ensure solubility, stability, and bioavailability. Many pyrazole derivatives have poor aqueous solubility, necessitating the use of specific vehicles. [5]
Protocol 5: General Formulation for Oral Gavage
Objective: To prepare a vehicle for the oral administration of a poorly water-soluble pyrazole derivative.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Initial Solubilization: Dissolve the pyrazole compound in a minimal amount of DMSO (typically aiming for a final concentration of 5-10% in the formulation). Vortex until fully dissolved. Gentle warming or sonication may be used. [5]2. Addition of Co-solvents: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80. [5]3. Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained. [5]4. Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light. Visually inspect for any precipitation before administration. [5]
Conclusion
Pyrazole derivatives represent a rich and diverse class of compounds with significant potential for the development of novel therapeutics for a wide range of neurological and psychiatric disorders. Their versatility in targeting key molecular players in the CNS, including cannabinoid receptors, ion channels, and inflammatory pathways, makes them invaluable tools for neuroscience research. The protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds, from initial in vitro characterization to in vivo efficacy studies. By understanding the underlying scientific principles and employing robust experimental designs, researchers can effectively harness the potential of the pyrazole scaffold to advance our understanding of brain function and develop new treatments for debilitating CNS disorders.
References
- BenchChem Technical Support Team. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem.
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Ruiu, S., et al. (2013). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 18(5), 5855-5876. Available from: [Link]
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Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(2), 183-193. Available from: [Link]
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Gao, F., et al. (2005). Neuroprotective effects of cyclooxygenase-2 inhibitor celecoxib against toxicity of LPS-stimulated macrophages toward motor neurons. Acta Pharmacologica Sinica, 26(8), 952-958. Available from: [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]
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Mountney, C., et al. (2021). Celecoxib in a Preclinical Model of Repetitive Mild Traumatic Brain Injury: Hippocampal Learning Deficits Persist with Inflammatory and Excitotoxic Neuroprotection. International Journal of Molecular Sciences, 22(16), 8898. Available from: [Link]
-
Lee, J. Y., et al. (2013). Combined Neuroprotective Effects of Celecoxib and Memantine in Experimental Intracerebral Hemorrhage. Journal of Korean Neurosurgical Society, 54(3), 217-223. Available from: [Link]
-
Li, F., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]
-
Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Semantic Scholar. Available from: [Link]
-
Chen, Y., et al. (2025). Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway. Cellular and Molecular Neurobiology, 45(1), 91. Available from: [Link]
-
Tasset, I., et al. (2020). Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug. Frontiers in Pharmacology, 11, 569994. Available from: [Link]
-
Kasymov, A. A., et al. (2018). Experimental evaluation of anxiolytic-like activity of pyrazole[C]pyridine derivative GIZH-72 on chronic unpredictable mild stress model. ResearchGate. Available from: [Link]
-
Secci, D., et al. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. Available from: [Link]
-
Norman, M. H., et al. (2018). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 9(5), 450-455. Available from: [Link]
-
Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 18(33), 5114-5144. Available from: [Link]
-
Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. Available from: [Link]
- Makriyannis, A., et al. (2001). Pyrazole derivatives as cannabinoid receptor antagonists. Google Patents.
-
Husain, A., et al. (2019). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon, 5(5), e01655. Available from: [Link]
-
Gomaa, M. S. (2013). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Turkish Journal of Chemistry, 37(5), 843-852. Available from: [Link]
-
Pérez-González, M., et al. (2006). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 16(15), 4043-4046. Available from: [Link]
-
Uslaner, J. M., et al. (2009). Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. Neuropsychopharmacology, 34(8), 1934-1945. Available from: [Link]
-
Gao, C., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169. Available from: [Link]
-
Singh, A., et al. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. Informatics (Netherlands), 11(4), 100. Available from: [Link]
-
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399908. Available from: [Link]
-
Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 14(9), 1083-1092. Available from: [Link]
-
Uslaner, J. M., et al. (2009). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Neuropharmacology, 57(5-6), 531-538. Available from: [Link]
-
Kumar, A., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. Available from: [Link]
-
Watterson, L. R., et al. (2013). The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. PLoS One, 8(11), e80512. Available from: [Link]
-
Gomaa, M. S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available from: [Link]
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- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Welcome to the technical support guide for the synthesis of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to diagnose issues and rationally optimize your reaction conditions for improved yield and purity.
Synthesis Overview & Strategy
The synthesis of the target compound is most effectively achieved via a two-step sequence starting from 3-(4-fluorophenyl)-1H-pyrazole. This pathway involves:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to yield the key intermediate, 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
-
Reductive Amination: Reaction of the intermediate aldehyde with methylamine, followed by reduction of the resulting imine to furnish the desired N-methylmethanamine product.
This guide is structured to address potential pitfalls in each of these critical steps.
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Part 1: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1] However, its success with pyrazoles, which are only moderately electron-rich, depends on careful control of reaction parameters.[2][3]
FAQ 1: My formylation reaction is incomplete or fails to start. What are the most common causes?
Answer: An incomplete or failed Vilsmeier-Haack reaction is almost always traced back to one of three areas: the quality of reagents, the formation of the Vilsmeier reagent, or the reaction temperature.
1. Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: Both Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) are highly sensitive to moisture. Water will rapidly quench the Vilsmeier reagent. Ensure DMF is anhydrous and stored over molecular sieves. Use a fresh bottle of POCl₃ if possible.
-
Stoichiometry: An excess of the Vilsmeier reagent is typically required. A molar ratio of 1.5 to 4 equivalents of both POCl₃ and DMF relative to the pyrazole substrate is common.[4] Using insufficient reagent will lead to incomplete conversion.
2. Vilsmeier Reagent Formation:
-
Order of Addition: Always add POCl₃ dropwise to ice-cold DMF. Never the other way around. This exothermic reaction is highly uncontrolled if the order is reversed.
-
Temperature Control: The reagent should be prepared at 0 °C. Allowing the temperature to rise significantly during preparation can lead to reagent decomposition. A viscous, white suspension or a solid chunk indicates successful formation of the chloroiminium salt.[4]
3. Reaction Temperature & Time:
-
Activation Barrier: The electrophilic substitution of the pyrazole ring is the rate-limiting step and requires thermal energy. After adding the pyrazole substrate to the pre-formed reagent at 0 °C, the reaction mixture typically needs to be heated.
-
Optimization: A common temperature range is 70-90 °C.[4][5] If you observe low conversion, consider increasing the temperature in 10 °C increments or extending the reaction time from the typical 5-8 hours up to 24 hours.[4] Monitor progress by TLC.
Troubleshooting Flowchart: Incomplete Formylation
Caption: Decision tree for troubleshooting the Vilsmeier-Haack step.
FAQ 2: How should I properly work up the reaction and purify the aldehyde intermediate?
Answer: The workup step is critical as it involves the hydrolysis of the iminium intermediate to the final aldehyde. Improper workup can drastically lower the yield.
Step-by-Step Protocol: Workup and Purification
-
Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Hydrolysis: The iminium intermediate hydrolyzes in the aqueous environment to the aldehyde. Stirring the ice-cold mixture for several hours (or even overnight) can sometimes improve yields by ensuring complete hydrolysis.[5]
-
Neutralization: The solution will be highly acidic. Slowly neutralize it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The product, 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, will often precipitate as a solid during neutralization.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent like hexane to remove non-polar impurities.
-
If no solid forms (or for material remaining in the filtrate): Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
-
Purification:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is often sufficient.
-
Column Chromatography: If multiple byproducts are present, purification by flash column chromatography on silica gel is necessary. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Part 2: Troubleshooting the Reductive Amination
Reductive amination is a robust method for forming amines from carbonyls. The reaction proceeds via the in situ formation of an imine (or iminium ion), which is then reduced by a hydride reagent. The key to a high yield is balancing the rates of imine formation and reduction while avoiding side reactions.
FAQ 3: My reductive amination gives a low yield of the desired amine. What reducing agent should I use and what conditions are optimal?
Answer: The choice of reducing agent is paramount. For this synthesis, you need a reagent that is mild enough not to reduce the starting aldehyde directly but potent enough to reduce the formed iminium ion.
Reducing Agent Comparison
| Reducing Agent | Pros | Cons | Recommended Use |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over aldehydes. Tolerates slightly acidic conditions which favor imine formation. Often allows for a one-pot procedure. | More expensive, moisture-sensitive. | Highly Recommended. This is often the reagent of choice for its selectivity and ease of use in a one-pot reaction.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Similar to NaBH(OAc)₃, effective at mildly acidic pH. | Highly toxic (releases HCN gas at low pH). Requires careful pH control. | Use with caution. NaBH(OAc)₃ is a safer and equally effective alternative for most applications. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can readily reduce the starting aldehyde. Imine formation is slow at the basic/neutral pH where NaBH₄ is most stable. | Not ideal for a one-pot reaction. Requires a two-step procedure (pre-formation of the imine, then addition of NaBH₄), which is less efficient.[6] |
| Hydrogenation (H₂/Catalyst) | Clean, high-yielding. | Requires specialized hydrogenation equipment (pressure vessel). Catalyst (e.g., Pd/C) can sometimes be pyrophoric. | Excellent method if the equipment is available. |
Optimizing a One-Pot Protocol with NaBH(OAc)₃
-
Solvent: Use a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation: Dissolve the aldehyde intermediate, 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), in the solvent. Add methylamine (a solution in THF or EtOH, or as the hydrochloride salt with a non-nucleophilic base like triethylamine to liberate the free amine, typically 1.2-1.5 eq). Stir at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is often complete within 3-12 hours at room temperature. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
FAQ 4: I'm observing significant byproducts, such as the starting aldehyde or the corresponding alcohol. How can I prevent this?
Answer: The presence of these byproducts points to an imbalance in the reaction rates.
-
Unreacted Aldehyde: This indicates that imine formation is slow or incomplete, or the reducing agent is not active.
-
Solution: Ensure you are using a slight excess of methylamine. Adding a catalytic amount of acetic acid can accelerate imine formation. Check the quality of your reducing agent.
-
-
Corresponding Alcohol (from over-reduction of the aldehyde): This is a common issue when using a non-selective reducing agent like NaBH₄.
-
Solution: Switch to the more selective Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[6] Its reduced reactivity prevents significant reduction of the aldehyde, allowing the imine to form and be reduced preferentially.
-
FAQ 5: How do I effectively purify the final product, which is a basic amine?
Answer: Purifying basic amines on silica gel can be challenging due to interactions with the acidic silica surface, leading to peak tailing and potential product loss.
Purification Strategies:
-
Acid-Base Extraction: After the initial workup, dissolve the crude residue in a solvent like ethyl acetate. Extract with dilute aqueous HCl (e.g., 1M). Your basic amine product will move into the acidic aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH to a pH > 10, and re-extract your purified free-base product back into an organic solvent like ethyl acetate or DCM. This is a very effective and scalable purification method.
-
Modified Column Chromatography: If chromatography is necessary, the silica gel should be pre-treated.
-
Method 1: Prepare the column slurry in your starting eluent (e.g., 100% DCM) but add 1-2% of triethylamine (Et₃N) or ammonia (7N solution in methanol). This deactivates the acidic sites on the silica.
-
Method 2: Use a mobile phase that contains a small percentage of a basic modifier throughout the run (e.g., DCM/Methanol/Ammonia 95:4.5:0.5).
-
-
Crystallization as a Salt: The product can often be crystallized as a salt (e.g., hydrochloride or maleate) to yield a high-purity, stable solid. Dissolve the purified free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of the desired acid.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes. (2015). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2020). INEOS OPEN. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). National Institutes of Health. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
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- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
Overcoming solubility issues with 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine in aqueous buffers
Technical Support Center: 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The core challenge often faced with this and similar heterocyclic compounds is its limited solubility in aqueous buffers, which is critical for most biological and pharmacological assays.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. By leveraging the physicochemical properties of the molecule, we will explore systematic strategies—from pH adjustment to the use of specialized excipients—to help you achieve reliable and reproducible experimental results. Our goal is to explain not just what to do, but why each step is scientifically justified.
Compound Profile & Physicochemical Properties
A foundational understanding of the compound's properties is the first step in troubleshooting solubility. The structure contains a hydrophobic fluorophenyl-pyrazole core and a basic secondary amine group, which dictates its behavior in solution.
| Property | Value / Structure | Scientific Implication |
| Chemical Structure | ![]() | The aromatic rings (fluorophenyl, pyrazole) contribute to high hydrophobicity and low intrinsic water solubility. The secondary amine (-NH-CH₃) is a basic functional group. |
| Molecular Formula | C₁₁H₁₂FN₃ | - |
| Molecular Weight | ~219.24 g/mol | Affects molarity calculations for solution preparation. |
| Predicted pKa | ~8.5 - 9.5 (for the secondary amine) | This is a critical parameter. The secondary amine is a weak base. At a pH below its pKa, it will become protonated (ionized), which significantly increases its aqueous solubility. |
| Predicted logP | ~2.5 - 3.5 | The positive logP value indicates the compound is lipophilic (hydrophobic), preferring an oily environment over an aqueous one, which explains its poor water solubility.[1] |
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers.
Q1: I tried to dissolve the compound directly in PBS (pH 7.4) and it didn't dissolve or formed a precipitate. Why?
A: This is expected behavior due to the compound's chemical nature. At a neutral pH of 7.4, which is below the predicted pKa of the amine group (~8.5-9.5), the compound is primarily in its uncharged, free base form. This form is highly hydrophobic due to the fluorophenyl-pyrazole core and has very low intrinsic solubility in water. Direct dissolution in aqueous buffers is often unsuccessful.[2] The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO.[3]
Q2: I prepared a 10 mM stock in 100% DMSO, but when I diluted it into my aqueous cell culture medium, a precipitate formed immediately. What went wrong?
A: This phenomenon is known as "fall-out" or precipitation upon dilution and is common for hydrophobic compounds.[4] While the compound is soluble in 100% DMSO, the aqueous buffer is a poor solvent. When you add the DMSO stock to the buffer, the DMSO concentration drops dramatically, and the buffer cannot keep the hydrophobic compound solubilized at that concentration.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration in the aqueous medium may be above the compound's maximum solubility limit. Try diluting to a lower final concentration.
-
Perform Serial Dilutions: Instead of a large, single dilution step, perform serial dilutions in the aqueous buffer or perform the dilutions in 100% DMSO first before the final aqueous dilution.[3][5] This can sometimes prevent localized high concentrations that trigger precipitation.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3][6]
Q3: Can I heat the buffer to help dissolve the compound?
A: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound by increasing its kinetic solubility.[3] However, this should be done with caution. First, prolonged heating can degrade the compound. Second, if the compound dissolves only at a higher temperature, it is likely to precipitate out again upon cooling to room temperature or your experimental temperature. This creates a supersaturated and unstable solution, which is not ideal for reproducible experiments. A better strategy is to address the root cause of insolubility, such as pH.
Q4: Will changing the salt concentration of my buffer help?
A: It can, but the effect can be complex. Increasing the ionic strength of a buffer can sometimes decrease the solubility of hydrophobic compounds (a "salting-out" effect).[7] Conversely, for ionizable compounds, the specific ions in the buffer can interact with the compound.[8] For example, phosphate buffers can sometimes lead to the precipitation of basic compounds.[9][10] If you suspect buffer-specific interactions, try switching to a different buffer system (e.g., HEPES or Tris) at the same pH and see if the problem persists.
In-Depth Troubleshooting & Experimental Workflows
Workflow 1: Systematic Solubilization Strategy
This workflow provides a logical progression from simple to more complex methods for achieving a stable solution of the compound in your aqueous buffer.
Caption: Systematic workflow for solubilizing the compound.
Protocol 1: pH Modification for Solubility Enhancement
This is the most effective and scientifically-driven method for this specific compound. By lowering the pH of the aqueous buffer to at least 2 pH units below the compound's pKa, we can ensure that >99% of the molecules are in their protonated (ionized), water-soluble salt form, based on the Henderson-Hasselbalch equation.[11][12][13][14]
Principle: The Henderson-Hasselbalch Equation for a Weak Base
pH = pKa + log ( [Free Base] / [Protonated Salt] )
To maximize the concentration of the soluble protonated salt, the pH of the solution must be significantly lower than the pKa.
Step-by-Step Protocol:
-
Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH of 4.0-5.0. Do NOT use PBS, as its buffering capacity is poor at this pH.
-
Prepare DMSO Stock: Prepare a concentrated stock solution (e.g., 20 mM) of the compound in 100% sterile DMSO. Ensure it is fully dissolved, using gentle vortexing or sonication if needed.[3]
-
Dilution: While vortexing the acidic buffer, slowly add the DMSO stock drop-wise to achieve your desired final concentration. The slow addition into a vortexing solution helps prevent localized precipitation.
-
pH Adjustment (Optional): Once the compound is fully dissolved in the acidic buffer, you can slowly and carefully adjust the pH upwards with dilute NaOH if your experiment requires a pH closer to neutral. Monitor for any signs of turbidity or precipitation. Often, a final pH of 6.0-6.5 can be achieved without precipitation, but this must be determined empirically.
-
Final Check: Visually inspect the final solution for any particulates. For cell-based assays, sterile filter the final solution through a 0.22 µm filter.
Protocol 2: Screening Solubility-Enhancing Excipients
If pH modification is not feasible for your experimental system, using excipients like cyclodextrins can be a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][16][17][][19]
Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[15][16]
Step-by-Step Protocol:
-
Prepare Excipient Buffer: Prepare a solution of 5-10% (w/v) HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). Stir until the cyclodextrin is fully dissolved.
-
Prepare DMSO Stock: Prepare a concentrated stock solution (e.g., 20 mM) of the compound in 100% DMSO.
-
Dilution: While vortexing the HP-β-CD buffer, slowly add the DMSO stock drop-wise to achieve your final concentration.
-
Equilibration: Allow the solution to mix at room temperature for at least 1 hour to ensure the formation of the inclusion complex between the compound and the cyclodextrin.
-
Final Check: Visually inspect and filter as described in the previous protocol.
Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.
Summary & Final Recommendations
| Strategy | Pros | Cons | Best For |
| pH Modification | Addresses the root physicochemical cause of insolubility; cost-effective. | May not be compatible with all assays (e.g., those sensitive to low pH). | Initial screening, biochemical assays, and experiments where pH can be controlled. |
| Co-solvents (e.g., PEG400, Ethanol) | Simple to implement. | Can introduce solvent artifacts and toxicity at higher concentrations. | Situations where a slightly higher organic solvent percentage is tolerable. |
| Cyclodextrins | Highly effective for many hydrophobic compounds; works at neutral pH; low toxicity.[15][16][17] | More expensive; can potentially interact with other components of the assay. | Cell-based assays, in vivo studies, and when pH modification is not an option. |
Final Recommendation: Always start with the pH modification strategy, as it is the most direct way to solubilize this basic compound. If that fails or is incompatible with your assay, proceed to the cyclodextrin-based formulation. Remember to always include proper vehicle controls (e.g., acidic buffer with DMSO, or cyclodextrin buffer with DMSO) in your experiments to account for any effects of the formulation itself.
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Various Authors. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]
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Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. [Link]
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Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Touro Scholar. [Link]
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Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
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Panus, P. C. (n.d.). Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
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Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 10(8), 837-51. [Link]
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Aryal, S. (2024). Henderson Hasselbalch Equation. Microbe Notes. [Link]
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Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-32. [Link]
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LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]
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Augustijns, P., & Brewster, M. E. (Eds.). (2016). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Springer. [Link]
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Chemistry LibreTexts. (2022). Buffers: Solutions That Resist pH Change. [Link]
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Bogner, R. H., et al. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. Journal of Pharmaceutical Sciences, 100(7), 2971-8. [Link]
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Welner, D., et al. (2013). The effect of salts, pH and additives in the lysis buffer on the solubility of RGP1. ResearchGate. [Link]
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Zhang, G. G., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics. [Link]
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PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_2)sulfonamide. PubChem. [Link] -
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
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MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
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Shahani, T., et al. (2011). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link]
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PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. PubChem. [Link]
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Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2815. [Link]
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Pharmaffiliates. (n.d.). N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine. Pharmaffiliates. [Link]
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Tobil, O. S., et al. (2021). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of the Serbian Chemical Society, 86(10), 969-986. [Link]
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Liu, C., et al. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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Technical Support Center: A Guide to the Stability of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Answering the call for robust scientific support, this guide serves as a dedicated technical resource for professionals engaged in the research and development of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine. As Senior Application Scientists, we have synthesized data from foundational chemical principles and regulatory guidelines to create a practical, in-depth troubleshooting center. This document is designed with full autonomy to address the specific stability challenges of this molecule, ensuring you can anticipate, identify, and resolve issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, authoritative answers to the most common questions regarding the handling and stability of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the molecule is susceptible to several degradation pathways. The primary routes are oxidation, photolysis, and hydrolysis.
-
Oxidation: The pyrazole ring, while generally stable, can be oxidized, and the N-methylmethanamine side chain is particularly vulnerable to oxidative N-dealkylation or N-oxidation.[1][2] This process can be catalyzed by atmospheric oxygen, trace metal impurities, or oxidizing agents.
-
Photolysis: Aromatic systems and conjugated double bonds, as present in the pyrazole and fluorophenyl rings, can absorb UV or visible light. This energy can lead to the formation of reactive species and subsequent bond cleavage or rearrangement.[3][4]
-
Hydrolysis: The molecule may undergo hydrolysis under strongly acidic or basic conditions, although pyrazole rings are generally resistant to hydrolysis. The stability across a pH range should be experimentally confirmed.[3][5]
Caption: Primary degradation pathways for the target compound.
Q2: What are the definitive storage conditions to ensure the chemical integrity and long-term stability of this compound?
A2: To mitigate the degradation risks outlined above, stringent storage conditions are imperative. We recommend a multi-faceted approach to protect the compound from environmental stressors. Safety data for similar fluorophenyl pyrazole compounds support these recommendations.[6][7][8]
Table 1: Recommended Storage Conditions for Optimal Stability
| Parameter | Recommended Condition | Causality & Scientific Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term use. | Reduces the kinetic rate of all potential chemical degradation reactions, including oxidation and hydrolysis.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways of the amine side-chain and pyrazole ring.[9] |
| Light Exposure | Amber, light-resistant vial. | Prevents photolytic degradation by blocking the entry of high-energy UV and visible light wavelengths.[9] |
| Container | Tightly sealed glass container with a PTFE-lined cap. | Creates a physical barrier against atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
Part 2: Troubleshooting Guide for Unexpected Instability
Scenario: Your analysis (e.g., HPLC, LC-MS) shows a significant decrease in the purity of your compound, or the appearance of unexpected peaks, despite following standard storage guidelines.
This guide provides a logical workflow to diagnose the root cause.
Caption: A logical workflow for troubleshooting unexpected compound degradation.
Part 3: Key Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of your molecule and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[10][11][12]
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish degradation pathways.[11]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
Application of Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. Include an unstressed control sample kept at recommended storage conditions.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution (liquid state) and a sample of the solid compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At designated time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC-UV/DAD or LC-MS method.[13]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products. If using LC-MS, determine their mass-to-charge ratios to aid in structural elucidation.[3]
-
This data is crucial for establishing the intrinsic stability of the molecule and for the validation of your analytical methods.[12]
-
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH).[Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development (IJNRD).[Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde Safety Data Sheet. AA Blocks.[Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ScienceDirect.[Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications.[Link]
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health (NIH).[Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.[Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.[Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI.[Link]
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N-Dealkylation of Amines. National Institutes of Health (NIH).[Link]
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Troubleshooting inconsistent results in pyrazole compound bioassays
Welcome to the technical support center for researchers working with pyrazole-containing compounds. This guide is designed to help you troubleshoot common issues that lead to inconsistent and unreliable results in biological assays. Pyrazole and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs for a wide range of diseases.[1][2] However, their unique physicochemical properties can also present challenges in experimental settings. This resource provides in-depth, experience-based solutions to help you ensure the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Related Issues
Q1: My pyrazole compound shows significant variability in IC50 values across replicate plates and different experimental dates. What are the most likely causes?
This is a common and frustrating issue, often stemming from the fundamental physicochemical properties of the pyrazole scaffold. The primary culprits are poor solubility, compound instability, and aggregation.
-
Poor Aqueous Solubility: The planar, aromatic nature of the pyrazole ring can lead to strong crystal lattice energy and low solubility in aqueous assay buffers.[3] Many derivatives are hydrophobic, further limiting their solubility.[4] When a compound is not fully dissolved, its effective concentration at the target is unknown and inconsistent, leading to high data variability.[5]
-
Compound Instability: Depending on the specific substituents, pyrazole derivatives can be susceptible to degradation under certain assay conditions (e.g., pH, temperature, light exposure). For instance, some ester-containing pyrazoles have been shown to degrade rapidly in buffers with a pH of 8.[6] This degradation reduces the concentration of the active compound over the course of the experiment.
-
Aggregation: At concentrations above their solubility limit, many compounds, including pyrazoles, can form aggregates. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results that are often steep and irreproducible.[7][8] This phenomenon is a major source of "frequent hitters" in high-throughput screening (HTS).
To diagnose the root cause, a systematic approach is necessary. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Q2: I suspect my pyrazole compound is precipitating in the assay medium. How can I confirm this and what are the best practices for solubilization?
Compound precipitation is a critical but often overlooked source of error. Visual inspection is the first step; look for cloudiness or particulates in your assay wells, especially at the highest concentrations. However, microprecipitates may not be visible.
Best Practices for Solubilization and Dilution:
-
DMSO Stock Management: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to prevent water absorption from freeze-thaw cycles. Water in DMSO can cause compounds to precipitate upon freezing.
-
Intermediate Dilutions: Avoid large dilution steps directly from a high-concentration DMSO stock into aqueous buffer. Perform serial dilutions in 100% DMSO first, then dilute into the final assay buffer. This minimizes the time the compound is exposed to a high DMSO concentration in an aqueous environment, where it is most likely to crash out.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, typically ≤0.5%. High DMSO concentrations can have their own biological effects and may not be sufficient to maintain the solubility of highly lipophilic compounds.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Broad solubility for many organic compounds. |
| Stock Concentration | 10-20 mM | A practical balance between storage volume and avoiding solubility issues. |
| Storage | -20°C or -80°C, small aliquots | Minimizes water absorption and degradation from freeze-thaw cycles. |
| Final Assay [DMSO] | ≤ 0.5% (v/v) | Reduces solvent-induced artifacts and cytotoxicity.[5] |
| Dilution Method | Serial dilution in 100% DMSO before final aqueous dilution | Prevents compound precipitation ("crashing out") during the dilution step. |
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a quantitative measure of your compound's solubility limit in a specific buffer.
-
Prepare Compound Plate: Create a serial dilution of your pyrazole compound in 100% DMSO in a 96-well plate.
-
Prepare Buffer Plate: Add your final assay buffer to a clear 96-well plate.
-
Transfer and Mix: Transfer a small volume (e.g., 1-2 µL) from the compound plate to the buffer plate. Mix vigorously for 1-2 minutes.
-
Incubate: Let the plate sit at the assay temperature for 1-2 hours.
-
Read Plate: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter at a high wavelength (e.g., >600 nm).
-
Analyze Data: Plot the light scatter signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.
Section 2: Assay-Specific Artifacts
Q3: My pyrazole compound is a potent "hit" in a luciferase-based reporter assay (e.g., Caspase-Glo®, Kinase-Glo®), but this activity disappears in a non-luminescent orthogonal assay. What is happening?
This is a classic example of assay interference. Firefly luciferase (FLuc), the enzyme used in many popular commercial assays, is notoriously susceptible to direct inhibition by small molecules.[9][10] Many heterocyclic compounds, including those with pyrazole, benzothiazole, or benzimidazole cores, can act as luciferase inhibitors.[11] This direct inhibition prevents the reporter from generating a signal, which can be misinterpreted as a genuine biological effect (e.g., cytotoxicity, kinase inhibition).
The pyrazole scaffold itself may interact with the ATP or luciferin binding sites of the enzyme.[11] This leads to a false-positive "hit" because you are inhibiting the reporter system, not the biological target of interest.
Caption: Distinguishing true biological activity from assay interference.
Protocol 2: Luciferase Inhibition Counter-Screen
To confirm interference, you must run a counter-screen that contains all assay components except the biological target.
-
Assay Setup: Prepare two sets of wells in a multiwell plate suitable for luminescence.
-
Primary Assay: Contains cells/enzyme target, your pyrazole compound, and the luciferase assay reagent.
-
Counter-Screen: Contains only buffer, purified luciferase enzyme (or a cell lysate from untreated cells), your pyrazole compound, and the assay reagent.
-
-
Add Compound: Add your pyrazole compound in a dose-response curve to both sets of wells.
-
Initiate Reaction: Add the luciferase reagent according to the manufacturer's protocol (e.g., Caspase-Glo® reagent).[12]
-
Measure Luminescence: Read the plate on a luminometer.
-
Analyze: If your compound shows a dose-dependent decrease in luminescence in the counter-screen (where the biological target is absent), it is a direct inhibitor of the luciferase reporter.[13]
Q4: Can pyrazole compounds form aggregates that cause promiscuous inhibition, and how do I test for this?
Yes. Like many planar, relatively hydrophobic molecules, pyrazole derivatives can be prone to forming colloidal aggregates in solution, especially above their solubility limit.[7] These aggregates act like detergents, denaturing and non-specifically inhibiting multiple proteins. This is a leading cause of "frequent hitters" in HTS campaigns.[8]
The hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. The presence of a small amount of detergent can disrupt the aggregates, restoring enzyme activity and eliminating the apparent inhibition.
Protocol 3: Aggregation Counter-Screen with Detergent
-
Assay Setup: Set up your biochemical assay as usual. Prepare three sets of conditions:
-
Control: Enzyme + Substrate + Buffer
-
Inhibition: Enzyme + Substrate + Buffer + Pyrazole Compound
-
Detergent Rescue: Enzyme + Substrate + Buffer + Pyrazole Compound + 0.01% Triton X-100 (or another non-ionic detergent).
-
-
Pre-incubation: It is critical to pre-incubate the enzyme with your compound (with and without detergent) before adding the substrate to allow time for aggregation and inhibition to occur.
-
Run Assay: Initiate the reaction by adding the substrate and measure the activity.
-
Analyze: If the inhibitory activity of your pyrazole compound is significantly reduced or completely abolished in the presence of Triton X-100, aggregation is the likely mechanism of action.
Section 3: Cell-Based Assay Challenges
Q5: My pyrazole derivative is highly potent in a biochemical (enzyme) assay but shows little to no activity in a cell-based assay. What are the key factors to investigate?
This is a very common issue in drug discovery and highlights the gap between inhibiting an isolated target and achieving a cellular effect. The primary barriers are:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. While some pyrazoles are lipophilic, factors like molecular weight and hydrogen bonding capacity can limit passive diffusion.[3]
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[3]
-
Intracellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into an inactive form. The pyrazole nucleus is generally considered metabolically stable, which is one of its advantages in drug design, but substituents can introduce metabolic liabilities.[1]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin), reducing the free concentration available to enter the cells.
Recommended Follow-up Experiments:
-
Permeability Assays: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to passively diffuse across a lipid membrane.
-
Cytotoxicity Assessment: Ensure the lack of activity is not due to general cytotoxicity at the tested concentrations. Run a simple cell viability assay (e.g., MTT, CellTiter-Glo®). Many pyrazole derivatives have been evaluated for cytotoxicity against cancer cell lines.[4][14]
-
Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions to assess its susceptibility to phase I and phase II metabolic enzymes.
References
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Auld, D. S., et al. (2008). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry. [Link]
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Das, P., et al. (2025). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Pouliot, M., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives. Pharmaceuticals. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
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Mabasa, L. V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Pokharel, Y. R., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience. [Link]
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Nogrady, T. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
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Thorne, N., et al. (2010). Firefly luciferase inhibition. Current Opinion in Chemical Biology. [Link]
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Kumar, V., et al. (2016). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Bioinorganic Chemistry and Applications. [Link]
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Garcia-Espana, E., et al. (2021). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]
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Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Garcia-Espana, E., et al. (2016). 1H-Pyrazole macrocycles in molecular recognition and self-assembling processes. Coordination Chemistry Reviews. [Link]
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Gomaa, H. A. M., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Pop, V., et al. (2020). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences. [Link]
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Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. High-Content Screening. [Link]
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Orsini, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
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Technical Support Center: Optimizing Dosage and Administration of Pyrazole Inhibitors in Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the dosage and administration of pyrazole inhibitors in preclinical animal studies. Drawing from established protocols and field-proven insights, this document is designed to be a self-validating system to enhance the reproducibility and success of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the in vivo dosage of a novel pyrazole inhibitor?
A1: The initial and most critical step is to perform a dose-range finding study, often referred to as a Maximum Tolerated Dose (MTD) study.[1][2][3] This study aims to identify the highest dose of your compound that can be administered without causing unacceptable adverse effects.[1] The results of the MTD study will inform the dose selection for subsequent efficacy studies.[2]
Q2: How should I select the starting dose for an MTD study if I have no prior in vivo data?
A2: If you have in vitro data, such as an IC50 or EC50 value, you can use established pharmacokinetic (PK) models to estimate a starting dose. In the absence of any prior data, a common approach is to start with a low dose (e.g., 1-5 mg/kg) and employ a dose escalation strategy, such as a Fibonacci dose-escalation scheme, in small groups of animals.[4]
Q3: My pyrazole inhibitor has poor aqueous solubility. What are the best formulation strategies for oral and intravenous administration?
A3: Poor solubility is a common challenge with many small molecule inhibitors.[5] For oral administration , strategies include creating a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose, or using co-solvents like polyethylene glycol (PEG).[6] For intravenous administration , solubilizing agents like cyclodextrins or the use of co-solvents such as DMSO (ensuring the final concentration is low to avoid toxicity) are common approaches.[5] It is crucial to perform formulation stability and solubility checks before in vivo administration.
Q4: I am observing significant variability in my in vivo results. What are the potential causes?
A4: Inconsistent results can arise from several factors, including the compound itself (e.g., instability of the formulation), the experimental system (e.g., variations in animal health or stress levels), and the experimental procedures (e.g., inconsistent administration technique).[5][7] Ensuring proper training, acclimatizing animals, and using a sufficient number of animals per group can help mitigate this variability.
Q5: How do I translate an effective in vitro concentration (e.g., IC50) to an in vivo dose?
A5: The translation of in vitro data to an in vivo dose is complex and multifactorial. It involves considering the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach to predict in vivo concentrations from in vitro data.[8] A simpler, more empirical approach is to aim for plasma concentrations in vivo that are a multiple of the in vitro IC50 (e.g., 3-5 times the IC50 at trough concentrations for sustained target engagement).
Troubleshooting Guides
Scenario 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Bioavailability/Exposure | 1. Conduct a Pharmacokinetic (PK) Study: Measure the plasma concentration of the inhibitor over time after administration. This will determine if the compound is being absorbed and reaching systemic circulation at sufficient levels. 2. Analyze Compound Stability in GI Fluids: For orally administered compounds, assess their stability in simulated gastric and intestinal fluids. Degradation in the GI tract can prevent absorption. 3. Optimize Formulation: If exposure is low, consider reformulating to improve solubility and absorption. For oral compounds, this might involve using amorphous solid dispersions or lipid-based formulations.[9] For IV compounds, ensure the formulation is stable and does not precipitate upon injection. |
| Rapid Metabolism/Clearance | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. High clearance suggests rapid metabolism.[9] 2. Adjust Dosing Regimen: If the compound is cleared quickly, a more frequent dosing schedule (e.g., twice daily instead of once daily) or a continuous infusion may be necessary to maintain therapeutic concentrations. |
| Poor Target Tissue Distribution | 1. Tissue Biodistribution Study: Measure the concentration of the inhibitor in the target tissue (e.g., tumor) at various time points after administration. This will confirm if the compound is reaching its site of action. 2. Assess Protein Binding: High plasma protein binding can limit the amount of free drug available to distribute into tissues. Measure the fraction of unbound drug in plasma. |
| Off-Target Effects Masking Efficacy | 1. In Vitro Target Engagement Assays: Confirm that the compound is engaging its intended target in cells at the concentrations achieved in vivo. 2. Use a Negative Control: Synthesize a structurally similar but inactive analog of your inhibitor. If the inactive analog produces the same in vivo effects, it suggests off-target activity. |
Scenario 2: Unexpected Toxicity in Animal Studies
| Potential Cause | Troubleshooting Steps & Rationale |
| On-Target Toxicity | 1. Reduce the Dose: The observed toxicity may be an extension of the inhibitor's intended pharmacology. Lowering the dose may achieve a therapeutic window with acceptable toxicity. 2. Refine the Dosing Schedule: Administering the drug less frequently or using a different administration route might mitigate toxicity while maintaining efficacy. |
| Off-Target Toxicity | 1. In Vitro Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-target interactions that could be responsible for the toxicity.[1] 2. Structural Modification: If a specific off-target is identified, medicinal chemistry efforts can be directed to modify the inhibitor to reduce its affinity for the off-target kinase while retaining on-target potency. |
| Formulation/Vehicle-Related Toxicity | 1. Dose a Vehicle-Only Control Group: Always include a group of animals that receives only the formulation vehicle to distinguish between vehicle-induced and compound-induced toxicity. 2. Evaluate Excipient Safety: Ensure that all components of the formulation are well-tolerated at the administered concentrations. Some co-solvents, like DMSO, can cause local irritation or systemic toxicity at high concentrations. |
| Species-Specific Metabolism | 1. Compare In Vitro Metabolism Across Species: Use liver microsomes from different species (e.g., mouse, rat, dog, human) to assess if there are significant differences in metabolism. A toxic metabolite may be formed in one species but not another. 2. Identify Metabolites: Use mass spectrometry to identify the major metabolites in the plasma and urine of the animals exhibiting toxicity. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general framework for determining the MTD of a novel pyrazole inhibitor.
1. Animal Model:
-
Select a common inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old and of a single sex to reduce variability.
2. Group Allocation:
-
Assign 3-5 mice per group.
-
Include a vehicle control group and at least 3-5 dose-escalation groups.
3. Dose Selection and Administration:
-
Based on in vitro data or literature on similar compounds, select a starting dose. A conservative starting dose is 1-5 mg/kg.
-
Subsequent doses can be escalated using a modified Fibonacci sequence (e.g., 1, 2, 4, 8, 16 mg/kg or similar).
-
Administer the compound as a single dose via the intended route of administration (e.g., oral gavage, intravenous injection).
4. Monitoring and Endpoints:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48 hours) for up to 14 days.
-
Record body weight daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.[1]
Protocol 2: Oral Gavage Administration in Rats
This protocol details the standard procedure for oral administration.
1. Preparation:
-
Weigh the rat to calculate the correct dosing volume (typically 5-10 mL/kg).[10]
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[10]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.[11][12]
-
Draw the calculated volume of the dosing solution into a syringe and attach the gavage needle.
2. Restraint:
-
Securely restrain the rat to immobilize its head and forelimbs. The head should be held in a slightly extended position to create a straight path to the esophagus.[11]
3. Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue.[12]
-
The needle should pass smoothly down the esophagus. If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle. [11]
-
Once the needle is in place, slowly administer the solution.
4. Post-Administration:
-
Gently withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[13]
Protocol 3: Intravenous (Tail Vein) Injection in Mice
This protocol describes the procedure for IV administration.
1. Preparation:
-
Weigh the mouse to calculate the correct injection volume (typically 5-10 mL/kg for a slow bolus).[9]
-
Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins.[8][14]
2. Restraint:
-
Place the mouse in a suitable restraint device that allows access to the tail.
3. Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.[15]
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the solution. There should be no resistance, and the vein should blanch (turn pale) as the solution is injected.[9] If a bleb forms under the skin, the needle is not in the vein.
4. Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[15]
-
Return the mouse to its cage and monitor for any adverse reactions.
Data Presentation: Properties of Common Pyrazole Inhibitors
| Inhibitor | Primary Target(s) | Common Animal Model(s) | Typical Dosage Range & Route | Key In Vivo Considerations |
| Celecoxib | COX-2 | Rat, Dog | 10-100 mg/kg (Rat, PO) | Poor aqueous solubility; absorption is dissolution-rate limited. Food can increase systemic exposure.[16][17][18] |
| Ruxolitinib | JAK1/JAK2 | Mouse, Rat | 15-125 mg/kg (Mouse, PO); 10-60 mg/kg (Rat, PO) | Formulated as a suspension for oral gavage. Has a relatively short half-life in animal models.[6][19][20] |
| Sildenafil | PDE5 | Mouse, Rat, Dog | 1-10 mg/kg (Dog, PO) | Rapidly absorbed with a short half-life in most species. Subject to first-pass metabolism.[21][22][23][24] |
| Pazopanib | VEGFR, PDGFR, c-Kit | Mouse | 30-100 mg/kg (Mouse, PO) | Kinase inhibitor with potential for cardiovascular off-target effects.[25] |
| Crizotinib | ALK, MET | Mouse | 25-50 mg/kg (Mouse, PO) | Multi-kinase inhibitor; potential for off-target toxicities. |
Visualizations
Experimental & Logical Workflows
Caption: Workflow for optimizing dosage and evaluating efficacy of pyrazole inhibitors.
Signaling Pathway Diagrams
Caption: Inhibition of the JAK/STAT pathway by a pyrazole inhibitor.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole kinase inhibitor.
References
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UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
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FSU Office of Research. (2016, October 26). Oral Gavage in the Rat. Retrieved from [Link]
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Texas Tech University IACUC. (2022, June). Intravenous Tail Vein Injections. SOP Number: 067. Retrieved from [Link]
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Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. Retrieved from [Link]
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Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.). Retrieved from [Link]
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- 19. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]
- 22. Comparative single-dose pharmacokinetics of sildenafil after oral and rectal administration in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cell Viability Assay Interference by Pyrazole-Containing Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing pyrazole-containing compounds in their research and encountering unexpected or inconsistent results with common cell viability assays. As a class of heterocyclic compounds, pyrazoles are foundational scaffolds in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects[1][2]. However, the very chemical properties that make them effective therapeutic agents can also lead to direct interference with the readout of common metabolic assays, potentially confounding data interpretation.
This document provides in-depth troubleshooting guides, validated alternative protocols, and a discussion of the underlying chemical mechanisms to help you generate reliable and accurate cell viability data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when suspecting assay interference.
Q1: My pyrazole compound is increasing the signal in my MTT/WST-1 assay, suggesting it's making my cells more viable or proliferative. Is this real?
A1: While some compounds can induce proliferation, an unexpected increase in signal, especially in a dose-dependent manner in what is expected to be a cytotoxic agent, is a primary indicator of assay interference. Many pyrazole derivatives, due to their chemical structure, can act as reducing agents. Assays like MTT, MTS, XTT, and WST-1 are dependent on the reduction of a tetrazolium salt (a yellow, soluble compound) into a colored formazan product[3][4]. Your compound may be directly reducing the tetrazolium salt in the culture medium, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, which can mask true cytotoxic effects or incorrectly suggest increased viability[5][6].
Q2: What is the chemical mechanism behind this interference?
A2: The interference is rooted in the redox potential of the pyrazole compound and the assay chemistry. The core of tetrazolium-based assays is a redox reaction where cellular dehydrogenases, using cofactors like NADH, donate electrons to the tetrazolium salt[5][7]. However, compounds with inherent reducing potential can mimic this biological activity. The pyrazole ring system and its various substituents can create an electron-rich molecule capable of non-enzymatically donating electrons to the tetrazolium salt or resazurin dye[3][8]. One study specifically posited that a phenol group on a pyrazole derivative could perturb the redox balance of NADH or that a nucleophilic phenoxide might react directly with the tetrazolium ring[5].
Q3: Are all pyrazole-containing compounds problematic?
A3: Not necessarily. The likelihood of interference depends on the specific substitutions on the pyrazole ring and the overall molecular structure, which dictates the compound's electrochemical properties. Factors like the presence of electron-donating groups (e.g., phenols, amines) can increase a compound's reducing potential. Therefore, each compound must be evaluated individually for its potential to interfere with a given assay.
Q4: Which cell viability assays are most susceptible to this type of interference?
A4: Any assay that relies on a redox-based readout is potentially susceptible. This includes the most common colorimetric and fluorometric assays:
-
Tetrazolium Salts: MTT, MTS, XTT, WST-1[3]
Assays with different detection principles, such as those measuring ATP levels, protease activity, or cell membrane integrity, are generally more robust against interference from reducing compounds[10].
Part 2: Troubleshooting Guide: Confirming Assay Interference
The most critical step in troubleshooting is to determine definitively if your compound is interacting directly with the assay reagents. The cell-free control experiment is the gold standard for this validation.
The Critical First Step: The Cell-Free Control Experiment
This experiment isolates the compound and the assay reagent from the biological system (the cells) to test for direct chemical interaction.
Experimental Protocol: Cell-Free Interference Assay
-
Plate Setup: Use a 96-well plate, the same type you use for your cellular experiments.
-
Component Addition: To each well, add the complete cell culture medium that you use in your experiments (including serum, antibiotics, etc.). Do not add any cells.
-
Compound Dilution Series: Prepare a serial dilution of your pyrazole-containing compound directly in the cell-free wells at the exact same concentrations you use in your cellular assays. Include a "vehicle-only" control (e.g., medium with 0.1% DMSO).
-
Reagent Addition: Add the cell viability reagent (e.g., MTT, WST-1, or resazurin) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours) under the same conditions (37°C, 5% CO2).
-
Signal Measurement: Read the absorbance or fluorescence using the same plate reader settings as your main experiment.
Interpreting the Results
-
Interference Confirmed: If you observe a dose-dependent increase in signal (color or fluorescence) in the wells containing your compound compared to the vehicle control, you have confirmed direct assay interference.
-
No Interference: If the signal in the compound-containing wells is identical to the vehicle control, your compound does not directly interact with the assay reagent under these conditions. Any signal change in your cellular assay is likely a true biological effect.
Part 3: Assay-Specific Mechanisms & Mitigation
A. Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1)
These assays are widely used but are the most common victims of interference by reducing compounds.
-
Mechanism of Action: In viable cells, mitochondrial and cytosolic dehydrogenases reduce the tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of metabolically active cells.
-
Interference Mechanism: An electron-rich pyrazole compound can directly donate an electron to the tetrazolium salt, bypassing the need for cellular enzymes and leading to a false signal.
Table 1: Comparison of Common Redox-Based Viability Assays
| Assay | Reagent | Product | Location of Reduction | Solubility of Product | Susceptibility to Pyrazole Interference |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple Formazan | Intracellular | Insoluble (requires solubilization step) | High |
| XTT | 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide | Orange Formazan | Extracellular | Soluble | High |
| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Orange Formazan | Extracellular | Soluble | High |
| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Orange Formazan | Extracellular | Soluble | High |
| Resazurin | 7-Hydroxy-3H-phenoxazin-3-one 10-oxide (Alamar Blue) | Resorufin (Pink, Fluorescent) | Intracellular | Soluble | High[10] |
B. Resazurin (alamarBlue®)-Based Assays
-
Mechanism of Action: Resazurin, a blue and weakly fluorescent dye, is reduced by intracellular reductases to resorufin, a pink and highly fluorescent compound[10][11].
-
Interference Mechanism: Similar to tetrazolium salts, resazurin can be chemically reduced by compounds with sufficient reducing potential. This results in an increase in fluorescence that is not correlated with cell viability.
Part 4: Recommended Alternative & Orthogonal Assays
If interference is confirmed, you must switch to an assay based on a different biological principle. Using an "orthogonal" method—one that measures a distinct cellular process—is a scientifically robust approach to validate your findings.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. materialneutral.info [materialneutral.info]
- 5. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Reducing off-target effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
A Guide to Characterizing and Mitigating Off-Target Effects for Novel Research Compounds
Welcome to the technical support center for researchers utilizing phenyl-pyrazole-based small molecules, such as the exemplary compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine. This guide is designed for drug development professionals and scientists who are in the critical phase of validating the mechanism of action and specificity of novel inhibitors built on this common and versatile chemical scaffold.
The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a wide range of proteins, including kinases, enzymes, and G-protein coupled receptors (GPCRs).[1][2] Its utility stems from its ability to act as a stable, aromatic core that can be readily functionalized to achieve potent and selective interactions with a target protein.[1] However, like all small molecule inhibitors, ensuring that an observed biological effect is a direct consequence of modulating the intended target—rather than an unintended "off-target"—is paramount for the integrity of your research and the viability of a potential therapeutic.
This resource provides field-proven insights and actionable protocols to help you anticipate, identify, and troubleshoot off-target effects, ensuring the scientific rigor of your findings.
Frequently Asked Questions (FAQs)
Here we address common high-level questions that arise during the early characterization of novel phenyl-pyrazole inhibitors.
Q1: My new phenyl-pyrazole compound shows a potent phenotype in my cellular assay. How can I be confident this is an on-target effect?
Answer: This is the central question in early-stage drug discovery. A potent cellular phenotype is an excellent starting point, but it requires rigorous validation. True on-target activity is demonstrated through a weight-of-evidence approach. No single experiment is definitive. Key validation strategies include:
-
Confirming Target Engagement: Does your compound physically interact with the intended target protein in a cellular context? Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of this interaction.
-
Using Orthogonal Inhibitors: Corroborate your findings by using a structurally unrelated inhibitor that is known to be specific for the same target.[3] If both compounds produce the same phenotype, it strengthens the case for on-target activity.
-
Performing Rescue Experiments: A highly compelling validation method involves expressing a form of the target protein that is mutated to be resistant to your inhibitor.[3] If your compound's effect is diminished or "rescued" in cells expressing the resistant mutant, it provides powerful evidence for on-target action.
-
Correlation Analysis: If you have access to a panel of cell lines, does the potency of your compound (e.g., IC50) correlate with the expression level of your target protein across these lines? A strong correlation is indicative of on-target activity.
Q2: What are the most common off-target liabilities for pyrazole-based compounds?
Answer: The pyrazole core itself is not inherently promiscuous, but the overall structure of the molecule dictates its selectivity profile. Because pyrazole-containing drugs are often designed to fit into ATP-binding pockets or other conserved domains, they can sometimes interact with unintended proteins that share similar structural features.[4][5]
Common off-target families include:
-
Protein Kinases: The human kinome has over 500 members, many of which share highly conserved ATP-binding sites. It is common for kinase inhibitors to show activity against multiple kinases.[4][6]
-
GPCRs: The N-methylmethanamine moiety, a basic amine, could potentially interact with aminergic GPCRs (e.g., dopamine, serotonin, or adrenergic receptors) which have binding pockets that accommodate such functional groups.
-
CYP450 Enzymes: As with many aromatic heterocyclic compounds, interactions with cytochrome P450 enzymes are possible and should be evaluated as part of a standard drug metabolism and pharmacokinetics (DMPK) panel.
The best practice is not to guess, but to test. Proactively screening your compound against a broad panel of targets (e.g., a commercial kinase or safety panel) is the most effective way to identify potential off-target liabilities early.[3][7]
Q3: I'm observing cellular toxicity at high concentrations of my inhibitor. How do I distinguish off-target toxicity from potent on-target effects?
Answer: This is a critical distinction. First, ensure you are working within an appropriate concentration range. A good rule of thumb is to use concentrations at or slightly above the IC50 or EC50 value for the primary target, and generally not exceeding 10-fold above this value in cellular assays.[3]
To dissect the cause of toxicity:
-
Establish a Therapeutic Window: Perform a dose-response curve for both your desired on-target effect (e.g., inhibition of a signaling pathway) and for cell viability (e.g., using an MTT or CellTiter-Glo assay). A large separation between the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%) suggests a good therapeutic window.
-
Control Compounds: Use a structurally similar but inactive analog of your compound. If the inactive analog does not cause toxicity at the same concentrations, it suggests the toxicity is linked to a specific biological interaction, not just general chemical properties.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your intended target. If the toxicity of your compound is significantly reduced in these target-depleted cells, it strongly implies the toxicity is on-target. Conversely, if the toxicity persists, it is likely an off-target effect.
Q4: What computational tools can help me predict potential off-targets before I run expensive screening panels?
Answer: In silico (computational) methods are excellent for generating hypotheses about potential off-targets, helping you to prioritize experimental validation.[7][8] These tools work by comparing the structure of your compound to databases of known ligands and their targets.
Recommended approaches include:
-
Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) or SwissTargetPrediction compare your molecule's 2D chemical structure to ligands with known bioactivity.[9] They operate on the principle that structurally similar molecules often have similar biological targets.
-
Structure-Based Methods (Docking): If a crystal structure of your primary target exists, you can computationally "dock" your molecule into the binding sites of other proteins to predict potential interactions. This can be more resource-intensive but provides structural insights.
These computational predictions should always be treated as hypotheses that require experimental confirmation.[8]
Troubleshooting Guide: From Ambiguity to Action
This section provides structured workflows to address specific experimental challenges.
Problem: My compound's phenotype is inconsistent with the known biology of my target.
This is a classic red flag for a dominant off-target effect. The observed cellular outcome does not align with what genetic studies (e.g., target knockout) or other validated inhibitors have shown.
Workflow for Off-Target Deconvolution
Caption: Workflow for identifying the protein responsible for an unexpected phenotype.
Troubleshooting Steps:
-
Hypothesis Generation: Immediately pause further investment in the primary target hypothesis. Use computational tools and/or a broad commercial screening panel to generate a list of the most likely off-targets.[8]
-
Validate Top Hits: For the top 3-5 potential off-targets identified, obtain selective inhibitors if available. Test whether these inhibitors can replicate the unexpected phenotype you observed with your compound.
-
Confirm with Genetics: Use siRNA or CRISPR to knock down the most promising off-target candidate. If depleting this protein prevents your compound from causing the phenotype, you have strong evidence that it is the true target mediating the effect.
-
Re-evaluate: This "off-target" may actually be a novel, more interesting target for your compound. This discovery can pivot your research in a new and valuable direction.
Key Experimental Protocols
Protocol 1: Determining the Optimal In-Cell Assay Concentration
Objective: To identify the lowest concentration of the inhibitor that provides maximal on-target effect before the onset of confounding off-target or toxicity effects.
Methodology:
-
Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of your compound in DMSO. The highest concentration should be at least 100-fold higher than the biochemical IC50 (if known) or start at a high concentration like 10-20 µM.
-
Assay for On-Target Effect: Plate cells and treat with the serial dilution. Measure a proximal and robust biomarker of your target's activity (e.g., phosphorylation of a direct substrate via Western Blot or ELISA).
-
Assay for Cell Viability: In a parallel plate, treat cells with the identical serial dilution. After the desired incubation time (e.g., 24-72 hours), measure cell viability using a standard method like an MTT, resazurin, or ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis:
-
Plot both dose-response curves on the same graph (On-Target Effect vs. Concentration and % Viability vs. Concentration).
-
Calculate the EC50 for the on-target effect and the CC50 for cytotoxicity.
-
The optimal concentration range for your experiments is typically between the EC50 and EC90 of the on-target effect, provided it is significantly lower than the CC50.
-
Data Interpretation Table
| Scenario | On-Target EC50 | Cytotoxicity CC50 | Interpretation & Recommended Action |
| Ideal Selectivity | 100 nM | >10 µM | Excellent Window. The compound is potent and non-toxic. Proceed with experiments using concentrations between 100 nM and 1 µM. |
| Moderate Window | 200 nM | 2 µM | Usable, but with caution. There is a 10-fold window. Keep experimental concentrations below 1 µM to avoid confounding toxicity. |
| Poor Selectivity / On-Target Toxicity | 500 nM | ~500 nM | Ambiguous. The toxicity may be on-target or due to a similarly potent off-target. This requires further investigation using target knockdown (see FAQs). |
| Non-Specific Toxicity | >5 µM | 1 µM | Problematic. The compound is more toxic than it is potent. This suggests a dominant off-target liability or poor chemical properties. Re-evaluate the compound. |
Protocol 2: Orthogonal Target Validation Using a Structurally Unrelated Inhibitor
Objective: To confirm that the observed cellular phenotype is specific to the inhibition of the target, not an artifact of the chemical scaffold of your compound.
Methodology:
-
Select an Orthogonal Inhibitor: Identify a well-characterized, commercially available inhibitor for your target that has a different chemical structure from your phenyl-pyrazole series.[3]
-
Determine Equipotent Doses: Using the method in Protocol 1, determine the concentration of the orthogonal inhibitor that gives the same magnitude of on-target pathway modulation as your chosen dose of your primary compound.
-
Compare Phenotypes: Run a head-to-head experiment comparing the effects of your compound, the orthogonal inhibitor, a vehicle control (e.g., DMSO), and a negative control compound (an inactive analog, if available).
-
Analyze Key Phenotypic Readouts: Measure the key biological outcomes of interest (e.g., cell cycle progression, apoptosis, gene expression changes).
References
- Benchchem. Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
- Zhang, L., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?.
- Gaba, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals.
- Shah, S., et al. (2009). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
- Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Miyasaka, T. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry.
- Aldeghi, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Kumar, P., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences.
- Al-Ostoot, F.H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Scale-Up Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrazoles. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, I will walk you through troubleshooting guides and frequently asked questions, grounding our discussion in the fundamental principles of chemical synthesis and process optimization.
I. Core Synthesis & Scale-Up Challenges: FAQs and Troubleshooting
The synthesis of pyrazoles, commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (the Knorr pyrazole synthesis), presents a unique set of challenges when scaled.[1][2] These issues often stem from changes in physical parameters like heat and mass transfer, which are less pronounced at the gram scale but become critical at the kilogram scale.[3][4]
Q1: My pyrazole synthesis is experiencing a significant drop in yield and an increase in impurities upon scale-up. What are the primary causes?
A1: This is a frequent issue when moving from a lab to a pilot scale.[3] The root causes are often multifactorial, stemming from inadequate mixing, poor temperature control, and suboptimal reagent addition rates.[3]
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side reactions and impurities.[3][5] For instance, in a diazotization reaction, a shift from acidic lab-scale conditions to different conditions during scale-up can make the aniline nucleophilic, leading to condensation byproducts.[4]
-
Poor Temperature Control: The condensation reaction to form pyrazoles is often exothermic.[3][6] The surface-area-to-volume ratio decreases significantly as the reactor size increases, hindering efficient heat dissipation.[4][5] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.[3]
-
Reagent Addition Rate: Rapid addition of reagents, such as hydrazine, on a larger scale can cause temperature spikes that favor the formation of side products.[3]
Troubleshooting Workflow for Low Yield and Impurity Formation:
Caption: Troubleshooting workflow for low reaction yield and high impurities during scale-up.
Experimental Protocol: Optimizing Mixing and Temperature Control
-
Characterize Mixing: Evaluate the impact of stirring speed on the reaction profile. Use process analytical technology (PAT), if available, to monitor reaction homogeneity in real-time.
-
Monitor Internal Temperature: Utilize temperature probes to accurately track the internal reaction temperature and adjust cooling systems accordingly.
-
Optimize Addition Profile: Experiment with different addition rates for the hydrazine derivative. A slower, dropwise addition is generally recommended for large-scale reactions to manage the exotherm.[3][6]
-
Solvent Screening: Investigate alternative solvents that may offer better solubility for intermediates and facilitate product precipitation, which can aid in purification.[3]
Q2: I am struggling with controlling regioselectivity in my pyrazole synthesis. How can I favor the formation of the desired isomer?
A2: The formation of a mixture of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3][7] The regiochemical outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[7]
-
Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[7]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[7]
-
Reaction Conditions: Solvent, temperature, and pH are critical parameters that can significantly influence which isomer is favored.[7] For example, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[7]
Strategies to Improve Regioselectivity:
| Strategy | Description | Key Considerations |
| Solvent Selection | The polarity and hydrogen-bonding ability of the solvent can influence the transition state of the reaction. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[8][9] | Fluorinated alcohols are non-nucleophilic and are not hydrogen bond acceptors, which can alter the reaction pathway.[8][9] |
| pH Control | Adjusting the pH can protonate or deprotonate the hydrazine or dicarbonyl compound, altering their reactivity and directing the initial nucleophilic attack. | Acidic conditions may favor protonation of the more basic nitrogen atom of the hydrazine, influencing which nitrogen acts as the initial nucleophile. |
| Temperature Optimization | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[6] | This may require longer reaction times to achieve complete conversion. |
| Use of Catalysts | Acid or base catalysts can influence the rate of the initial condensation and subsequent cyclization steps.[10] | The choice of catalyst should be carefully screened to determine its effect on regioselectivity. |
Q3: The purification of my substituted pyrazole is proving difficult at a larger scale. What are some effective strategies?
A3: Large-scale purification often requires moving beyond laboratory-scale chromatography.[5] Crystallization, washing, and the use of flow chemistry with inline purification are common and effective strategies.
-
Crystallization: This is one of the most effective methods for large-scale purification. If the pyrazole product does not crystallize easily, it can be converted into an acid addition salt, which often has better crystallization properties and can be precipitated from organic solvents.[5]
-
Washing: Thoroughly washing the filtered product with a suitable cold solvent can effectively remove residual impurities.[5]
-
Flow Chemistry with Inline Purification: Continuous flow systems can incorporate inline purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities before the final product isolation.[5] This can eliminate the need for traditional batch purification methods.[5]
Decision Tree for Large-Scale Purification:
Caption: Decision tree for selecting a large-scale purification strategy for substituted pyrazoles.
Q4: What are the key safety considerations when scaling up pyrazole synthesis?
A4: Safety is paramount during scale-up. The primary concerns revolve around the exothermic nature of the reaction and the handling of hazardous reagents like hydrazine.[5][6]
-
Thermal Runaway: The condensation reaction with hydrazine can be highly exothermic, posing a risk of a thermal runaway if not properly controlled.[6] The reduced surface-area-to-volume ratio in large reactors exacerbates this issue.[4][5]
-
Hazardous Reagents: Hydrazine is a high-energy and toxic compound.[6] It can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[6]
-
Diazonium Intermediates: In syntheses involving diazotization steps, the instability of diazonium intermediates is a significant safety hazard.[5]
Mitigation Strategies for a Safer Scale-Up:
-
Slow Addition of Reagents: Add reagents like hydrazine hydrate dropwise while carefully monitoring the internal temperature.[5][6]
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to dissipate the heat generated during the reaction.[5][6]
-
Flow Chemistry: Transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly improving safety and consistency.[5][11] Flow reactors can minimize the accumulation of energetic species like diazonium intermediates, enhancing overall safety.[5]
-
Safer Reagent Alternatives: For diazotization reactions, substituting sodium nitrite with tert-butyl nitrite (TBN) can be a safer alternative.[5]
-
Thorough Safety Assessment: For reactions involving potentially explosive intermediates or products, a comprehensive safety assessment, including tests for mechanical and thermal stability, is crucial before proceeding with large-scale synthesis.[5]
II. Conclusion
The successful scale-up of substituted pyrazole synthesis requires a proactive and systematic approach to troubleshooting. By understanding the interplay of reaction kinetics, heat and mass transfer, and safety considerations, researchers can effectively navigate the challenges of transitioning from the lab to production. This guide provides a foundational framework for addressing common issues, but it is essential to tailor these strategies to the specific requirements of your synthetic route and target molecule.
III. References
-
Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from
-
Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from
-
Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from
-
Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from
-
Larsen, M. K., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2843.
-
Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from
-
Cervera, M., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(22), 7604-7609.
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: NMR Peak Assignment for 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Welcome to the technical support center for the NMR analysis of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in assigning the 1H and 13C NMR spectra of this substituted pyrazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and efficient structural elucidation.
Introduction: The Unique Challenges of a Disubstituted Pyrazole
The structure of this compound presents several key challenges for NMR peak assignment. These include potential tautomerism of the pyrazole ring, overlapping signals in the aromatic region, and the conformational flexibility of the N-methylmethanamine side chain. A systematic approach utilizing a combination of 1D and 2D NMR techniques is crucial for unambiguous assignment.
Frequently Asked Questions (FAQs)
Q1: Why do I see broad or averaged signals for the pyrazole ring carbons (C3 and C5) in my 13C NMR spectrum?
This is a classic sign of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles.[1] The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for C3 and C5, as well as their attached protons, will appear as averaged and often broadened peaks.[1]
Q2: The N-H proton of the pyrazole ring is either very broad or completely absent in my 1H NMR spectrum. What is the reason for this?
The disappearance or significant broadening of the pyrazole N-H proton is also a consequence of chemical exchange.[1] This proton can exchange with other pyrazole molecules, residual water in the deuterated solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1] Additionally, the 14N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, contributing to signal broadening.[1]
Q3: How can I definitively distinguish between the C3 and C5 carbons of the pyrazole ring?
This is a critical assignment that can be resolved using 2D NMR, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The proton of the pyrazole ring (H3) will show a correlation to both C4 and C5, while the protons of the aminomethyl side chain at C4 will show correlations to C3, C4, and C5. By carefully analyzing these long-range correlations, the connectivity can be unambiguously established.
Q4: I am having trouble assigning the protons of the 4-fluorophenyl ring due to complex splitting patterns. What should I look for?
The 4-fluorophenyl group will typically appear as two sets of doublets of doublets (or multiplets) due to both proton-proton (1H-1H) and proton-fluorine (1H-19F) coupling. The protons ortho to the fluorine (H2' and H6') will show a larger coupling to the fluorine (3JHF) compared to the meta protons (H3' and H5'), which will have a smaller 4JHF coupling.[2][3][4][5]
Troubleshooting Guides
Guide 1: Resolving Tautomerism and Assigning Pyrazole Ring Signals
Problem: Ambiguous or averaged signals for the pyrazole ring due to rapid tautomeric exchange.
Workflow Diagram:
Caption: Workflow for resolving pyrazole tautomerism.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your compound in a deuterated solvent with a low freezing point, such as deuterated methanol (CD3OD) or deuterated chloroform (CDCl3).
-
Initial Spectrum: Acquire standard 1H and 13C NMR spectra at room temperature (e.g., 298 K).
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition: Record spectra at each temperature until you observe the coalescence point and subsequent sharpening or splitting of the averaged signals into distinct sets for each tautomer.
-
Analysis: Integrate the signals of the resolved tautomers to determine their relative populations at different temperatures.
Guide 2: Unambiguous Assignment of the Molecular Skeleton using 2D NMR
Problem: Difficulty in assigning specific proton and carbon signals due to signal overlap and complex connectivity.
Workflow Diagram:
Caption: Workflow for complete signal assignment using 2D NMR.
Experimental Protocols: 2D NMR
-
COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Key Correlations: Expect to see correlations between the ortho and meta protons of the fluorophenyl ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which proton is directly attached to which carbon.
-
Procedure: This is a crucial step for assigning the carbons that have attached protons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and connecting different fragments of the molecule.
-
Key Correlations to Look For:
-
The pyrazole H3 proton to C4 and C5.
-
The methylene protons of the side chain (-CH2-) to the pyrazole carbons C3, C4, and C5.
-
The N-methyl protons (-CH3) to the methylene carbon (-CH2-).
-
The protons of the fluorophenyl ring to the pyrazole C5.
-
-
Guide 3: Conformational Analysis of the N-methylmethanamine Side Chain
Problem: Understanding the preferred conformation and potential for restricted rotation of the flexible side chain.
Workflow Diagram:
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Fluorinated Pyrazoles
Welcome to the technical support center for mass spectrometry analysis of fluorinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the mass spectrometric analysis of this important class of compounds. The unique physicochemical properties imparted by fluorine can lead to specific analytical hurdles. This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to ensure the integrity and accuracy of your experimental results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common artifacts observed in the mass spectrometry analysis of fluorinated pyrazoles?
-
How does the position of fluorine on the pyrazole ring affect its fragmentation pattern?
-
-
Troubleshooting Guides
-
Issue 1: In-Source Fragmentation and Unexpected Neutral Losses
-
Q1: My mass spectrum shows significant peaks corresponding to the neutral loss of HF or other fluorine-containing fragments, even without MS/MS activation. What is causing this?
-
Q2: How can I minimize in-source fragmentation of my fluorinated pyrazole?
-
-
Issue 2: Pervasive Adduct Formation
-
Q1: I am observing dominant [M+Na]+ and [M+K]+ adducts in my positive ion mode ESI-MS, which complicates data interpretation and reduces the intensity of my protonated molecule [M+H]+. How can I mitigate this?
-
Q2: In negative ion mode, I see an unusual [M+F]- adduct. What is its origin and how can I confirm it?
-
-
Issue 3: Matrix Effects and Poor Quantitative Reproducibility
-
Q1: My quantitative results for a fluorinated pyrazole in a complex matrix (e.g., plasma, soil extract) are inconsistent and show poor reproducibility. How can I diagnose and address matrix effects?
-
Q2: What are the most effective sample preparation strategies to minimize matrix effects for fluorinated pyrazoles?
-
-
Frequently Asked Questions (FAQs)
What are the most common artifacts observed in the mass spectrometry analysis of fluorinated pyrazoles?
The analysis of fluorinated pyrazoles by mass spectrometry, particularly with electrospray ionization (ESI), is prone to several characteristic artifacts. These include:
-
In-source fragmentation (ISF): The high electronegativity of fluorine can weaken adjacent bonds, making the molecule susceptible to fragmentation within the ion source before mass analysis.[1][2] Common ISF pathways include the neutral loss of hydrogen fluoride (HF) or even the entire trifluoromethyl (-CF3) group.[3][4]
-
Adduct Formation: Fluorinated pyrazoles, like many other analytes, are susceptible to forming adducts with cations present in the mobile phase or from glassware, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[5][6] The presence of fluorine can sometimes enhance the formation of these adducts.[5] In negative ion mode, fluoride adducts ([M+F]⁻) can also be observed.[7]
-
Matrix Effects: When analyzing samples from complex biological or environmental matrices, co-eluting endogenous compounds can interfere with the ionization of the target fluorinated pyrazole, leading to ion suppression or enhancement.[8][9] This can severely impact the accuracy and reproducibility of quantitative analyses.
How does the position of fluorine on the pyrazole ring affect its fragmentation pattern?
The fragmentation of the pyrazole ring itself typically involves the expulsion of HCN or N₂.[10][11][12] The presence and position of a fluorine substituent, especially a trifluoromethyl group, can significantly alter these pathways. For instance, a CF₃ group on the pyrazole ring can influence the stability of the resulting fragment ions. The fragmentation of celecoxib, a well-known fluorinated pyrazole drug, demonstrates that the trifluoromethyl group often remains intact on one of the major fragments.[10][13] Computational studies on the photolysis of fluorinated pyrazoles like celecoxib have shown that the C-F bonds in a trifluoromethyl group on a heteroaromatic ring are generally stable, though the specific ring structure influences the bond dissociation energy.[14]
Troubleshooting Guides
Issue 1: In-Source Fragmentation and Unexpected Neutral Losses
Q1: My mass spectrum shows significant peaks corresponding to the neutral loss of HF or other fluorine-containing fragments, even without MS/MS activation. What is causing this?
This phenomenon is known as in-source fragmentation (ISF) or in-source decay, and it occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1][2] The energy for this fragmentation is supplied by the voltages applied to the ion optics (e.g., cone voltage or fragmentor voltage) and the temperature of the ion source.[1] Fluorinated compounds can be particularly susceptible to ISF due to the electronic effects of the fluorine atoms.[3]
Q2: How can I minimize in-source fragmentation of my fluorinated pyrazole?
Minimizing ISF is crucial for accurate molecular weight determination and for ensuring that the intended precursor ion is selected for MS/MS analysis. Here is a systematic approach to mitigate ISF:
Experimental Protocol for Minimizing In-Source Fragmentation:
-
Optimize Ion Source Parameters:
-
Reduce Cone/Fragmentor Voltage: This is the most critical parameter. Systematically decrease the cone or fragmentor voltage in small increments (e.g., 5-10 V) while monitoring the intensity of the molecular ion and the in-source fragments. A lower voltage will impart less energy to the ions, reducing fragmentation.[15]
-
Lower Ion Source Temperature: High temperatures can promote thermal degradation and fragmentation.[1] Reduce the source temperature in steps of 10-20 °C to find a balance between efficient desolvation and minimal fragmentation.
-
-
Adjust Mobile Phase Composition:
-
Increase Solvent Strength (with caution): Sometimes, a higher percentage of organic solvent can improve desolvation efficiency at lower temperatures, indirectly reducing the need for harsh source conditions.
-
Consider Different Mobile Phase Additives: While formic acid is common, for some compounds, ammonium formate or ammonium acetate may lead to "softer" ionization conditions. The use of ammonium fluoride has also been shown to improve sensitivity in both positive and negative ESI, potentially allowing for gentler source settings.[7]
-
Logical Workflow for ISF Minimization:
Caption: Workflow for minimizing in-source fragmentation.
Issue 2: Pervasive Adduct Formation
Q1: I am observing dominant [M+Na]⁺ and [M+K]⁺ adducts in my positive ion mode ESI-MS, which complicates data interpretation and reduces the intensity of my protonated molecule [M+H]⁺. How can I mitigate this?
Sodium and potassium adducts are common artifacts originating from glassware, solvents, and sample matrices.[16] Their formation can be particularly problematic as it splits the analyte signal across multiple species, reducing the sensitivity for the desired protonated molecule. Furthermore, sodiated adducts are often more difficult to fragment in MS/MS than their protonated counterparts.[6]
Protocol for Suppressing Metal Adduct Formation:
-
Improve System Hygiene:
-
Use high-purity solvents (e.g., LC-MS grade).
-
Leach new glass bottles with a mild acid solution and rinse thoroughly with high-purity water and solvent.
-
Consider using plastic mobile phase containers to avoid leaching of alkali metals from glass.[16]
-
-
Modify Mobile Phase:
-
Increase Proton Source: Slightly increasing the concentration of formic acid (e.g., from 0.1% to 0.2%) can favor the formation of [M+H]⁺ over metal adducts.
-
Add Ammonium Salts: The addition of a volatile salt like ammonium formate or ammonium acetate (typically 1-5 mM) can help to suppress sodium and potassium adducts by providing a high concentration of competing ammonium ions to form [M+NH₄]⁺, which is often less favorable than protonation.
-
Use of Fluorinated Alkanoic Acids: Studies have shown that adding trace amounts of fluorinated alkanoic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), along with formic acid and an ammonium salt can effectively "trap" sodium and potassium ions, thereby promoting the formation of [M+H]⁺.[6][17]
-
Table 1: Common Adducts of a Hypothetical Fluorinated Pyrazole (MW = 350.1)
| Ion Species | Formula | Observed m/z | Comments |
| Protonated Molecule | [M+H]⁺ | 351.1 | Desired ion in positive mode |
| Sodium Adduct | [M+Na]⁺ | 373.1 | Common artifact |
| Potassium Adduct | [M+K]⁺ | 389.0 | Common artifact |
| Ammonium Adduct | [M+NH₄]⁺ | 368.1 | Can be intentionally formed |
| Deprotonated Molecule | [M-H]⁻ | 349.1 | Desired ion in negative mode |
| Fluoride Adduct | [M+F]⁻ | 369.1 | Possible in negative mode |
Q2: In negative ion mode, I see an unusual [M+F]⁻ adduct. What is its origin and how can I confirm it?
The observation of an [M+F]⁻ adduct in negative ion ESI is plausible, especially when analyzing fluorinated compounds. The source of the fluoride can be the analyte itself (through in-source decomposition) or from external sources like mobile phase additives (e.g., ammonium fluoride) or contamination from laboratory materials (e.g., PTFE tubing).[7]
Protocol for Investigating an [M+F]⁻ Adduct:
-
Confirm the Mass: Calculate the exact mass of the suspected [M+F]⁻ adduct and verify it with high-resolution mass spectrometry (HRMS). The mass of fluoride is 18.9984 Da.
-
Isotope Pattern Analysis: Fluorine is monoisotopic, so the formation of a fluoride adduct will not introduce a characteristic isotopic pattern, but it will shift the entire isotopic cluster of the molecule by the mass of fluoride.
-
Source Investigation:
-
Analyze a blank solvent injection to check for background fluoride signals.
-
If using PTFE tubing, consider temporarily replacing it with PEEK tubing to see if the adduct signal decreases.
-
If ammonium fluoride is used as a mobile phase additive, its concentration will directly correlate with the intensity of the [M+F]⁻ adduct.[7]
-
Issue 3: Matrix Effects and Poor Quantitative Reproducibility
Q1: My quantitative results for a fluorinated pyrazole in a complex matrix (e.g., plasma, soil extract) are inconsistent and show poor reproducibility. How can I diagnose and address matrix effects?
Matrix effects are a major challenge in quantitative LC-MS/MS, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte.[8][9] This can lead to either ion suppression (most common) or enhancement, resulting in inaccurate and imprecise measurements.
Diagnostic Workflow for Matrix Effects:
Caption: Diagnostic workflow for identifying and mitigating matrix effects.
Experimental Protocols for Diagnosis:
-
Post-Column Infusion: A solution of the fluorinated pyrazole standard is continuously infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the constant analyte signal at the retention time of the pyrazole indicates ion suppression or enhancement, respectively.[18]
-
Post-Extraction Spike: The peak area of the analyte in a standard solution is compared to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The ratio of these areas gives a quantitative measure of the matrix effect.[18][19]
Q2: What are the most effective sample preparation strategies to minimize matrix effects for fluorinated pyrazoles?
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The choice of technique depends on the analyte's properties and the complexity of the matrix.
Table 2: Comparison of Sample Preparation Techniques for Fluorinated Pyrazoles
| Technique | Principle | Pros | Cons | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant matrix effects from phospholipids.[9] | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing salts and highly polar interferences. Can be made selective by adjusting pH.[8] | Can be labor-intensive and use large volumes of organic solvents. | Matrices with high salt content; analytes with distinct lipophilicity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Highly selective, provides excellent cleanup and concentration.[8] | Can be more expensive and time-consuming to develop a method. | Complex matrices like plasma, urine, and tissue homogenates. |
For fluorinated pyrazoles, which are often moderately polar, reversed-phase or mixed-mode SPE cartridges are typically very effective at removing both polar and non-polar interferences, leading to a significant reduction in matrix effects.[8]
References
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- E. Swetha, C. Vijitha, C. Veeresham, "Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2)
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"LC-MS Troubleshooting," CHROMacademy. [Link]
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"TIP # 115 Adduct Formation in LCMS," Chiralizer. [Link]
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"Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS," LC-MS/MS Community (2023). [Link]
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"Some advice about how to reduce the fragmentation in ESI mass spectrometry?," ResearchGate (2019). [Link]
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"MSBNK-Athens_Univ-AU235659 - MassBank," MassBank. [Link]
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- "Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...)
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"How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis," Drawell. [Link]
- "Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF," ResearchG
- F. Khodadoust, et al., "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review," Analyst 146(20), 6049-6063 (2021).
- K. A. Schug, et al., "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization," Journal of Mass Spectrometry 58(11), e4955 (2023).
- G. A. De Nys, et al., "Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid," Analytical Methods 6, 5418-5427 (2014).
- L. Chen, et al., "Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification," Environmental Science & Technology 56(16), 11435-11445 (2022).
- "Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS," ResearchG
- M. d. Santos, et al., "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry," IntechOpen (2017).
- A. C. D. S. T. de Figuerêdo, et al., "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review," Molecules 25(16), 3563 (2020).
- S. A. G. C. D. S. Le, et al., "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry," Environmental Science & Technology 58(7), 3099-3109 (2024).
- N. D. Kagramanov, et al., "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups," Fluorine Notes 138, 5-6 (2021).
- K. A. Schug, et al., "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization," Journal of Mass Spectrometry 58(11), e4955 (2023).
- N.
- P. Marwah, et al.
- A. Kruve, et al., "Sodium adduct formation efficiency in ESI source," Journal of Mass Spectrometry 48(6), 695-702 (2013).
-
"ESI ionization: How to avoid in-source fragmentation," Chromatography Forum (2015). [Link]
- "Quantitative analysis of pyrazole pesticides in tea leaf using FastGC-HRTOFMS," JEOL (2009).
- "Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS," JEOL (2009).
- S. A. G. C. D. S. Le, et al., "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry," Environmental Science & Technology 58(7), 3099-3109 (2024).
- M. d. Santos, et al., "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry," IntechOpen (2017).
- Y. E. T. Tan, et al., "Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides," Journal of the American Society for Mass Spectrometry 35(1), 107-115 (2024).
- D.
- Y. Zhu, "Research progress of electrospray ion source principle," ChemRxiv (2020).
- R. E. Birdsall, et al.
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Validation & Comparative
A Researcher's Guide to Characterizing Novel p38 MAP Kinase Inhibitors: Evaluating 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine Against Established Benchmarks
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel p38 MAP kinase inhibitors. As a primary example, we will consider the hypothetical characterization of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, a compound for which public efficacy data is not widely available. This molecule will be assessed against well-characterized and widely-used p38 MAPK inhibitors, SB203580 and Losmapimod, to establish a rigorous comparative context.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders, making it a prime target for therapeutic intervention.[3][4] This guide will walk through the essential in vitro and cell-based assays required to build a robust data package for a novel inhibitor, explaining the rationale behind each experimental step.
The p38 MAPK Signaling Cascade: A Key Inflammatory Axis
The p38 MAPK pathway is a central node in cellular signaling, translating extracellular cues into a coordinated cellular response.[5][6] Activation of this pathway by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stressors (e.g., UV radiation, osmotic shock) initiates a three-tiered kinase cascade.[1][7] This culminates in the dual phosphorylation of p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182) by upstream MAP2 kinases (MKK3 and MKK6).[1][8] Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2, leading to the production of inflammatory mediators.[2][9]
Figure 1: The p38 MAPK Signaling Pathway.
Comparative Inhibitor Profile
A thorough evaluation of a novel p38 inhibitor requires benchmarking against established compounds. Here, we compare our test article, this compound, with two widely studied inhibitors:
-
SB203580: A first-generation, potent, and selective pyridinyl imidazole inhibitor of p38α and p38β isoforms.[9][10] It acts as an ATP-competitive inhibitor and is a foundational tool for studying p38 signaling.[11][12]
-
Losmapimod (GSK-AHAB): An orally active and potent inhibitor of p38α and p38β that has been evaluated in numerous clinical trials for various inflammatory conditions, including COPD and cardiovascular disease.[13][14][15]
The following table summarizes key efficacy parameters that should be determined for any new inhibitor and provides the known values for our reference compounds.
| Parameter | This compound | SB203580 | Losmapimod |
| Target Isoforms | To be determined | p38α, p38β | p38α, p38β |
| Mechanism of Action | To be determined | ATP-competitive | ATP-competitive |
| In Vitro IC₅₀ (p38α) | To be determined | ~0.3-0.6 µM[10][12] | pKi = 8.1 (~7.9 nM)[13][16] |
| In Vitro IC₅₀ (p38β) | To be determined | Potent inhibitor | pKi = 7.6 (~25 nM)[13][16] |
| Cellular Potency | To be determined | Inhibits IL-1 and TNF-α production (IC₅₀ = 50-100 nM) | Reduces inflammatory markers in various cell types[15] |
Experimental Workflows for Inhibitor Characterization
To populate the table above for a novel compound, a series of well-defined experiments must be conducted. The following sections provide detailed, step-by-step protocols for essential assays.
Workflow 1: In Vitro Biochemical Kinase Assay
The first step is to determine the direct inhibitory effect of the compound on the kinase's enzymatic activity. This is typically achieved using a purified, recombinant p38 kinase and a specific substrate. The ADP-Glo™ Kinase Assay is a common luminescent-based method.
Figure 2: Workflow for an In Vitro Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination [17]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT).[18]
-
Serially dilute the test compound (e.g., this compound), SB203580, and Losmapimod in DMSO, followed by dilution in kinase buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant active p38α or p38β kinase in kinase buffer.
-
Prepare a solution of substrate (e.g., ATF-2 fusion protein) and ATP in kinase buffer.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor solution or a DMSO vehicle control.
-
Add 2 µL of the p38 kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow 2: Cell-Based Assay for Target Engagement and Efficacy
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce a desired biological effect. A common method is to measure the inhibition of downstream p38 signaling, such as the phosphorylation of a known substrate, or the suppression of inflammatory cytokine production.
Detailed Protocol: Cell-Based ELISA for Phospho-p38 Inhibition [19]
-
Cell Culture and Treatment:
-
Seed human monocytic cells (e.g., THP-1) or another relevant cell line in a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-treat the cells with serial dilutions of the test compound, SB203580, or Losmapimod for 1-2 hours.[9] Include a DMSO vehicle control.
-
Stimulate the p38 pathway by adding an agonist, such as Lipopolysaccharide (LPS), to all wells except for the unstimulated control. Incubate for 30 minutes.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and fix the cells by adding a fixation solution (e.g., 4% formaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Permeabilize the cells by adding a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 10 minutes.
-
-
Immunodetection:
-
Wash the wells three times with wash buffer.
-
Block non-specific binding by adding a blocking buffer (e.g., 5% BSA in wash buffer) for 1 hour.
-
Add a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) and incubate for 1-2 hours at room temperature or overnight at 4°C.[20]
-
Wash the wells three times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells thoroughly.
-
-
Signal Detection and Analysis:
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-p38 signal to the total cell number (which can be determined in parallel wells using a crystal violet stain).
-
Calculate the percent inhibition for each compound concentration and determine the cellular IC₅₀.
-
Conclusion and Future Directions
This guide outlines the foundational experimental strategy for characterizing a novel p38 MAP kinase inhibitor, using this compound as a case study and benchmarking it against the established inhibitors SB203580 and Losmapimod. By systematically performing in vitro biochemical assays to determine direct enzymatic inhibition and cell-based assays to confirm target engagement and functional efficacy, researchers can build a robust, comparative dataset.
Successful characterization through these methods would be the first step. Subsequent studies should include kinase selectivity profiling against a broad panel of other kinases to assess off-target effects, in vivo pharmacokinetic studies to understand drug exposure, and efficacy testing in animal models of inflammatory disease. This rigorous, multi-faceted approach is essential for validating novel compounds and advancing them through the drug discovery pipeline.
References
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ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]
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Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
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Wikipedia. (2023). p38 mitogen-activated protein kinases. Retrieved from [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]
- Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 85–104.
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Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Losmapimod used for? Retrieved from [Link]
- MacCoss, M. J., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 13(1), 1-13.
-
Abbexa. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]
- Goldstein, D. M., & Gabriel, T. (2005). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current topics in medicinal chemistry, 5(10), 1017-1029.
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Patsnap Synapse. (2024). What are p38 MAPK inhibitors and how do they work? Retrieved from [Link]
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A Comparative Guide to the In Vivo Validation of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine's Anticancer Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anticancer properties through the modulation of various cellular targets like tubulin, cyclin-dependent kinases (CDKs), and cyclooxygenase-2 (COX-2).[2][3] This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole derivative, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (herein referred to as "Compound PFP").
Instead of presenting unverified claims, this document serves as a practical guide for researchers, outlining the necessary comparative studies, experimental workflows, and data interpretation required to rigorously assess the anticancer efficacy of Compound PFP in a preclinical setting. We will compare its hypothetical performance against established benchmarks and provide detailed, self-validating protocols to ensure scientific integrity.
Part 1: The Preclinical Landscape and Comparative Framework
The transition from promising in vitro data to a viable clinical candidate hinges on robust in vivo validation.[4][5] An effective in vivo study not only confirms efficacy in a complex biological system but also provides initial insights into pharmacokinetics and safety.[5][6] To objectively evaluate Compound PFP, its performance must be benchmarked against both a compound with a similar chemical scaffold and a current standard-of-care agent.
For this guide, we propose comparison with:
-
Celecoxib : A pyrazole-based selective COX-2 inhibitor, which also exhibits anticancer properties, providing a relevant mechanistic and structural comparator.[7]
-
Cisplatin : A platinum-based chemotherapy agent widely used for various solid tumors, serving as a standard-of-care positive control.[7]
Data Presentation: Comparative In Vivo Efficacy Template
The primary output of an efficacy study is quantitative data on tumor growth inhibition. The table below serves as a template for summarizing these findings, populated with representative data for our chosen comparators. The goal of the proposed studies would be to populate the row for Compound PFP.
| Compound | Cancer Model | Dosing Regimen (Route, Freq.) | Tumor Growth Inhibition (TGI) | Systemic Toxicity (Max. Body Weight Loss) | Source(s) |
| Compound PFP | e.g., A549 NSCLC Xenograft | To be determined | To be determined | To be determined | N/A |
| Celecoxib | A549 NSCLC Xenograft | 100 mg/kg (p.o., daily) | ~45% | < 5% | [7] |
| Cisplatin | A549 NSCLC Xenograft | 5 mg/kg (i.p., weekly) | ~60% | ~10-15% | [7] |
Part 2: Mechanistic Hypothesis and Target Pathways
Pyrazole derivatives exert their anticancer effects through diverse mechanisms.[3][8] A common pathway involves the inhibition of protein kinases, which are critical for cell cycle progression and proliferation. Another established mechanism, particularly for celecoxib-like structures, is the inhibition of the COX-2 enzyme, reducing the synthesis of prostaglandins that promote inflammation and tumorigenesis.[7]
A plausible hypothesis is that Compound PFP, given its structure, may interfere with a key signaling pathway, such as one regulated by a tyrosine kinase or the COX-2 pathway.
Caption: Hypothetical signaling pathways potentially inhibited by Compound PFP.
Part 3: The In Vivo Validation Workflow: A Methodological Guide
This section provides a detailed, step-by-step protocol for conducting a robust in vivo efficacy study. The chosen model is the Cell Line-Derived Xenograft (CDX), a foundational tool in oncology research for its reproducibility and cost-effectiveness.[9][10]
Caption: Standard workflow for an in vivo xenograft efficacy study.
Experimental Protocol: CDX Efficacy Study
This protocol is designed as a self-validating system, incorporating vehicle and positive controls to ensure the reliability of the results.
1. Animal Model and Husbandry
-
Species: Female Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Justification: Immunodeficient mice are required to prevent rejection of human tumor xenografts.[9]
-
Housing: Animals are housed in sterile, individually ventilated cages with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Mice are acclimated for at least one week prior to the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]
2. Cell Line and Tumor Implantation
-
Cell Line: A549 human non-small cell lung cancer (NSCLC) cells.
-
Justification: A widely used and well-characterized cell line for xenograft studies.[8]
-
Procedure:
-
Culture A549 cells in appropriate media until they reach ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
3. Study Design and Treatment
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.[7]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% CMC/0.1% Tween 80 in water) on the same schedule as the test article.
-
Group 2 (Compound PFP - Low Dose): e.g., 25 mg/kg, administered orally (p.o.) daily.
-
Group 3 (Compound PFP - High Dose): e.g., 75 mg/kg, administered p.o. daily.
-
Group 4 (Positive Control): Cisplatin, 5 mg/kg, administered intraperitoneally (i.p.) once weekly.
-
-
Dosing: The route and frequency should be based on preliminary pharmacokinetic and maximum tolerated dose (MTD) studies.[5][6]
4. Endpoint and Data Analysis
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.[7][11]
-
Study Endpoints: The study may be terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.
-
At termination, tumors and major organs may be harvested for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[7]
-
Part 4: Essential Pharmacokinetic and Toxicity Profiling
Prior to a full efficacy study, preliminary pharmacokinetic (PK) and toxicity studies are essential to establish a safe and effective dosing regimen.[5][6]
Protocol: Preliminary Pharmacokinetic (PK) Study
-
Animals: Healthy, non-tumor-bearing mice.
-
Dosing: Administer a single dose of Compound PFP via the intended clinical route (e.g., oral gavage).
-
Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze plasma concentrations of Compound PFP using LC-MS/MS to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).[5]
-
Justification: This data informs the dosing frequency required to maintain therapeutic concentrations without accumulating to toxic levels.[6]
Protocol: Acute Toxicity / Maximum Tolerated Dose (MTD) Study
-
Animals: Healthy, non-tumor-bearing mice.
-
Design: A dose-escalation study where groups of mice receive increasing doses of Compound PFP.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weights daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >10% body weight loss or other significant clinical signs of distress.[12]
-
Justification: Establishes the upper limit for safe dosing in the subsequent efficacy studies.[6]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the in vivo validation of the novel pyrazole derivative, this compound. By following these structured protocols—from establishing a comparative framework and mechanistic hypothesis to executing detailed efficacy, PK, and toxicity studies—researchers can generate the high-quality, reproducible data necessary for critical decision-making in the drug development pipeline.
A successful outcome from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would justify advancing Compound PFP into more complex and clinically relevant models, such as patient-derived xenografts (PDXs) or syngeneic models to investigate its interplay with the immune system.[13][14]
References
- Benchchem. In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
-
Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Available from: [Link]
-
Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. Available from: [Link]
- Pharmacology Discovery Services. In Vivo Oncology. Eurofins Discovery.
- Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar.
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Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available from: [Link]
- Charles River Laboratories. Cancer Models.
- Benchchem. In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors in Oncology: A Comparative Analysis with Cisplatin.
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
-
Hsieh, H. H., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health. Available from: [Link]
-
Crown Bioscience. In Vivo Model Systems. Available from: [Link]
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Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. ResearchGate. Available from: [Link]
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Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed. Available from: [Link]
- RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
-
Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. Available from: [Link]
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Pervin, A., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available from: [Link]
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Guerini, E., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available from: [Link]
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Akula, S. M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the pyrazole-containing compound, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine . Given the absence of publicly available selectivity data for this specific molecule, we will establish a robust, multi-tiered experimental strategy.
To provide a tangible benchmark, we will compare the hypothetical profiling results of our topic compound with the well-documented selectivity profile of Celecoxib (SC-58635) , a marketed non-steroidal anti-inflammatory drug (NSAID) that also features a substituted pyrazole core. This comparative approach will not only illuminate the potential off-target landscape of our compound of interest but also ground the interpretation of the experimental data in the context of a clinically relevant therapeutic.
The Imperative of Selectivity Profiling in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, from anti-inflammatory agents to kinase inhibitors.[1][2][3] This chemical versatility, however, necessitates a thorough investigation of a new compound's selectivity. Unintended interactions with off-target proteins can lead to adverse effects or confound the interpretation of a compound's primary mechanism of action. Early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery, enabling a more accurate assessment of a drug candidate's therapeutic window and potential liabilities.[4][5] Kinase profiling, in particular, has become an indispensable tool due to the structural similarity of the ATP-binding site across the human kinome, making kinases a frequent source of off-target activity for many small molecules.[4][6][7][8]
The Comparator: Celecoxib - A Case Study in Selectivity
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, with an IC50 of 40 nM for COX-2, demonstrating significantly higher potency against its primary target compared to COX-1 (IC50 of 15 µM).[9] This selectivity for COX-2 is the basis of its therapeutic action as an anti-inflammatory drug with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[10][11]
However, the activity of Celecoxib is not confined to COX enzymes. Studies have revealed that at higher concentrations, it can interact with other proteins, which may contribute to both its anti-cancer properties and potential side effects.[12] For instance, Celecoxib has been shown to inhibit PDK1 and sarcoplasmic/ER calcium ATPase, and to modulate the activity of other kinases like GSK3.[12][13][14]
A summary of Celecoxib's known activities is presented below:
| Target Family | Target | Activity Type | Potency (IC50/Ki) | Reference(s) |
| Primary Target | Cyclooxygenase-2 (COX-2) | Inhibition | 40 nM (IC50) | [9][15] |
| Off-Target | Cyclooxygenase-1 (COX-1) | Inhibition | 15 µM (IC50) | [9] |
| Carbonic Anhydrases (e.g., CA9, CA12) | Inhibition | Low nM range (IC50) | [12] | |
| 3-Phosphoinositide-dependent protein kinase 1 (PDK1) | Inhibition | Micromolar range (IC50) | [12] | |
| Sarcoplasmic/ER Ca2+ ATPase (SERCA) | Inhibition | - | [12] | |
| Glycogen synthase kinase 3 (GSK3) | Modulation | - | [13] |
This profile for Celecoxib serves as our benchmark. The goal is to generate a similarly comprehensive dataset for This compound to understand its selectivity and predict its potential biological effects.
A Tiered Strategy for Cross-Reactivity Profiling
We propose a three-tiered approach to systematically evaluate the selectivity of This compound . This strategy begins with broad screening against large target panels and progressively narrows down to more focused functional and cellular assays for confirmed off-target hits.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
PART 1: Broad Panel Screening
The initial step is to screen the compound at a single, high concentration (typically 1-10 µM) against large, commercially available panels of targets. This provides a broad but cost-effective overview of potential off-target interactions.
Kinase Profiling
Rationale: The vast and structurally related nature of the human kinome makes it a common area for off-target interactions. Services like Eurofins Discovery's KINOMEscan® utilize a competition binding assay format, which is independent of ATP concentration and can identify interactions with non-ATP competitive sites, providing a robust measure of binding affinity.[16][17][18][19]
Experimental Protocol (Example: KINOMEscan® platform):
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized ligand to create an affinity resin.
-
A mixture of the DNA-tagged kinase, the affinity resin, and the test compound (This compound at 10 µM) is prepared in a binding buffer.
-
The reaction is incubated for 1 hour at room temperature with shaking to allow for binding equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the resin is quantified by qPCR of the DNA tag.
-
-
Data Interpretation: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl value below 35% or 50%, indicating significant displacement of the control ligand.
Safety Pharmacology Profiling
Rationale: To identify potential interactions with other major drug target classes that are frequently associated with adverse effects, a safety panel is employed. The Eurofins SafetyScreen44™ panel, for example, includes a curated set of 44 targets including GPCRs, ion channels, and other enzymes, recommended by major pharmaceutical companies for early safety assessment.[7][20][21][22][23]
Experimental Protocol (Example: Radioligand Binding Assay for a GPCR target on the SafetyScreen44™ panel):
-
Assay Principle: This is a competitive binding assay that measures the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.[24][25][26][27]
-
Materials:
-
Membrane preparation from cells expressing the target GPCR.
-
A specific, high-affinity radioligand for the target receptor.
-
Test compound: This compound at 10 µM.
-
Assay buffer and wash buffer.
-
Glass fiber filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a concentration near its Kd), and the test compound (or vehicle control).
-
Incubate the plate to reach binding equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Interpretation: The result is expressed as the percent inhibition of specific binding of the radioligand. A value greater than 50% is typically considered a significant hit.
PART 2: Hit Confirmation and Potency Determination
Any significant "hits" identified in the broad screening panels must be confirmed, and their potency determined by generating a full dose-response curve to calculate an IC50 (for enzyme inhibition) or Ki (for binding affinity) value.
Experimental Protocol (Example: Luminescence-Based In Vitro Kinase Assay):
Rationale: This assay directly measures the enzymatic activity of the kinase and its inhibition by the test compound. Luminescence-based methods, such as the ADP-Glo™ assay, are highly sensitive and suitable for high-throughput IC50 determination.[28][29]
-
Assay Principle: Kinase activity is quantified by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[29]
-
Materials:
-
Purified recombinant kinase (the "hit" from Tier 1).
-
Specific peptide substrate for the kinase.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
This compound prepared in a serial dilution (e.g., 10-point, 3-fold dilution).
-
-
Procedure:
-
Pre-incubate the kinase with the serially diluted test compound for 10-20 minutes in a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
PART 3: Cellular and Functional Validation
A potent IC50 in a biochemical assay does not guarantee activity in a cellular context. Tier 3 assays are designed to confirm that the compound can engage its off-target in a live cell and modulate its downstream signaling pathways.
Experimental Protocol (Example: Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay):
Rationale: This assay determines if the compound can inhibit the activity of a specific receptor tyrosine kinase (RTK) in its native cellular environment, providing more physiologically relevant data.
-
Assay Principle: Measure the phosphorylation of a specific RTK or its downstream substrate in response to ligand stimulation, in the presence and absence of the inhibitor.
-
Procedure:
-
Culture a cell line that expresses the target RTK (e.g., A549 cells for EGFR).
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of This compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein lysate.
-
Quantify the levels of the phosphorylated RTK (e.g., p-EGFR) and total RTK using a method like Western Blot or a specific ELISA kit.
-
-
Data Analysis: Determine the concentration of the compound required to inhibit 50% of the ligand-induced phosphorylation (cellular IC50). This provides evidence of target engagement and functional modulation in a cellular setting.
Comparative Analysis and Conclusion
Upon completion of this three-tiered profiling cascade, the resulting data for This compound can be compiled into a selectivity table, directly comparable to that of Celecoxib.
Hypothetical Comparative Data:
| Target | This compound (IC50/Ki) | Celecoxib (IC50/Ki) |
| Primary Target (Assumed) | [Value from primary assay] | - |
| COX-2 | >10 µM (Hypothetical) | 40 nM |
| COX-1 | >10 µM (Hypothetical) | 15 µM |
| Kinase Hit A | 500 nM (Hypothetical) | >10 µM |
| Kinase Hit B | 2.5 µM (Hypothetical) | >10 µM |
| GPCR Hit C | 800 nM (Hypothetical) | >10 µM |
This comparative analysis is crucial. For example, if our topic compound shows potent inhibition of a specific kinase that Celecoxib does not, it suggests a distinct pharmacological profile. Conversely, if it shares off-targets like carbonic anhydrase, it might indicate a shared liability.
The comprehensive evaluation of a small molecule's selectivity is a critical, data-driven process essential for successful drug development. While no specific cross-reactivity data is currently available for This compound , the methodologies and comparative framework presented in this guide provide a robust roadmap for its thorough investigation. By employing a multi-tiered strategy that combines broad screening with detailed biochemical and cell-based validation, researchers can build a complete picture of a compound's selectivity profile. This knowledge enables a more informed assessment of a drug candidate's potential for both efficacy and toxicity, ultimately guiding the path toward safer and more effective medicines.
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Validating the target engagement of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine in cells
In the landscape of neurotherapeutics and oncology drug discovery, the precise validation of a compound's interaction with its intended target within a cellular context is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of a novel investigational compound, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (hereafter referred to as Compound X), a putative inhibitor of Monoamine Oxidase A (MAO-A) .
MAO-A is a mitochondrial enzyme critical for the degradation of monoamine neurotransmitters.[1][2] Its dysregulation has been implicated in depressive disorders and, more recently, in the progression of certain cancers.[3][4] Therefore, confirming that a new chemical entity directly and specifically engages MAO-A in a cellular environment is paramount.
This guide eschews a one-size-fits-all template. Instead, it presents a multi-faceted, comparative approach, empowering researchers to select and implement the most appropriate methodologies for their specific research questions. We will explore three orthogonal, industry-standard techniques for quantifying target engagement, comparing the performance of Compound X against well-characterized MAO-A inhibitors.
Comparative Compounds: Setting the Benchmarks
To contextualize the target engagement profile of Compound X, we will employ two reference compounds with distinct mechanisms of action:
-
Clorgyline: A potent, irreversible, and selective MAO-A inhibitor.[5] Its covalent mode of action provides a benchmark for maximal and sustained target engagement.
-
Moclobemide: A reversible and selective MAO-A inhibitor.[6] This compound allows for the assessment of dynamic and concentration-dependent target binding.
The Cellular Battlefield: Choosing the Right Model
The selection of an appropriate cell line is critical for obtaining physiologically relevant data. The human neuroblastoma cell line SH-SY5Y is an excellent model for this purpose, as it endogenously expresses functional MAO-A.[7][8][9]
A Triad of Techniques for Robust Target Validation
No single assay can provide a complete picture of target engagement. Therefore, we advocate for a tripartite strategy employing methods that rely on different biophysical principles. This approach provides a self-validating system, where converging evidence from multiple assays builds confidence in the observed target engagement.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding
The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method to assess direct target engagement in a cellular context.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] Binding of a compound to its target protein alters the protein's conformational stability, leading to a shift in its melting temperature (Tm).
An increase in the thermal stability of MAO-A in the presence of Compound X provides strong evidence of direct physical interaction. By comparing the magnitude of the thermal shift induced by Compound X to that of our reference compounds, we can infer relative binding affinities and modes of action.
Workflow for MAO-A CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to assess MAO-A target engagement.
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat cells with various concentrations of Compound X, Clorgyline, Moclobemide, or vehicle (DMSO) for 1 hour in serum-free media.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MAO-A at each temperature by Western blotting using a validated anti-MAO-A antibody.
-
Normalize the data to the amount of soluble protein at the lowest temperature.
-
Plot the percentage of soluble MAO-A as a function of temperature to generate melting curves and determine the Tm.
-
| Compound | Putative Mechanism | Expected Tm Shift (ΔTm) | Interpretation |
| Compound X | Reversible/Irreversible? | To be determined | A significant positive shift indicates direct target engagement. |
| Clorgyline | Irreversible Inhibitor | +++ (Large positive shift) | Covalent binding leads to substantial thermal stabilization. |
| Moclobemide | Reversible Inhibitor | ++ (Moderate positive shift) | Non-covalent binding provides moderate thermal stabilization. |
| Vehicle (DMSO) | Negative Control | No shift | Establishes the baseline melting temperature of MAO-A. |
NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Approach
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[14] The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.[15]
Competition between an unlabeled compound (Compound X) and the fluorescent tracer for binding to the NanoLuc®-MAO-A fusion protein results in a decrease in the BRET signal. This allows for the quantitative determination of compound affinity (IC₅₀) in a live-cell format.
Principle of the NanoBRET™ Target Engagement Assay
Caption: The NanoBRET™ assay principle, showing competition for target binding.
-
Cell Line Engineering:
-
Transfect SH-SY5Y cells with a vector encoding for MAO-A fused to NanoLuc® luciferase.
-
Select and validate a stable cell line with appropriate expression levels.
-
-
Assay Setup:
-
Seed the engineered SH-SY5Y cells in a 96-well plate.
-
Add a fixed concentration of a suitable fluorescent tracer for MAO-A. Note: As a commercial tracer for MAO-A may not be available, one may need to be developed by labeling a known reversible MAO-A inhibitor with a suitable fluorophore.
-
Add serial dilutions of Compound X, Clorgyline, or Moclobemide.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate and measure the luminescence at donor and acceptor wavelengths using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Compound | Putative Mechanism | Expected IC₅₀ | Interpretation |
| Compound X | Reversible/Irreversible? | To be determined | A potent IC₅₀ value indicates effective competition with the tracer for MAO-A binding. |
| Clorgyline | Irreversible Inhibitor | Low nM | High affinity and irreversible binding lead to a very potent IC₅₀. |
| Moclobemide | Reversible Inhibitor | High nM to low µM | Reversible binding results in a measurable and typically less potent IC₅₀ than an irreversible inhibitor. |
| Vehicle (DMSO) | Negative Control | No inhibition | Establishes the maximum BRET signal. |
In-Cell Western™ Assay: Quantifying Target Protein Levels
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates.[16][17] While not a direct measure of binding, it can be adapted to assess the consequences of target engagement, particularly for irreversible inhibitors.
For an irreversible inhibitor like Clorgyline, target engagement can lead to the formation of a stable complex that may alter the protein's susceptibility to degradation or extraction. While less direct for target engagement, this assay can provide valuable corroborating evidence and is particularly useful for higher-throughput screening. For this guide, we will use it to confirm consistent MAO-A expression across experimental conditions.
In-Cell Western™ Assay Workflow
Caption: A streamlined workflow for the In-Cell Western™ assay.
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Treat cells with Compound X, Clorgyline, Moclobemide, or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde, followed by permeabilization with a detergent like Triton X-100.[18]
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against MAO-A and a normalization antibody (e.g., against a housekeeping protein like GAPDH or a DNA stain).
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both MAO-A and the normalization control.
-
Normalize the MAO-A signal to the control signal to determine the relative protein levels.
-
| Compound | Expected Effect on MAO-A Protein Levels | Interpretation |
| Compound X | No significant change expected | Primarily used to confirm consistent protein levels. A decrease could indicate compound-induced degradation. |
| Clorgyline | No significant change expected | Confirms that the observed effects in other assays are not due to changes in MAO-A expression. |
| Moclobemide | No significant change expected | Confirms stable MAO-A levels during treatment. |
| Vehicle (DMSO) | Baseline | Establishes the baseline MAO-A protein level. |
Synthesizing the Evidence: A Holistic View of Target Engagement
By integrating the data from these three orthogonal assays, a comprehensive and trustworthy profile of Compound X's engagement with MAO-A can be established. For instance, a significant thermal shift in the CETSA®, a potent IC₅₀ in the NanoBRET™ assay, and stable protein levels in the In-Cell Western™ would collectively provide compelling evidence for direct, specific, and non-degradative binding of Compound X to MAO-A within living cells.
This multi-assay approach not only validates the primary finding of target engagement but also provides deeper mechanistic insights into the nature of the interaction (e.g., reversible vs. irreversible), which is invaluable for guiding lead optimization and further preclinical development.
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A Comparative Mechanistic Guide: The Established COX-2 Inhibitor Celecoxib versus the Novel Pyrazole Compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a cornerstone of modern anti-inflammatory therapy, aiming to mitigate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, is a clinically approved and extensively studied selective COX-2 inhibitor. This guide provides an in-depth analysis of its mechanism of action and presents a comparative viewpoint against 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, a structurally related but less characterized pyrazole derivative. While Celecoxib's interaction with the COX-2 active site is well-defined, the mechanism of the novel compound is not established in published literature. This document, therefore, postulates a potential mechanism based on structure-activity relationships and outlines the definitive experimental protocols required to elucidate its precise biological activity, potency, and selectivity.
Introduction: The Rationale for COX-2 Selectivity
The cyclooxygenase (COX) enzymes are critical mediators in the conversion of arachidonic acid into prostaglandins, which are key players in both physiological homeostasis and pathological inflammation.[1][2] The two primary isoforms, COX-1 and COX-2, possess distinct roles:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.[1][3]
-
COX-2: While typically undetectable in most tissues, COX-2 is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[3][4] The prostaglandins it produces mediate pain, fever, and inflammation.[5][6]
The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 was driven by the hypothesis that such agents could provide potent anti-inflammatory and analgesic effects without the gastrointestinal toxicity caused by the inhibition of COX-1's protective functions.[2][3] Celecoxib emerged as a successful clinical realization of this strategy.[1][7] This guide will deconstruct its mechanism and compare it to the novel pyrazole, this compound, for which we will propose a hypothesis and the means of experimental validation.
Part 1: The Mechanism of Action of Celecoxib - An Established Benchmark
Celecoxib is a diaryl-substituted pyrazole chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[5][8] Its mechanism is defined by its high-affinity, selective inhibition of the COX-2 enzyme.
The Arachidonic Acid Cascade and Point of Inhibition
The primary role of both COX isoforms is to catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2), which is subsequently converted to various pro-inflammatory and homeostatic prostaglandins.[4][6] Celecoxib blocks this initial, rate-limiting step.
Structural Basis for COX-2 Selectivity
The key to Celecoxib's selectivity lies in structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket. Celecoxib's benzenesulfonamide side chain is able to fit into this side pocket, allowing it to bind with high affinity and block the enzyme.[2][6] In contrast, the active site of COX-1 is smaller and lacks this specific side pocket, sterically hindering the binding of Celecoxib. This structural specificity is the foundation of its selective action.[2]
Quantitative Inhibitory Activity
The potency and selectivity of COX inhibitors are quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity) and the resulting Selectivity Index (SI).
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | ~1.5 µM | ~30 |
| COX-2 | ~0.04 µM (40 nM)[9] | ||
| Ibuprofen | COX-1 | ~13 µM | ~0.34 (Non-selective) |
| COX-2 | ~38 µM |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from the literature.
Part 2: Postulated Mechanism for this compound
Disclaimer: There is no readily available public data detailing the mechanism of action for this compound. The following analysis is a scientific postulation based on its chemical structure in comparison to Celecoxib and other pyrazole-based compounds. This hypothesis requires rigorous experimental validation as outlined in Part 4.
Comparative Structural Analysis
| Feature | Celecoxib | This compound | Mechanistic Implication |
| Core Scaffold | 1,5-Diarylpyrazole | 1,5-Diarylpyrazole | The shared pyrazole core is a common feature in many COX-2 inhibitors, suggesting a potential for similar target engagement. |
| Key Side Chain | Benzenesulfonamide | N-methylmethanamine | This is the critical difference. Celecoxib's acidic sulfonamide is crucial for binding to the COX-2 side pocket. The novel compound's basic amine group would necessitate a completely different binding interaction, potentially altering both potency and selectivity. |
| Phenyl Group Substituent | 4-methylphenyl | 4-fluorophenyl | The fluorine substitution is common in medicinal chemistry and can enhance binding affinity through favorable interactions, but does not define the primary mechanism.[10] |
Hypothesized Binding and Action
Given the structural differences, we can formulate a testable hypothesis:
-
Target Hypothesis: Due to the 1,5-diarylpyrazole scaffold, the primary target is likely to be a member of the cyclooxygenase family.
-
Binding Hypothesis: The N-methylmethanamine group, being basic, cannot interact with the COX-2 side pocket in the same manner as Celecoxib's sulfonamide. It may form hydrogen bonds with different amino acid residues within the main channel of the active site. This could lead to several outcomes:
-
Non-selective Inhibition: The compound might inhibit both COX-1 and COX-2 with similar potency.
-
Altered Selectivity: It could still be selective for COX-2, but through a different set of molecular interactions.
-
No COX Inhibition: The structural changes may be sufficient to abolish any meaningful interaction with either COX enzyme.
-
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A Head-to-Head Comparison of Novel Pyrazole Derivatives: An In Vitro ADME Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile nature make it a cornerstone for developing novel drug candidates across various therapeutic areas, from oncology to infectious diseases.[2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Early and accurate ADME profiling is therefore not just advantageous, but essential for the successful progression of new chemical entities.[5][6][7][8]
This guide provides a comprehensive framework for benchmarking the ADME properties of novel pyrazole derivatives. We will delve into the core in vitro assays that form the foundation of early ADME assessment, offering not just the "how" but also the critical "why" behind each experimental choice. By comparing a series of hypothetical novel pyrazole derivatives (PZ-1, PZ-2, and PZ-3) against a well-characterized reference compound, we will illustrate how to interpret experimental data to guide lead optimization efforts.
The ADME Gauntlet: A Quartet of Critical Assays
The initial screening of ADME properties typically focuses on four key areas: metabolic stability, cell permeability, plasma protein binding, and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.[6][9][10] These assays provide a snapshot of a compound's likely in vivo behavior, helping to identify potential liabilities early in the drug discovery process.[5][6][7]
Metabolic Stability: The First Hurdle
A drug's journey through the body is a race against metabolic clearance. The liver, the body's primary metabolic hub, employs a host of enzymes to break down foreign compounds. The in vitro microsomal stability assay is a workhorse for predicting this metabolic fate.[11][12] By incubating the test compound with liver microsomes, which are rich in phase I metabolizing enzymes like cytochrome P450s, we can estimate its intrinsic clearance.[13][14]
Why it Matters: A compound that is too rapidly metabolized will have a short half-life in the body, potentially requiring frequent dosing to maintain therapeutic concentrations. Conversely, a compound that is too stable might accumulate to toxic levels. This assay helps us find the "Goldilocks zone" of metabolic stability.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Table 1: Comparative Metabolic Stability of Pyrazole Derivatives
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Reference Compound | 45 | 15.4 |
| PZ-1 | > 60 | < 11.5 |
| PZ-2 | 25 | 27.7 |
| PZ-3 | 52 | 13.3 |
Interpretation:
-
PZ-1 exhibits high metabolic stability, suggesting a potentially long in vivo half-life.
-
PZ-2 is rapidly metabolized, which could be a liability for maintaining therapeutic exposure.
-
PZ-3 shows metabolic stability comparable to the reference compound, indicating a favorable profile.
Cell Permeability: Crossing the Barrier
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption.[15][16] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters.[17]
Why it Matters: Poor permeability can lead to low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation. This assay helps identify compounds that are likely to be well-absorbed in humans.[18] It also provides insights into whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, further limiting absorption.[16][17]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Bidirectional Caco-2 permeability assay workflow.
Table 2: Caco-2 Permeability of Pyrazole Derivatives
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Reference Compound | 15.2 | 16.5 | 1.1 |
| PZ-1 | 1.8 | 12.6 | 7.0 |
| PZ-2 | 22.5 | 25.1 | 1.1 |
| PZ-3 | 18.9 | 20.3 | 1.1 |
Interpretation:
-
PZ-1 has low permeability in the absorptive direction (A→B) and a high efflux ratio (ER > 2), indicating it is likely a substrate for an efflux transporter.
-
PZ-2 and PZ-3 exhibit high permeability and low efflux ratios, suggesting good potential for oral absorption.
Plasma Protein Binding: The Unbound Fraction
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[19] It is the unbound, or "free," fraction of the drug that is able to distribute to tissues, interact with its target, and be cleared from the body.[5][20] Therefore, understanding the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[5] The rapid equilibrium dialysis (RED) assay is a widely used and reliable method for determining the fraction of a drug that is unbound in plasma.[20]
Why it Matters: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.[5] A compound that is more than 99% bound may require much higher doses to achieve the necessary free concentration at the target site.
Logical Relationship: Free Drug Hypothesis
Caption: The "free drug hypothesis" illustrating that only the unbound drug is active.
Table 3: Plasma Protein Binding of Pyrazole Derivatives
| Compound | Human Plasma Protein Binding (%) |
| Reference Compound | 92.5 |
| PZ-1 | 99.8 |
| PZ-2 | 85.3 |
| PZ-3 | 95.1 |
Interpretation:
-
PZ-1 is very highly bound to plasma proteins, which could significantly limit its efficacy.
-
PZ-2 shows moderate binding, suggesting a larger fraction of the drug will be free to act on its target.
-
PZ-3 has a binding profile similar to the reference compound, which is often acceptable.
CYP450 Inhibition: The Risk of Drug-Drug Interactions
Co-administration of multiple drugs is common, and the potential for drug-drug interactions (DDIs) is a major safety concern.[21][22] Many DDIs arise from the inhibition of cytochrome P450 enzymes.[23][24] If a new drug inhibits a CYP enzyme that is responsible for metabolizing another co-administered drug, the plasma concentration of the second drug can rise to toxic levels. In vitro CYP inhibition assays assess the potential of a new compound to inhibit the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24][25][26]
Why it Matters: Identifying CYP inhibition potential early allows for the selection of compounds with a lower risk of causing harmful DDIs.[27] Regulatory agencies like the FDA and EMA have stringent guidelines regarding the assessment of DDI potential.[21][22][28][29][30][31][32]
Experimental Workflow: CYP450 Inhibition Assay
Caption: General workflow for an in vitro CYP450 inhibition assay.
Table 4: CYP450 Inhibition Profile of Pyrazole Derivatives (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Reference Compound | > 50 | 25.3 | > 50 | 15.8 | > 50 |
| PZ-1 | > 50 | > 50 | > 50 | > 50 | > 50 |
| PZ-2 | 8.9 | 2.1 | 12.4 | > 50 | 0.8 |
| PZ-3 | > 50 | 45.1 | > 50 | > 50 | 28.6 |
Interpretation:
-
PZ-1 shows no significant inhibition of the major CYP isoforms, indicating a low risk for DDIs.
-
PZ-2 is a potent inhibitor of CYP2C9 and CYP3A4, which is a major red flag for potential DDIs.
-
PZ-3 exhibits weak inhibition of CYP2C9 and CYP3A4, suggesting a lower risk compared to PZ-2, but this would still warrant further investigation.
Synthesizing the Data: A Comparative Overview
By consolidating the data from these four key assays, we can build a comprehensive ADME profile for each novel pyrazole derivative and benchmark them against the reference compound.
Table 5: Summary of In Vitro ADME Properties
| Compound | Metabolic Stability (t½) | Permeability (Papp A→B) & Efflux (ER) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀) | Overall Assessment |
| Reference | Moderate | High, No Efflux | High | Low Risk | Favorable |
| PZ-1 | High | Low, High Efflux | Very High | Low Risk | Poor: Efflux and high PPB are major concerns. |
| PZ-2 | Low | High, No Efflux | Moderate | High Risk | Poor: Rapid metabolism and potent CYP inhibition. |
| PZ-3 | Moderate | High, No Efflux | High | Low-Moderate Risk | Promising: Favorable profile, warrants further investigation. |
Conclusion and Forward Look
This comparative guide illustrates a foundational approach to benchmarking the ADME properties of novel pyrazole derivatives. Based on our in vitro data, PZ-3 emerges as the most promising candidate, with a well-balanced profile of metabolic stability, permeability, and a relatively low risk of DDIs. In contrast, PZ-1 is flagged for its high efflux ratio and extensive plasma protein binding, while PZ-2 raises significant concerns due to its rapid metabolism and potent CYP inhibition.
It is crucial to remember that in vitro assays are predictive tools.[6] The data they generate must be interpreted in the context of the intended therapeutic application, including the target patient population and potential for co-medications. Promising candidates like PZ-3 would proceed to more complex in vitro and in vivo studies to further characterize their ADME properties and build a robust data package for potential clinical development.[8][33] By employing a systematic and mechanistically driven approach to ADME profiling, drug discovery teams can more effectively identify and advance pyrazole derivatives with a higher probability of success in the clinic.
Detailed Experimental Protocols
1. Microsomal Stability Assay [11][14][34]
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and the microsomal protein (final concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
2. Caco-2 Permeability Assay [15][18][35]
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Prior to the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[16]
-
Dosing Solution: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a typical concentration of 10 µM.
-
A→B Permeability: Add the dosing solution to the apical (A) side of the Transwell insert and fresh buffer to the basolateral (B) side.
-
B→A Permeability: In a separate set of wells, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
3. Plasma Protein Binding (Rapid Equilibrium Dialysis) [19][20][36][37]
-
Preparation: Spike the test compound into plasma from the desired species (e.g., human) at a final concentration of 1-5 µM.
-
RED Device Setup: Add the plasma containing the test compound to one chamber of the RED device and an equal volume of phosphate buffer to the other chamber, separated by a semipermeable dialysis membrane.
-
Equilibration: Seal the device and incubate at 37°C with shaking for approximately 4-6 hours to allow the free compound to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.
-
Data Analysis: Calculate the percentage of bound drug using the concentrations from the plasma and buffer chambers.
4. Cytochrome P450 Inhibition Assay [23][25][26][27]
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.
-
Termination: Stop the reaction with a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of the test compound. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
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A Researcher's Guide to Confirming the Binding Site of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
In the landscape of modern drug discovery, the precise identification of a molecule's binding site on its protein target is a cornerstone of rational drug design. Understanding this interaction at an atomic level allows for the optimization of lead compounds, enhancement of potency and selectivity, and minimization of off-target effects. This guide provides an in-depth comparison of methodologies for confirming the binding site of the novel phenylpyrazole compound, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, with a primary focus on the gold-standard technique of X-ray crystallography and its powerful alternatives.
The subject molecule, this compound[1], belongs to the phenylpyrazole class of compounds. This structural motif is of significant interest in medicinal chemistry and has been identified in molecules targeting a range of proteins, including RNA-binding proteins and enzymes like protoporphyrinogen oxidase[2][3]. Given this precedent, confirming the specific interactions of this particular derivative is paramount for advancing its development.
Part I: The Gold Standard: High-Resolution Confirmation with X-ray Crystallography
X-ray crystallography remains the unparalleled method for visualizing the precise, three-dimensional architecture of a protein-ligand complex at atomic resolution.[4][5] The ability to directly observe the electron density of the bound ligand and its interactions with individual amino acid residues provides definitive evidence of the binding site and pose.[5][6]
The Crystallographic Workflow: A Rationale-Driven Approach
The path from a purified protein and a small molecule to a high-resolution crystal structure is a multi-step process where each stage is critical for success.
-
Protein Expression and Purification: The journey begins with obtaining a large quantity of highly pure and homogenous target protein. The rationale here is that impurities or protein heterogeneity can severely impede crystal formation. A purity of >95% is typically the minimum requirement.
-
Complex Formation & Crystallization Screening: The purified protein is incubated with a molar excess of this compound to ensure saturation of the binding site. This complex is then subjected to a broad array of crystallization screens. These screens systematically vary precipitants (e.g., polyethylene glycols, salts), buffers, and pH to explore conditions that gently drive the protein-ligand complex out of solution to form a well-ordered, three-dimensional crystal lattice. This is often the most challenging, trial-and-error phase of the process.[7]
-
X-ray Diffraction Data Collection: A suitable crystal is harvested, cryo-cooled to minimize radiation damage, and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of reflections.[7] The geometry and intensity of these spots contain the information needed to calculate the electron density map of the molecule.[7]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. Using a known structure of a similar protein (a technique called molecular replacement), an initial model of the protein is placed into this map. The crucial step for our purpose is the identification of a clear, unambiguous region of electron density within the binding pocket that perfectly matches the size and shape of our phenylpyrazole compound. The ligand is then modeled into this density, and the entire complex is refined to achieve the best possible fit with the experimental data.
The final output is a PDB (Protein Data Bank) file containing the atomic coordinates of the protein and the bound ligand, providing an explicit map of every hydrogen bond, hydrophobic interaction, and electrostatic contact that stabilizes the binding.
Part II: A Comparative Guide to Alternative and Complementary Techniques
While X-ray crystallography is the gold standard, it is not always feasible. Some proteins, particularly large, flexible, or membrane-bound ones, resist crystallization.[7] In these cases, or to gain complementary information, other techniques are indispensable.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has undergone a "resolution revolution," emerging as a powerful alternative for structure determination, especially for large protein complexes.[8][9][10]
-
Principle: Instead of a crystal, a vitrified (flash-frozen) solution of the protein-ligand complex is imaged with an electron microscope.[10] Thousands of images of individual particles in different orientations are computationally averaged to reconstruct a 3D model.
-
Causality Behind Choice: Cryo-EM is chosen when crystallization fails or for targets that are inherently dynamic or too large for other methods.[11] It provides structural information in a near-native, solution-like state.[10]
-
Versus X-ray Crystallography: Cryo-EM bypasses the need for crystallization, a major bottleneck.[11] While historically lower in resolution, recent advancements now allow for near-atomic resolution structures suitable for drug design.[8][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally powerful for studying protein-ligand interactions directly in solution, providing data on binding, affinity, and dynamics.[12]
-
Principle: NMR detects changes in the magnetic environment of atomic nuclei. When a ligand binds, it perturbs the chemical shifts of nearby protein residues. By monitoring these changes (a technique called Chemical Shift Perturbation, or CSP), one can map the binding site onto the protein's structure.[13]
-
Causality Behind Choice: NMR is ideal for detecting and characterizing weak-binding fragments and for studying systems in a dynamic equilibrium.[12] It doesn't require crystallization and can provide kinetic and thermodynamic data that static structures cannot.
-
Versus X-ray Crystallography: NMR provides a lower-resolution map of the binding interface rather than a high-resolution structure of the entire complex. It is typically limited to smaller, well-behaved proteins (<40 kDa), though techniques are expanding this range.[14]
Computational Docking
Computational (or in silico) docking is a predictive method used to hypothesize the binding pose of a ligand.
-
Principle: Docking algorithms sample numerous conformations and orientations of the ligand within a defined or predicted binding pocket on the protein, using a scoring function to rank the most plausible poses.[15][16]
-
Causality Behind Choice: Docking is a fast, cost-effective method for generating initial hypotheses, screening virtual libraries, or prioritizing compounds for experimental testing.[17] It is a predictive tool that requires experimental validation.
-
Versus X-ray Crystallography: Docking predicts a possible binding mode, whereas crystallography provides experimental proof.[18] The accuracy of docking is highly dependent on the quality of the protein structure and the sophistication of the scoring function.[15] Molecular dynamics (MD) simulations are often used subsequently to assess the stability of a predicted docking pose.[15]
Part III: Data Synthesis and Decision Making
Choosing the right technique depends on the specific research question, the nature of the target protein, and available resources.
Comparative Summary of Techniques
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | NMR Spectroscopy | Computational Docking |
| Primary Output | High-resolution 3D structure | Medium-to-high resolution 3D structure | Binding site map, affinity (Kd), kinetics | Predicted 3D binding pose |
| Resolution | Typically 1.5 - 3.5 Å | Typically 2.5 - 5 Å (can be higher) | Residue-level, not atomic | Theoretical (dependent on input) |
| Key Advantage | Atomic detail ("Gold Standard") | No crystallization needed; good for large/dynamic proteins[10][11] | Information in solution; detects weak binding & dynamics[12] | Fast, low-cost, high-throughput prediction |
| Major Limitation | Requires well-diffracting crystals | Computationally intensive; lower resolution for small proteins | Protein size limitations; requires isotope labeling | Predictive, not experimental proof; accuracy varies[16] |
| Sample State | Solid (Crystal) | Vitrified Solution | Solution | In Silico |
Decision-Making Workflow
The following diagram illustrates a logical path for selecting the appropriate methodology.
Conclusion
For unequivocally confirming the binding site of this compound, X-ray crystallography remains the most authoritative method, providing irrefutable, atomic-level detail of the protein-ligand interactions.[4][5] However, a modern, integrated drug discovery campaign wisely leverages a suite of techniques. Computational docking can provide an initial, rapid hypothesis, which can then be validated by solution-based NMR experiments that also yield valuable data on binding affinity. When crystallization proves to be a roadblock, Cryo-EM now stands as a formidable alternative capable of delivering high-resolution structural insights.[10] By understanding the strengths and limitations of each method, researchers can design a robust and efficient strategy to elucidate the mechanism of action for this promising phenylpyrazole compound, paving the way for its future optimization and development.
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A Senior Application Scientist's Guide to the Synthetic Landscape of Fluorophenyl Pyrazoles
Introduction: The Significance of Fluorine in Pyrazole-Based Drug Discovery
The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] When integrated into the pyrazole scaffold, a privileged heterocyclic motif in medicinal chemistry, the resulting fluorophenyl pyrazoles exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and anti-HCV properties.[2][3] A prime example is Celecoxib, a selective COX-2 inhibitor, which features a trifluoromethyl group and a fluorophenyl moiety, underscoring the therapeutic potential of this compound class.[2][4][5][6]
This guide provides a comparative analysis of the principal synthetic routes to fluorophenyl pyrazoles, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into classical condensation methodologies, explore the elegance of cycloaddition reactions, and survey the versatility of modern transition-metal-catalyzed strategies.
Comparative Analysis of Synthetic Routes
The synthesis of fluorophenyl pyrazoles can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
| Synthetic Route | General Description | Advantages | Disadvantages | Typical Yields | Regioselectivity |
| Knorr Pyrazole Synthesis & Related Condensations | Condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. | Readily available starting materials, straightforward procedure, often high yielding. | Potential for the formation of regioisomers, especially with unsymmetrical dicarbonyls. | 60-95%[3] | Variable, can be controlled by reaction conditions and substrate structure. |
| [3+2] Cycloaddition Reactions | 1,3-dipolar cycloaddition of a nitrile imine (generated in situ) or a sydnone with a fluorinated alkyne or alkene. | High regioselectivity, access to diverse substitution patterns, mild reaction conditions.[7][8][9] | Requires the synthesis of specialized precursors (e.g., hydrazonoyl halides, sydnones). | 70-95%[10] | Generally high to excellent.[10] |
| Transition-Metal-Catalyzed Cross-Coupling | C-H functionalization or cross-coupling of pre-functionalized pyrazoles with fluorophenylating agents. | Late-stage functionalization of a pre-formed pyrazole core, good functional group tolerance.[11][12] | Requires pre-functionalized substrates, catalyst cost and removal can be a concern. | 50-90% | Highly dependent on the directing group and catalyst system. |
In-Depth Look at Key Synthetic Strategies
The Knorr Pyrazole Synthesis: A Classic and Reliable Workhorse
The Knorr synthesis and related condensation reactions represent the most traditional and widely employed method for constructing the pyrazole ring. The core of this approach involves the reaction of a β-dicarbonyl compound with a hydrazine. In the context of fluorophenyl pyrazoles, this typically involves a fluorinated 1,3-diketone and a phenylhydrazine, or vice versa.
The regioselectivity of the condensation is a critical consideration. With unsymmetrical diketones, two regioisomeric pyrazoles can be formed. The outcome is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions (e.g., pH). For instance, the synthesis of Celecoxib often employs the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine, where the regioselectivity is generally high.[6]
Caption: General workflow of the Knorr pyrazole synthesis.
This protocol is a representative example of the Knorr synthesis for preparing a fluorophenyl pyrazole.
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in ethanol, add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion , cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 1,5-diarylpyrazole.
[3+2] Cycloaddition Reactions: Precision and Versatility
[3+2] cycloaddition reactions offer a powerful and often highly regioselective route to polysubstituted pyrazoles.[7][8][9][13] A common strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a 1,3-dipolar cycloaddition with a fluorinated alkene or alkyne. This method allows for the controlled introduction of substituents at various positions of the pyrazole ring.
Another elegant approach within this category is the use of sydnones as 1,3-dipolar species. Sydnones, which are mesoionic heterocyclic compounds, react with activated alkynes like dimethyl acetylenedicarboxylate (DMAD) to furnish pyrazoles with the loss of carbon dioxide.[7][8][9] This method is particularly useful for synthesizing 1-arylpyrazoles.[7][8][9]
Caption: Schematic of a [3+2] cycloaddition for pyrazole synthesis.
This protocol outlines the synthesis of a fluorophenyl pyrazole using a sydnone intermediate.
-
Synthesize the 3-(2-fluorophenyl)sydnone by nitrosation and subsequent cyclization of N-(2-fluorophenyl)glycine in acetic anhydride.
-
In a round-bottom flask , dissolve the 3-(2-fluorophenyl)sydnone (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in toluene.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC until the sydnone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-fluorophenyl)pyrazole.[7][8][9]
Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach for Late-Stage Modification
The direct C-H functionalization of pyrazoles has emerged as a powerful tool for the synthesis of highly substituted derivatives, including fluorophenyl pyrazoles.[11][12] This strategy avoids the need for pre-functionalized starting materials and allows for the introduction of fluorophenyl groups at a late stage of a synthetic sequence. Palladium and copper catalysts are commonly employed for these transformations. The regioselectivity is often controlled by a directing group on the pyrazole ring, typically at the N1 position.
Caption: C-H functionalization for the synthesis of fluorophenyl pyrazoles.
Conclusion and Future Perspectives
The synthesis of fluorophenyl pyrazoles is a dynamic field of research, driven by the continued demand for novel therapeutic agents. While classical methods like the Knorr synthesis remain valuable for their simplicity and scalability, modern approaches such as [3+2] cycloadditions and transition-metal-catalyzed C-H functionalization offer greater control over regioselectivity and access to a wider range of molecular complexity. The choice of synthetic route will ultimately depend on the specific target molecule and the desired attributes of the final product. Future developments in this area are likely to focus on the discovery of more efficient and sustainable catalytic systems, as well as the development of novel fluorinating reagents to further expand the chemical space of accessible fluorophenyl pyrazoles.
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A Multi-Faceted Approach to Evaluating the Selectivity of Phenylpyrazole-Based Kinase Inhibitors
A Guide for Drug Discovery Professionals
The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, toxicity, and a misinterpretation of the compound's mechanism of action. This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the representative phenylpyrazole scaffold of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (herein designated as Compound FP ) as a case study.
The phenylpyrazole core is a well-established pharmacophore found in numerous kinase inhibitors targeting a range of kinases, including Aurora kinases, c-Met, and LRRK2.[3][4][5] This guide outlines a robust, two-stage process for characterizing the selectivity profile of such compounds: first, through broad, in vitro biochemical profiling to determine potency against a panel of kinases, and second, by validating direct target engagement within a physiological cellular context using the Cellular Thermal Shift Assay (CETSA).
Part 1: Initial Potency and Selectivity Assessment via In Vitro Kinase Profiling
The most direct method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[6][7] This biochemical approach provides quantitative measures of potency, typically as half-maximal inhibitory concentration (IC50) values, which are essential for initial characterization and for guiding structure-activity relationship (SAR) studies.
Rationale for a Tiered Screening Approach
To maximize efficiency and cost-effectiveness, a tiered screening strategy is recommended.[6]
-
Tier 1: Single-Point Screening. The compound is first tested at a relatively high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases). This rapidly identifies potential "hits"—kinases that show significant inhibition (e.g., >70%).
-
Tier 2: Dose-Response (IC50) Determination. For all identified hits from Tier 1, a full 10-point dose-response curve is generated to determine the precise IC50 value. This provides a quantitative measure of potency for on-target and off-target kinases.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
This protocol describes a universal method suitable for nearly all kinases, as it measures the production of ADP, a common product of all kinase reactions.[8]
Materials:
-
Compound FP
-
Recombinant purified kinases of interest
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound FP in 100% DMSO. Perform a 10-point serial dilution in DMSO to create concentrations for the dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted Compound FP or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2.5x final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the substrate/ATP mixture (at 2.5x final concentration) to each well to initiate the reaction. The final reaction volume is 5 µL. Note: The ATP concentration should be at or near the Km value for each specific kinase to ensure physiological relevance and accurate IC50 determination.[6]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]
Data Presentation: Selectivity Profile of Compound FP
Based on the common targets of phenylpyrazole inhibitors, we will assume Compound FP was designed as an inhibitor of SRC family kinases (SFKs). The following table represents hypothetical data from an in vitro selectivity screen.
| Kinase Target | Kinase Family | Compound FP IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| SRC | SRC Family | 8 | 6 |
| FYN | SRC Family | 15 | 5 |
| LYN | SRC Family | 22 | 4 |
| ABL1 | ABL Family | 150 | 20 |
| EGFR | Receptor Tyrosine Kinase | >10,000 | 50 |
| VEGFR2 | Receptor Tyrosine Kinase | 850 | 15 |
| AURKB | Aurora Kinase | >10,000 | 25 |
| c-MET | Receptor Tyrosine Kinase | 1,200 | 18 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control to validate the assay's performance.[9]
From this data, Compound FP demonstrates high potency against several members of the SRC kinase family while exhibiting significantly lower potency (10-1000 fold less) against kinases from other families, indicating a favorable selectivity profile.
Part 2: Validating Target Engagement in a Cellular Context
While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment. Factors like cell membrane permeability, intracellular ATP concentrations, and interactions with other proteins can significantly alter a compound's effective potency and selectivity.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures the binding of a compound to its target protein in intact cells or tissues.[11][12]
The principle of CETSA is that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to thermal denaturation.[13] This change in thermal stability can be quantified.
Experimental Protocol: CETSA with Western Blot Readout
This protocol describes how to generate a CETSA "melting curve" to confirm that Compound FP engages with its intended target (e.g., SRC kinase) in cells.
Materials:
-
Cell line expressing the target kinase (e.g., HT-29 cells for SRC).
-
Compound FP
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Culture cells to near-confluency. Treat one set of cells with Compound FP at a relevant concentration (e.g., 1 µM) and another set with vehicle (DMSO) for 1-2 hours in culture.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration of each sample.
-
Separate equal amounts of protein from each temperature point using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and probe with a primary antibody specific for the target kinase (e.g., anti-SRC).
-
Use a secondary antibody and chemiluminescence to visualize the bands.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.[12]
Conclusion
Evaluating the selectivity of a kinase inhibitor is a critical and multi-step process that is fundamental to successful drug development. A purely biochemical approach, while essential for determining potency and initial selectivity, is not sufficient. By combining broad in vitro profiling with cellular target engagement assays like CETSA, researchers can build a comprehensive and physiologically relevant understanding of a compound's behavior. This dual-pronged strategy, as outlined for the phenylpyrazole inhibitor Compound FP , ensures that decisions on lead optimization and further development are based on robust, validated data, ultimately increasing the probability of developing a safe and effective targeted therapy.
References
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Selectivity assessment of kinase inhibitors: Strategies and challenges. ResearchGate. Available at: [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PubMed. Available at: [Link]
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
In vitro kinase assay. ResearchGate. Available at: [Link]
-
In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Structure and selectivity of pyrolopyridazine compounds. A, kinase... ResearchGate. Available at: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]
Sources
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- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
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Safety Operating Guide
Navigating the Safe Handling of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for the novel compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure you can work with this compound confidently and safely.
Core Principles of Protection: Understanding the Risks
The chemical structure of this compound, featuring a pyrazole ring, a fluorinated phenyl group, and a methylamine side chain, suggests several potential hazards that dictate our PPE recommendations.
-
Dermal and Ocular Exposure: Aromatic amines and halogenated compounds can cause skin and eye irritation[2][3][4]. Prolonged or repeated contact may lead to more severe effects.
-
Inhalation: As a solid, the compound may form dust. Inhalation of this dust could lead to respiratory irritation[2][3][6].
Given these potential risks, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical.
Recommended Personal Protective Equipment
The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. The selection of specific PPE should always be guided by a thorough risk assessment of the planned procedure.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation[8][9]. | Protects against splashes, dust, and aerosols, preventing eye irritation or serious damage[2][3][4]. |
| Hands | Double-gloving with nitrile gloves is recommended. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times[8][9]. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | Protects the skin and personal clothing from contamination. Flame resistance is a prudent precaution for combustible solids. |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For procedures that may generate dust or aerosols, or when working outside of a fume hood, a NIOSH-approved N95 respirator or higher is necessary[8][10]. | Prevents the inhalation of potentially irritating or harmful dust particles[2][3][6]. |
| Feet | Closed-toe, non-porous shoes that cover the entire foot[11]. | Protects feet from spills. |
Procedural Guidance: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Position goggles securely and comfortably. Place the face shield over the goggles.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield from the back of your head. Remove goggles.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, turning it inside out to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond personal protection to include the operational handling of the compound and the proper disposal of all associated waste.
Operational Plan:
-
Work Area Preparation:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible[4].
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal Plan:
Proper segregation and disposal of chemical waste are critical to ensure laboratory and environmental safety.
-
Chemical Waste:
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated disposable items should be placed in a sealed bag and disposed of as solid chemical waste.
-
Non-disposable items, such as glassware, should be decontaminated by rinsing with an appropriate solvent (which is then collected as halogenated liquid waste) followed by a thorough washing with soap and water.
-
Visualizing the Safety Workflow
To aid in understanding the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved January 15, 2026, from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved January 15, 2026, from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hazardous Waste Segregation - Bucknell University. (2016, April 15). Retrieved January 15, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 15, 2026, from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved January 15, 2026, from [Link]
-
Anhydrous Ammonia PPE - YouTube. (2020, November 18). Retrieved January 15, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chemical and Hazardous Waste Guide - UiO. (2024, November 11). Retrieved January 15, 2026, from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

